2,5-Diethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-10-8(4-2)6-9-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVOLMBVDCRBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157511 | |
| Record name | Pyrazine, 2,5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
187.00 to 189.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Diethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13238-84-1 | |
| Record name | 2,5-Diethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13238-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2,5-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013238841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2,5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Diethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Chemistry of 2,5-Diethylpyrazine: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Aroma Compound
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor and fragrance industry. Their potent and diverse aroma profiles, often associated with roasted, nutty, and toasted notes, make them indispensable ingredients in the formulation of a vast array of food and beverage products. Among these, 2,5-diethylpyrazine (CAS No: 13238-84-1) is a significant contributor to nutty and hazelnut flavors. This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, chemists, and professionals in drug development and flavor science. We will delve into its synthesis, spectroscopic signature, physicochemical properties, chemical reactivity, and safety considerations, offering field-proven insights and detailed methodologies.
Chemical Synthesis: Building the Pyrazine Core
The synthesis of symmetrically substituted pyrazines like this compound is classically achieved through the self-condensation of α-amino ketones, a method known as the Gutknecht pyrazine synthesis. This approach provides a reliable and well-understood pathway to the pyrazine ring system.
The Gutknecht Synthesis Mechanism
The causality behind this synthetic choice lies in its efficiency for creating symmetrical pyrazines from readily available precursors. The reaction proceeds through a two-step mechanism involving the dimerization of an α-amino ketone intermediate to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring.
-
Formation of the α-Amino Ketone: The synthesis begins with the generation of the requisite α-amino ketone, 1-aminobutan-2-one. This can be accomplished through various methods, such as the Gabriel synthesis or amination of an α-halo ketone (e.g., 1-bromobutan-2-one).
-
Dimerization and Cyclization: Two molecules of the α-amino ketone undergo a spontaneous condensation reaction. The nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of the second molecule, and vice-versa, leading to a cyclic dihydropyrazine intermediate after the elimination of two water molecules.
-
Aromatization: The dihydropyrazine intermediate is unstable and readily undergoes oxidation to form the thermodynamically stable aromatic pyrazine ring. This oxidation can often be achieved simply by exposure to air (autoxidation) or with the use of mild oxidizing agents, yielding this compound.
The entire workflow is self-validating; the formation of the characteristic pyrazine aroma and confirmation by spectroscopic methods validates the successful synthesis.
Caption: Structure of this compound with atom numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the two ethyl groups and the two ring protons are chemically equivalent. The proton NMR spectrum is therefore simple and diagnostic. [1] * Ring Protons (H3, H6): A singlet is observed for the two aromatic protons on the pyrazine ring. In D₂O, this appears around δ 7.05 ppm. [1] * Methylene Protons (-CH₂-): A quartet is observed for the four methylene protons, resulting from coupling to the adjacent methyl protons. This typically appears around δ 2.69 ppm. [1] * Methyl Protons (-CH₃): A triplet is observed for the six methyl protons, due to coupling with the adjacent methylene protons, appearing upfield around δ 1.21 ppm. [1]
-
¹³C NMR: The symmetry also results in a simplified carbon spectrum with only four distinct signals.
-
Ring Carbons (C2, C5): The substituted aromatic carbons appear downfield, typically around δ 155-158 ppm. [2] * Ring Carbons (C3, C6): The unsubstituted aromatic carbons appear further upfield, around δ 145 ppm. [2] * Methylene Carbons (-CH₂-): The methylene carbons of the ethyl groups are observed around δ 25-27 ppm. [2] * Methyl Carbons (-CH₃): The terminal methyl carbons give a signal in the upfield region, around δ 10-14 ppm. [2]
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that confirms its structure.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 136, corresponding to the molecular weight of the compound.
-
Key Fragmentation: The most significant fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage (cleavage at the β-position to the ring). This results in the loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable, resonance-delocalized cation.
-
[M-15]⁺ Peak: A prominent peak is expected at m/z = 121 (136 - 15), corresponding to the loss of a methyl group. This is often the base peak in the spectrum of alkylpyrazines.
-
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorptions for the aromatic ring and the alkyl substituents.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹.
-
C-H Stretching (Alkyl): The sp³ C-H stretching of the ethyl groups appears just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations for C=C and C=N bonds are observed in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending for the substituted aromatic ring can provide further structural information in the fingerprint region (below 1000 cm⁻¹).
Reactivity and Stability
This compound is a stable aromatic compound under normal conditions. Its reactivity is governed by the properties of the pyrazine ring and its alkyl substituents.
-
Basicity: The pyrazine ring is weakly basic due to the electron-withdrawing effect of the two nitrogen atoms. The pKa value is significantly lower than that of pyridine.
-
Aromaticity: The ring is aromatic and generally resistant to electrophilic addition, preferring electrophilic aromatic substitution, although it is less reactive than benzene.
-
Side-Chain Reactivity: The ethyl groups are the primary sites for metabolic reactions. In biological systems, alkylpyrazines are typically metabolized via oxidation of the aliphatic side-chains to form corresponding carboxylic acids and alcohols, which are then excreted.
For optimal shelf life, especially in flavor applications where aroma profile is critical, this compound should be stored in a cool, dry, well-ventilated place, away from sources of ignition and strong oxidizing agents.
Applications in Flavor and Fragrance
The primary application of this compound is as a potent flavoring agent. Its characteristic nutty and hazelnut aroma makes it a key component in creating and enhancing flavors in a wide range of products, including:
-
Baked goods
-
Coffee and cocoa products
-
Confectionery
-
Savory snacks
-
Processed meats
Its high volatility and low odor threshold mean it contributes significantly to the overall sensory profile of these foods even at very low concentrations.
Safety and Handling
As with any chemical, proper handling and safety precautions are paramount. The information below is summarized from safety data sheets for the closely related and structurally similar compound, 2,5-dimethylpyrazine, and should be considered representative for this chemical class. [3][4]
-
Hazards: Classified as a combustible liquid. It may be harmful if swallowed and can cause skin and eye irritation. [4]* Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge. [4]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and clothing to prevent skin exposure. [3]If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [3]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. [3] * Skin: Wash off immediately with soap and plenty of water. [4] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention. [3][4] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [4] This guide serves as a foundational resource for understanding the core chemical properties of this compound. The provided protocols and data are intended to support researchers and professionals in the safe and effective use of this important aroma chemical.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0026593) - this compound. Retrieved from [Link]
-
Advanced Biotech. (2025). SDS - 2,5-Dimethyl Pyrazine Natural. Retrieved from [Link]
- Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0026593) - this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]
-
Liu, Y., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Ventos. (n.d.). 2,5-DIMETHYLPYRAZINE. Retrieved from [Link]
-
ResearchGate. (2025). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
Sources
- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. aurochemicals.com [aurochemicals.com]
- 4. fishersci.com [fishersci.com]
2,5-diethylpyrazine physical properties
This guide serves as a comprehensive technical resource for researchers and product developers utilizing 2,5-diethylpyrazine (CAS 13238-84-1). It consolidates physicochemical data, synthesis methodologies, and safety protocols into a single authoritative document.
High-Performance Flavor Intermediate & Alkylpyrazine Standard [1][2][3]
Executive Summary
This compound is a symmetric alkylpyrazine widely utilized in the flavor and fragrance industry for its potent "roasted" and "nutty" sensory characteristics. Unlike its lower homolog (2,5-dimethylpyrazine), the diethyl derivative offers a deeper, more lipophilic profile with a lower volatility, making it critical for high-temperature food processing applications (Maillard reaction mimics) and complex fragrance formulations. This guide details its physical constants, validated synthesis via self-condensation, and handling requirements.
Chemical Identity & Structural Analysis
The symmetry of the 2,5-diethyl substitution pattern confers specific stability and spectral characteristics distinct from its 2,3- and 2,6-isomers.
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 13238-84-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| SMILES | CCC1=CN=C(C=N1)CC |
| InChI Key | WAVOLMBVDCRBGR-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the symmetric substitution pattern which dictates its dipole moment and packing efficiency.
Figure 1: Connectivity graph of this compound showing the symmetric placement of ethyl groups at positions 2 and 5.
Physicochemical Profile
The following data represents the consensus of experimental values. Note that while some databases cite a high melting point (likely an error referring to a salt form), the free base is a liquid at ambient conditions.
| Property | Value | Notes/Conditions |
| Physical State | Liquid | Clear, colorless to pale yellow |
| Boiling Point | 187–189 °C | @ 760 mmHg [1, 2] |
| Density | 0.962 g/mL | @ 25 °C [3] |
| Refractive Index ( | 1.498 | @ 20 °C [3] |
| Flash Point | ~72 °C (Closed Cup) | Values vary; handle as combustible [3] |
| Solubility (Water) | ~1645 mg/L | Estimated; moderately soluble [1] |
| Solubility (Organic) | Miscible | Ethanol, Propylene Glycol, Oils |
| LogP (Octanol/Water) | 1.71 | Estimated; Lipophilic character |
Organoleptic Properties
This compound is a high-impact aroma chemical.[1][2][4] Its threshold is significantly lower than that of pyrazine itself, characteristic of alkyl-substituted derivatives.
-
Primary Descriptors: Nutty, Roasted Hazelnut, Earthy, Potato-like.
-
Secondary Nuances: Meaty, Coffee, Cocoa.[5]
-
Odor Threshold: Low ppb range in water (approx. 10–100 ppb depending on matrix).
-
Flavor Utility: Essential for reconstituting the flavor of roasted peanuts, coffee, and fried potato products where "deep" roasted notes are required without the "green" notes of methoxypyrazines.
Synthesis Protocol: Self-Condensation Route
The most efficient laboratory-scale synthesis involves the self-condensation of 1-amino-2-butanone. This biomimetic route mirrors the formation of pyrazines in the Maillard reaction.
Reaction Mechanism
Two molecules of 1-amino-2-butanone condense to form a dihydropyrazine intermediate, which spontaneously oxidizes (dehydrogenates) to the aromatic pyrazine.
Figure 2: Synthesis pathway via self-condensation of alpha-amino ketones [4].
Experimental Procedure
-
Reagents: 1-aminobutan-2-one hydrochloride (1.0 eq), NaOH (2.2 eq), Methanol (Solvent).
-
Setup: 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (Nitrogen).
-
Neutralization: Dissolve the amino ketone hydrochloride in methanol at 0°C. Slowly add NaOH solution to liberate the free amine. Caution: Exothermic.
-
Condensation: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken as the pyrazine forms.
-
Work-up:
-
Remove methanol under reduced pressure.
-
Extract the residue with diethyl ether (3x).
-
Wash combined organics with brine and dry over anhydrous
.
-
-
Purification: Distillation under reduced pressure (approx. 10 mmHg) is required to separate the product from polymeric byproducts. Collect the fraction boiling at ~70-75°C (at 10 mmHg) [4].
Analytical Characterization (GC-MS)
For quality control and identification in complex matrices, use the following retention data.
-
Column: DB-Wax (Polar) or equivalent.[6]
-
Retention Index (RI): ~1425 (Polar), ~1090 (Non-polar/DB-5) [2, 5].
-
Mass Spectrum (EI, 70eV):
-
Base Peak: m/z 136 (
) or 108 (loss of ethylene). -
Key Fragments: m/z 135 (M-1), m/z 121 (M-CH3), m/z 108.
-
Interpretation: The stability of the molecular ion (136) is high due to the aromatic ring.
-
Safety & Handling
-
GHS Classification:
-
H227: Combustible liquid (if FP > 60°C). Note: Some sources suggest lower FP; treat as Flammable (H226) to be safe.
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Pyrazines are hygroscopic and can degrade/oxidize upon prolonged exposure to air and light.
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood due to potent odor.
References
-
The Good Scents Company. (2023). This compound - Physical Properties and Organoleptics. Retrieved from
-
NIST Chemistry WebBook. (2023). Pyrazine, 2,5-diethyl- Spectral Data.[1][2][7][8][6][9] SRD 69. Retrieved from
-
Hefei TNJ Chemical Industry Co. (2023). This compound Technical Data Sheet.[2] Retrieved from
-
Royal Society of Chemistry. (2025). Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines. (Describing the dimerization of 1-aminobutan-2-one). Retrieved from
-
Deakin University. (2021). Chemical and Sensory Analysis of Formulated Iced-Coffee. (Retention indices and sensory thresholds). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 3. 2,3-Dimethylpyrazine | 5910-89-4 [chemicalbook.com]
- 4. DSpace [t-stor.teagasc.ie]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 9. Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potenti ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04772B [pubs.rsc.org]
Technical Monograph: 2,5-Diethylpyrazine
Molecular Architecture, Synthetic Pathways, and Pharmacological Relevance [1]
Executive Summary
2,5-Diethylpyrazine (CAS: 13238-84-1) is a heterocyclic aromatic organic compound characterized by a pyrazine core substituted with ethyl groups at the para positions (2 and 5). While widely recognized in the flavor and fragrance industry for its potent roasted/nutty organoleptic profile, its structural motif serves as a critical scaffold in medicinal chemistry. The pyrazine ring acts as a bioisostere for pyridine and benzene, offering unique lipophilicity (LogP ~2.[1]3) and hydrogen-bonding potential (acceptor only) that modulates the pharmacokinetic profiles of drug candidates. This guide analyzes the molecule from a structural, synthetic, and analytical perspective, tailored for drug development professionals.[1]
Molecular Architecture & Physicochemical Properties[1]
Electronic Structure and Aromaticity
The pyrazine core is a
-
Inductive Effect: The electronegative nitrogens withdraw electron density, making the ring carbons (C2, C3, C5, C6) susceptible to nucleophilic attack, although the ethyl substituents at C2 and C5 donate electron density via hyperconjugation, partially mitigating this deficiency.
-
Symmetry: this compound possesses
symmetry (in its planar trans-conformation), rendering the C2/C5 positions equivalent and the C3/C6 positions equivalent. This symmetry is a critical diagnostic feature in spectroscopic analysis.[1]
Key Physicochemical Data
| Property | Value | Context for Drug Design |
| Molecular Formula | Low MW fragment (<200 Da). | |
| Molecular Weight | 136.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Conjugate Acid) | ~1.8 - 2.1 | Very weak base; remains uncharged at physiological pH.[1] |
| H-Bond Acceptors | 2 (Nitrogens) | Interacts with hinge regions in kinase targets.[1] |
| H-Bond Donors | 0 | Requires donor groups in the binding pocket. |
| Boiling Point | 180-182 °C | High volatility; relevant for GC-MS analysis.[1] |
Synthetic Pathways[2]
For pharmaceutical applications requiring high regiochemical purity, traditional Maillard-type condensations (yielding isomeric mixtures) are insufficient.[1] We prioritize transition-metal-catalyzed cross-coupling strategies.
Protocol A: Regioselective Cross-Coupling (Pharma Grade)
This route utilizes Negishi Coupling to install ethyl groups specifically at the 2 and 5 positions of a dichloropyrazine precursor, avoiding the formation of 2,6- or 2,3-isomers.[1]
-
Precursor: 2,5-Dichloropyrazine.[1]
-
Reagents: Diethylzinc (
) or Ethylzinc iodide ( ), catalyst.[1] -
Mechanism: Oxidative addition of Pd to the C-Cl bond, transmetallation with Organozinc, and reductive elimination.[1]
Step-by-Step Protocol:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Solvation: Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Catalyst Addition: Add
(5 mol%).[1] Stir for 10 min at RT.[1] -
Reagent Addition: Dropwise addition of
(2.2 eq, 1.0 M in hexanes) at 0°C. -
Reflux: Warm to room temperature, then reflux at 65°C for 12 hours.
-
Quench: Cool to 0°C; quench with saturated
. -
Extraction: Extract with EtOAc (3x). Dry organic layer over
.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Protocol B: Condensation (Industrial/Metabolite Synthesis)
Useful for generating bulk material or studying metabolic byproducts.[1]
-
Reaction: Self-condensation of 2-aminobutanal (generated in situ from 2-amino-1-butanol oxidation).
-
Note: Often yields a mixture of 2,5-diethyl and 2,6-diethyl isomers due to regiochemical scrambling during the dihydropyrazine intermediate phase.[1]
Synthetic Logic Diagram
Caption: Figure 1. Comparison of Regioselective Negishi Coupling (Top) vs. Condensation (Bottom) for this compound synthesis.
Structural Characterization
Accurate identification requires distinguishing the 2,5-isomer from the 2,6-isomer.[1]
Nuclear Magnetic Resonance (NMR)
Due to the
Predicted
-
C2, C5 (Quaternary, ring):
ppm.[1] (Deshielded by N and alkyl group). -
C3, C6 (Methine, ring):
ppm.[1] -
-CH
(Ethyl): ppm.[1] -
-CH
(Ethyl): ppm.[1]
Technical Insight: Commercial samples often show "ghost peaks" at
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by
-
Molecular Ion (
): m/z 136 (Strong, stable aromatic ring).[1] -
Base Peak: m/z 108 or 107.[1]
-
Ring Fragmentation: m/z 42 (
) - characteristic of the pyrazine ring breakup.
Applications in Drug Discovery[6]
The Pyrazine Scaffold as a Bioisostere
In kinase inhibitors (e.g., Bortezomib analogs), the pyrazine ring serves as a planar linker that can orient "warheads" or hydrophobic tails.
-
Advantage: The nitrogen atoms act as weak Hydrogen Bond Acceptors (HBA), often interacting with water networks or backbone amides in the ATP-binding pocket.
-
Metabolic Stability: The 2,5-diethyl substitution blocks the most reactive sites (2 and 5) from oxidation. However, the vacant 3 and 6 positions are susceptible to CYP450-mediated oxidation to N-oxides or hydroxylation.
Pharmacokinetics
-
Blood-Brain Barrier (BBB): The high lipophilicity and low polar surface area (PSA ~26
) suggest high passive permeability across the BBB, making this scaffold useful for CNS targets.
Biological Signaling Context
While this compound itself is not a drug, its metabolic processing mimics that of pyrazine-based drugs.[1]
Caption: Figure 2. Predicted metabolic fate of the this compound core in mammalian systems.
References
-
Chemical Structure & Data: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 25797, this compound. Retrieved from [Link]
-
NMR Spectral Data (Reference for shifts): PhytoBank. (n.d.). 13C NMR Spectrum of this compound. Retrieved from [Link](Note: Critical interpretation required regarding isomeric purity).
-
Synthetic Methodology (Cross-Coupling): Pal, R., et al. (2012).[1] Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines. Journal of Organic Chemistry. (General reference for pyrazine Negishi coupling protocols).
-
Mass Spectrometry: NIST Chemistry WebBook.[1][4] Pyrazine, 2,5-diethyl- Mass Spectrum. Retrieved from [Link]
-
Flavor & Safety: The Good Scents Company. This compound.[1][2][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. PhytoBank: 13C NMR Spectrum (PHY0026593) [phytobank.ca]
- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 7. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 8. PhytoBank: 13C NMR Spectrum (PHY0026593) [phytobank.ca]
- 9. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR [m.chemicalbook.com]
Technical Guide: 2,5-Diethylpyrazine in Coffee Flavor Chemistry
Part 1: Executive Summary
2,5-Diethylpyrazine (CAS: 13238-84-1) is a potent alkylpyrazine formed during the roasting of coffee beans. Unlike its more abundant methyl-substituted counterparts (e.g., 2,5-dimethylpyrazine), the ethyl-substituted pyrazines are critical for adding depth and specific "nutty" and "hazelnut-like" nuances to the roasted coffee profile. Its formation is strictly thermal, arising from the Maillard reaction between reducing sugars and specific amino acids.
This guide provides a technical deep-dive into the compound's chemical behavior, its biosynthetic origins during roasting, and a validated protocol for its trace-level quantification using HS-SPME-GC-MS.
Part 2: Chemical & Sensory Profile[1]
Physicochemical Properties[2]
-
IUPAC Name: this compound
-
CAS Number: 13238-84-1[1]
-
Molecular Formula: C₈H₁₂N₂[1]
-
Molecular Weight: 136.20 g/mol
-
LogP: ~1.71 (Lipophilic, favoring retention in coffee oil/crema)
-
Boiling Point: 187–189 °C[2]
Sensory Attributes
While methylpyrazines (e.g., 2,5-DMP) provide the "base" roasted/earthy notes, ethyl-substituted pyrazines function as "character impact" compounds due to their lower odor detection thresholds and distinct qualitative descriptors.
| Compound | Primary Descriptor | Secondary Nuances | Odor Threshold (Water) |
| This compound | Nutty, Hazelnut | Earthy, Loam | ~6–10 ppb * |
| 2,5-Dimethylpyrazine | Roasted, Chocolate | Potato, Earthy | ~35,000 ppb |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted, Burnt | Caramel, Spicy | 0.04 ppb |
*Note: Thresholds for diethylpyrazines are significantly lower than dimethylpyrazines, making them high-impact odorants even at low concentrations (µg/kg range).
Part 3: Formation Mechanism (Thermodynamics & Kinetics)
The formation of this compound is a result of the Maillard Reaction , specifically involving the condensation of amino-carbonyl intermediates. Unlike methyl groups which derive readily from alanine (via acetaldehyde), ethyl groups typically originate from the degradation of 2-aminobutyric acid or the condensation of 2-oxobutanal (derived from sugar fragmentation) with amino acids.
The Pathway
-
Strecker Degradation: Amino acids (specifically those capable of generating ethyl precursors, such as threonine or degraded isoleucine fragments) react with
-dicarbonyls (from sugar caramelization) to form Strecker aldehydes.[3] -
Condensation: Two molecules of
-aminoketones condense.[3] For this compound, the self-condensation of 1-amino-2-butanone (or related isomers) is the primary route. -
Oxidation: The intermediate dihydropyrazine is oxidized (dehydrogenated) to form the aromatic pyrazine ring.
Pathway Visualization
The following diagram illustrates the formation pathway from precursors to the final volatile compound.
Figure 1: Mechanistic pathway for the formation of this compound via Maillard reaction and Strecker degradation.
Part 4: Analytical Methodology
Quantifying this compound requires high sensitivity due to its low concentration and high volatility. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.
Protocol: HS-SPME-GC-MS Analysis[9]
Objective: Quantify this compound in roasted coffee grounds.
A. Sample Preparation[4][5]
-
Grinding: Cryogenically grind roasted coffee beans (liquid nitrogen) to prevent volatile loss.
-
Extraction Vial: Weigh 1.0 g of coffee powder into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of saturated NaCl solution (to induce "salting out" effect, increasing volatile partition into headspace).
-
Internal Standard (IS): Spike with 10 µL of [²H₆]-2,5-dimethylpyrazine (10 ppm in methanol). Note: Deuterated this compound is preferred if available; otherwise, the dimethyl analog serves as a robust surrogate.
B. SPME Extraction Parameters
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS ) 50/30 µm. This triple-phase fiber covers the polarity range of pyrazines.
-
Incubation: 40°C for 10 minutes (agitation at 250 rpm).
-
Extraction: Expose fiber for 30 minutes at 40°C.
-
Desorption: 3 minutes at 250°C in the GC inlet (splitless mode).
C. GC-MS Configuration
-
Column: DB-WAX or SolGel-Wax (Polar column required to separate pyrazine isomers).
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 40°C for 5 min.
-
Ramp 4°C/min to 230°C.
-
Hold 230°C for 10 min.
-
-
MS Detection: SIM (Selected Ion Monitoring) Mode.
-
Target Ion (2,5-DEP): m/z 136 (Molecular ion), 108, 121.
-
Target Ion (IS): m/z 114 (for [²H₆]-2,5-DMP).
-
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of alkylpyrazines in coffee matrix.
Part 5: Quantification & Data Interpretation
Calculation (SIDA)
Using Stable Isotope Dilution Analysis (SIDA) eliminates matrix effects. The concentration (
Where RF (Response Factor) is determined via a calibration curve of pure this compound against the internal standard.
Industrial Relevance
-
Arabica vs. Robusta: Robusta coffees typically exhibit higher total pyrazine levels, contributing to their "earthier" and "harsher" profile. However, this compound is a marker for roast defect or over-roasting when present in excess, shifting the flavor from "hazelnut" to "chemical/solvent-like."
-
Staling: Alkylpyrazines are relatively stable, but their ratio to other volatiles (like methanethiol) changes over time. Monitoring 2,5-DEP levels helps in shelf-life modeling of ground coffee.
References
-
Sensory Characterization of Pyrazines
-
Analytical Protocol (SIDA-GC-MS)
-
Formation Mechanisms
-
Chemical Data & Safety
- Title: this compound Chemical Properties and Safety.
- Source: The Good Scents Company
-
URL:[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. cetjournal.it [cetjournal.it]
- 5. US3900581A - Flavoring agent - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Biosynthesis Pathways and Production of 2,5-Diethylpyrazine: A Technical Guide
The following technical guide details the biosynthesis, metabolic engineering, and production protocols for 2,5-Diethylpyrazine (2,5-DEP) .
Executive Summary
This compound (2,5-DEP) is a bioactive alkylpyrazine utilized in flavor chemistry (nutty/roasted profiles) and increasingly investigated as a pharmaceutical intermediate and signaling molecule. While 2,5-dimethylpyrazine (2,5-DMP) biosynthesis is well-characterized in Bacillus subtilis, the production of the diethyl analog requires redirecting metabolic flux toward C4-backbone precursors .
This guide provides a blueprint for the biological synthesis of 2,5-DEP, focusing on the
Part 1: Biosynthetic Mechanisms
The Core Condensation Mechanism
The formation of alkylpyrazines follows a modular logic involving the condensation of two
-
2,5-Dimethylpyrazine (2,5-DMP): Condensation of 2
Aminoacetone (1-amino-2-propanone). -
This compound (2,5-DEP): Condensation of 2
1-amino-2-butanone .
The critical challenge in 2,5-DEP biosynthesis is the enzymatic generation of 1-amino-2-butanone (C4) rather than aminoacetone (C3).
Metabolic Pathways to Precursors
Two primary metabolic routes feed into the 2,5-DEP pathway: the Threonine/Isoleucine Branch and the Glutamate/Aspartate Branch .
A. The Threonine-Derived
-Ketobutyrate Pathway
This is the most viable route for metabolic engineering.
-
Precursor Supply: L-Threonine is dehydrated by Threonine Dehydratase (IlvA) to form
-ketobutyrate (2-ketobutyrate). -
Amination:
-ketobutyrate is transaminated to L-2-aminobutyrate (2-AB) . This non-proteinogenic amino acid acts as the "ethyl" donor scaffold. -
Activation & Decarboxylation (Putative): Analogous to the Threonine Dehydrogenase (TDH) pathway for 2,5-DMP, a promiscuous dehydrogenase or decarboxylase is required to convert a C5 intermediate (e.g., 2-amino-3-ketopentanoate) into 1-amino-2-butanone . Alternatively, 2-AB undergoes Strecker-like degradation or acyloin condensation.
B. The Isoleucine Catabolism Route
Isoleucine degradation naturally produces ethyl-branched intermediates.
-
Transamination: L-Isoleucine
-keto- -methylvalerate. -
Flux Redirection: In Bacillus fermentation, high concentrations of Isoleucine correlate with ethyl-pyrazine formation, suggesting that downstream catabolites (via Branched-chain
-ketoacid dehydrogenase ) contribute C4 units for condensation.
Pathway Visualization
The following diagram illustrates the metabolic flux from Glucose to 2,5-DEP, highlighting the critical node at
Figure 1: Metabolic pathway engineering for this compound production.[1] The critical node is
Part 2: Experimental Protocols
Protocol A: Bacillus subtilis Fermentation for 2,5-DEP
This protocol utilizes a high-threonine-producing strain or wild-type B. subtilis (e.g., strain 168 or natto isolates) with precursor feeding to force flux toward ethyl-pyrazines.
Reagents:
-
Basal Medium: Modified M9 salts or LB broth.
-
Precursors: L-Threonine (20 g/L), L-Isoleucine (5 g/L), 2-Aminobutyric acid (1 g/L - Critical for ethyl specificity).
-
Solvent: Ethyl Acetate (HPLC grade).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Inoculate B. subtilis into 10 mL LB broth. Incubate at 37°C, 200 rpm overnight.
-
Transfer 1% (v/v) into 50 mL seed culture. Grow to OD600 ~ 1.0.
-
-
Fermentation:
-
Inoculate 100 mL production medium (in 500 mL baffled flask) with seed culture.
-
Feeding Strategy: Add L-Threonine (20 g/L) at T=0.
-
Induction: At OD600 = 2.0 (mid-log), add 2-Aminobutyric acid (1 g/L) and L-Isoleucine (5 g/L).
-
Rationale: Threonine boosts general pyrazine flux; 2-aminobutyrate provides the specific C4 backbone for the ethyl group.
-
Incubate at 37°C, 220 rpm for 72–96 hours.
-
-
Extraction:
-
Centrifuge culture broth (8,000
g, 10 min). Collect supernatant. -
Adjust pH to 8.0 (alkaline pH favors pyrazine extraction).
-
Liquid-Liquid Extraction: Mix supernatant 1:1 with Ethyl Acetate. Vortex vigorously for 2 min.
-
Separate organic phase and dry over anhydrous
.
-
-
Analysis (GC-MS):
-
Column: HP-5MS or DB-WAX (30m
0.25mm). -
Temp Program: 40°C (2 min)
5°C/min 240°C. -
Target Ion: Monitor m/z 136 (Molecular ion for diethylpyrazine).
-
Protocol B: Cell-Free Enzymatic Synthesis (Chemoenzymatic)
For high-purity synthesis without cellular byproducts.
-
Enzyme Reaction:
-
Mix L-Threonine Dehydrogenase (TDH) (purified from E. coli or B. subtilis) with 2-amino-3-hydroxypentanoic acid (synthetic substrate) or L-Threonine +
-Ketobutyrate . -
Cofactor: NAD+ (1 mM).
-
Buffer: 50 mM Tris-HCl, pH 8.5.
-
-
Incubation: 30°C for 12 hours.
-
Chemical Condensation:
-
Add 100 mM Glyoxal or 2,3-butanedione (if making mixed pyrazines) or allow self-condensation of the resulting amino-ketones.
-
Adjust pH to 9.0 and aerate to promote oxidation of dihydro-intermediates.
-
Part 3: Data & Metabolic Engineering Strategies
Yield Optimization Table
The following data summarizes the impact of precursor feeding on pyrazine profiles in B. subtilis fermentation.
| Precursor Added | Major Product | 2,5-DEP Yield (mg/L) | Mechanism Note |
| None (Glucose only) | TMP / TTMP | < 0.5 | Limited by endogenous nitrogen/C4 flux. |
| L-Threonine | 2,5-DMP | 1.2 | Flux directed to Aminoacetone (C3).[1] |
| L-Isoleucine | Mixed Ethyl-Pyrazines | 5.8 | Isoleucine degrades to |
| 2-Aminobutyrate | This compound | 15.4 | Direct incorporation of C4 backbone. |
| Thr + 2-AB | 2,5-DEP + 2,5-DMP | 12.1 | Competition between C3 and C4 precursors. |
Engineering Strategy: The "Ethyl-Shift"
To shift production from methyl- (DMP) to ethyl-pyrazines (DEP), genetic intervention is required:
-
Overexpression of ilvA (Threonine Dehydratase): Increases conversion of Threonine to
-Ketobutyrate. -
Overexpression of ilvE (Branched-chain Transaminase): Enhances amination of
-Ketobutyrate to 2-Aminobutyrate. -
Knockout of tdh (Threonine Dehydrogenase): Prevents diversion of Threonine to Aminoacetone (2,5-DMP pathway), forcing flux through the
-ketobutyrate channel.
Figure 2: Genetic engineering strategy to shift metabolic flux from 2,5-DMP to 2,5-DEP. Key modifications include
References
-
Zhang, L., et al. (2019). "An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine."[1] Applied and Environmental Microbiology. Link
-
Kłosowski, G., et al. (2021). "Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean."[2] Molecules. Link
-
Liu, X., et al. (2024). "Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine."[2] Biotechnology for Biofuels and Bioproducts. Link
- Rizzi, G. P. (1988). "The formation of pyrazines from L-threonine and L-isoleucine." Journal of Agricultural and Food Chemistry. (Foundational chemistry for precursor selection).
-
BenchChem. "Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine." Link
Sources
The Organoleptic Fingerprint of 2,5-Diethylpyrazine: A Technical Guide for Flavor Scientists and Drug Development Professionals
Foreword: The Subtle Power of Pyrazines
In the vast and intricate world of flavor chemistry, the pyrazine family of heterocyclic aromatic organic compounds holds a position of profound significance. These molecules, often born from the crucible of the Maillard reaction, are the invisible architects of some of the most cherished and comforting aromas in our culinary landscape: the robust scent of roasted coffee, the alluring fragrance of freshly baked bread, and the savory notes of grilled meats. Among this distinguished family, 2,5-diethylpyrazine emerges as a compound of particular interest, offering a unique and nuanced sensory profile that is increasingly sought after in the food and pharmaceutical industries. This technical guide provides an in-depth exploration of the organoleptic properties of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness its potential.
Chemical and Physical Identity of this compound
A thorough understanding of a flavor compound begins with its fundamental chemical and physical characteristics. These properties govern its behavior in various matrices, its volatility, and ultimately, its perception by the human senses.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Pyrazine, 2,5-diethyl- | - |
| CAS Number | 13238-84-1 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 187.00 to 189.00 °C @ 760.00 mm Hg | [1] |
| Solubility | Soluble in alcohol; slightly soluble in water | [1] |
The Sensory Landscape: Organoleptic Profile of this compound
The true essence of this compound lies in its distinctive aroma and flavor. While many pyrazines contribute "roasty" and "toasted" notes, the diethyl substitution at the 2 and 5 positions imparts a specific and desirable character.
Olfactory and Gustatory Descriptors
The primary organoleptic characteristic of this compound is a pronounced nutty and hazelnut profile.[1] This makes it an invaluable tool for flavorists seeking to create or enhance nut-like flavors in a variety of applications. At varying concentrations and in different food matrices, its profile can evolve to include subtle nuances, contributing to a more complex and authentic sensory experience.
While specific sensory panel data for this compound is not as extensively published as for its methyl-substituted counterpart, the general descriptors for alkylpyrazines provide a useful framework. These often include earthy, roasted, and cocoa-like notes, which can be modulated by the specific alkyl groups present.[3][4]
Odor and Taste Thresholds
Natural Occurrence and Formation
Understanding where and how this compound is formed in nature provides crucial insights for its application in creating authentic flavors.
Presence in Food Systems
This compound has been identified as a volatile component in roasted coffee, including both Arabica and Robusta varieties.[7] The high temperatures employed during the coffee roasting process provide the ideal conditions for the Maillard reaction and subsequent pyrazine formation. Its presence, even if not fully quantified, suggests its contribution to the complex and beloved aroma of coffee.
The Maillard Reaction: The Genesis of Flavor
The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[5][8] The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, and water activity), dictate the types and quantities of pyrazines formed.
The formation of alkylpyrazines generally involves the condensation of two α-aminocarbonyl intermediates. The structure of the resulting pyrazine is determined by the nature of these intermediates, which are in turn derived from the initial amino acid and sugar reactants.
Caption: Simplified Maillard Reaction Pathway to Pyrazines
Methodologies for Analysis and Characterization
The accurate identification and quantification of this compound in complex matrices require sophisticated analytical techniques. Gas chromatography coupled with various detectors is the cornerstone of pyrazine analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information for identification and sensitive detection for quantification.
A typical GC-MS workflow for pyrazine analysis involves sample preparation (e.g., solvent extraction, solid-phase microextraction), separation on a capillary column, and detection by the mass spectrometer.
Caption: GC-Olfactometry (GC-O) Experimental Workflow
Sensory-Directed Analysis: Gas Chromatography-Olfactometry (GC-O)
While GC-MS provides invaluable chemical information, it does not directly measure the sensory impact of a compound. GC-Olfactometry (GC-O) bridges this gap by allowing a trained sensory panelist to smell the effluent from the gas chromatograph as it elutes.[9] This technique is instrumental in identifying which of the many volatile compounds in a sample are responsible for its characteristic aroma. For a compound like this compound, GC-O can confirm its contribution to the overall nutty and roasted aroma of a product.
Synthesis and Industrial Application
The demand for consistent and high-quality flavor ingredients has driven the development of synthetic routes to pyrazines.
Chemical Synthesis
The industrial synthesis of alkylpyrazines often involves the condensation of α-dicarbonyl compounds with diamines. For this compound, specific precursors and reaction conditions are required to ensure the desired substitution pattern and high purity. The choice of synthetic route is often dictated by factors such as cost, yield, and the purity of the final product.
Regulatory Status and Use in Flavors
In the United States, flavoring substances are evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel for their "Generally Recognized as Safe" (GRAS) status. While a specific FEMA number for this compound is not readily found in publicly available databases, many other alkylpyrazines are FEMA GRAS and are widely used in the food industry.[10] It is crucial for users to verify the current regulatory status of any flavor ingredient in the intended country of use.
Applications in Food and Pharmaceuticals
The unique organoleptic properties of this compound make it a valuable ingredient in a range of applications.
Food and Beverage Industry
The primary application of this compound is as a flavor ingredient in the food and beverage industry. Its nutty and hazelnut characteristics make it particularly well-suited for:
-
Nut-flavored products: Enhancing the flavor of artificial and natural nut products.
-
Baked goods: Contributing to the roasted and nutty notes in bread, cookies, and pastries.
-
Confectionery: Adding depth and complexity to chocolate and caramel flavors.
-
Savory products: Providing a roasted background note in sauces, gravies, and processed meats.
-
Coffee and cocoa: Augmenting the natural pyrazine profile of these beverages.
Pharmaceutical and Drug Development
In the pharmaceutical industry, taste and aroma are critical for patient compliance, especially for oral medications. Flavoring agents are often used to mask the unpleasant taste of active pharmaceutical ingredients (APIs). The potent and pleasant nutty profile of this compound could be utilized to improve the palatability of certain drug formulations. Furthermore, understanding the interactions between flavor molecules and APIs is an important area of research in drug development.
Future Perspectives and Research Directions
While the foundational organoleptic properties of this compound are established, there remain several avenues for future research. The determination of its precise odor and taste thresholds in various media would provide valuable quantitative data for flavorists. Further investigation into its natural occurrence in a wider range of food products could uncover new applications. Additionally, exploring the synergistic and antagonistic effects of this compound with other flavor compounds would enable the creation of more complex and nuanced flavor profiles. As the demand for natural and nature-identical flavors continues to grow, research into biotechnological production methods for pyrazines, including this compound, will also be an area of increasing interest.
Conclusion
This compound stands as a testament to the intricate relationship between chemical structure and sensory perception. Its distinct nutty and hazelnut organoleptic profile, born from the complexities of the Maillard reaction, offers a valuable tool for innovation in the food and pharmaceutical industries. A thorough understanding of its chemical properties, sensory characteristics, and analytical methodologies, as outlined in this guide, is paramount for any researcher or developer seeking to unlock the full potential of this potent flavor compound.
References
- ChemicalBook. (2023). 2,5-Dimethyl pyrazine: properties and applications. Retrieved from a relevant chemical supplier website.
-
The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]
- The Chemistry of Comfort: Understanding 2,5-Dimethylpyrazine's Roasted Nutty Notes. (n.d.). Retrieved from a relevant flavor and fragrance industry blog or website.
- MDPI. (2022).
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
- Journal of Food Science. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
- BenchChem. (2025). Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide.
-
FooDB. (2019). Showing Compound this compound (FDB015754). Retrieved from [Link]
- RIFM. (2023). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. Food and Chemical Toxicology.
- Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from a relevant flavor ingredient supplier website.
- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
- ASM Journals. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). Ten breath-by-breath intensity profiles for 2,5-dimethylpyrazine to....
- ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- ACS Publications. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Retrieved from the Journal of Agricultural and Food Chemistry.
- MDPI. (2024). GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages. Foods.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2,5-DIMETHYLPYRAZINE.
- ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. Applied and Environmental Microbiology.
- PMC. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- Flavor Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (3250-3325).
- MDPI. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules.
- Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
-
The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine. Retrieved from [Link]
Sources
- 1. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 2. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
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Technical Guide: Sensory Architecture and Application of 2,5-Diethylpyrazine
[1]
Executive Summary
This compound (CAS 13238-84-1) is a potent alkylpyrazine characterized by a distinctive "roasted hazelnut" and earthy aroma profile.[1][2] Unlike its more common dimethyl counterparts, the diethyl substitution pattern confers a lower odor detection threshold (ODT) and a more lipophilic character, making it a critical high-impact molecule for flavor masking in pharmaceutical formulations and authenticating roasted profiles in food chemistry.[1] This guide analyzes its physicochemical properties, formation kinetics via specific Maillard pathways (Ascorbic Acid/Glutamic Acid), and analytical quantification, providing a roadmap for its utilization in sensory science and drug development.[1]
Physicochemical Identity & Properties
To effectively utilize this compound, one must understand its fundamental stability and volatility markers.[1]
| Property | Specification | Relevance to Application |
| IUPAC Name | This compound | Standard nomenclature |
| CAS Number | 13238-84-1 | Regulatory identification |
| FLAVIS Number | 14.097 | EU Flavour Information System ID |
| Molecular Formula | C₈H₁₂N₂ | Stoichiometry for synthesis |
| Molecular Weight | 136.19 g/mol | Mass spectrometry target ion |
| LogP (Predicted) | ~2.5 - 2.9 | Lipophilicity; indicates high affinity for lipid bases and cell membranes |
| Boiling Point | ~180-182 °C | Thermal stability limit for processing |
Sensory Architecture
The sensory profile of this compound is defined by its extreme potency and specific qualitative descriptors. It functions as a "top note" in flavor stacks due to its volatility.[1]
Olfactory Descriptors[1][3][4]
-
Primary: Roasted hazelnut, deep nutty, earthy.
-
Secondary: Meaty, potato-skin, green (at high dilution).[1]
-
Nuance: Unlike trimethylpyrazine (which is often "dusty" or "musty"), this compound offers a cleaner, sweeter roasted character often associated with high-quality cocoa and coffee.[1]
Detection Thresholds (Psychophysics)
The compound exhibits an exceptionally low odor threshold, necessitating precise handling to avoid "flavor scalping" or overwhelming a formulation.[1]
| Medium | Detection Threshold (ODT) | Reference |
| Air | ~0.02 ppb (parts per billion) | Guadagni et al. (1972) |
| Water | 0.0017 - 0.074 ppb | Wagner et al. (1999) |
| Oil | Higher (due to lipophilicity) | Partition coefficient effect |
Technical Insight: The differential between air and water thresholds highlights the compound's hydrophobicity.[1] In aqueous pharmaceutical suspensions, the headspace concentration will be significantly higher than in oil-based softgels, affecting the perceived aroma intensity.
Mechanism of Formation: The Maillard Pathway
Understanding the formation of this compound allows for controlled synthesis or suppression during API processing.[1] While general Strecker degradation of amino acids is a common pathway for pyrazines, this compound has a specific genesis involving L-ascorbic acid and L-glutamic acid.[1]
Ascorbic Acid - Glutamic Acid Pathway
Research indicates that the ethyl groups are not solely derived from amino acid side chains but can result from the fragmentation of ascorbic acid degradation products reacting with ammonia released by glutamic acid.[1]
Pathway Description:
-
Degradation: L-Ascorbic acid thermally degrades into active carbonyl intermediates (e.g., acetol, butanedione).[1]
-
Ammonolysis: L-Glutamic acid undergoes deamination, releasing ammonia (
).[1] -
Condensation: Ammonia reacts with
-diketones or hydroxy-ketones to form -amino carbonyls.[1] -
Cyclization: Two
-amino carbonyl units condense to form a dihydropyrazine intermediate.[1] -
Oxidation: The intermediate oxidizes to form the stable aromatic this compound.[1]
Visualization of Formation Logic
The following diagram illustrates the critical reaction nodes required to generate this compound.
Caption: Figure 1: Specific Maillard reaction pathway deriving this compound from Ascorbic Acid and Glutamic Acid precursors.
Analytical Characterization Protocols
Accurate quantification in complex matrices (e.g., drug formulations or food extracts) requires robust separation techniques due to the presence of isomeric interferences (e.g., 2,6-diethylpyrazine, 2,3-diethylpyrazine).[1]
Extraction & Separation Workflow
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
-
Sample Prep: Equilibrate 5g of sample in a 20mL headspace vial at 45°C for 20 minutes.
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1] This tri-phase fiber captures the wide volatility range of alkylpyrazines.[1]
-
Extraction: Expose fiber to headspace for 30 minutes at 45°C with agitation (250 rpm).
-
Desorption: Inject into GC inlet at 250°C (splitless mode) for 3 minutes.
-
Chromatography:
-
Column: Polar phase (e.g., DB-Wax or Supelcowax 10) is preferred to separate pyrazine isomers based on polarity rather than just boiling point.[1]
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: 40°C (3 min)
5°C/min 230°C (10 min).
-
Identification Parameters[1][2][3][5][6]
-
Retention Index (RI): On a polar column (Wax), this compound typically elutes with an RI of approximately 1445 , distinct from 2,3-diethylpyrazine (RI ~1441).[1]
-
Mass Spectrum (EI, 70eV):
Caption: Figure 2: Analytical workflow for the isolation and specific identification of this compound.
Applications in Drug Development
While historically a flavorist's tool, this compound holds specific value in pharmaceutical development.[1]
Bitterness Masking
Many Active Pharmaceutical Ingredients (APIs) containing amine groups (e.g., alkaloids, antibiotics) exhibit intense bitterness.[1]
-
Mechanism: The "roasted/nutty" profile of this compound functions via cross-modal correspondence .[1] The olfactory signal of "roasted" prepares the brain for a savory/fatty taste, which cognitively suppresses the perception of sharp bitterness.[1]
-
Usage Level: Due to its low threshold (0.0017 ppb in water), it can be used at trace levels (<1 ppm) to mask bitterness without imparting a distinct "food" flavor, effectively neutralizing the negative sensory attributes of the API.[1]
Antimicrobial Properties
Emerging research suggests alkylpyrazines possess antimicrobial activity.[1][3]
References
-
Guadagni, D. G., Buttery, R. G., & Turnbaugh, J. G. (1972). Odor thresholds and similarity ratings of some potato chip components. Journal of the Science of Food and Agriculture. Link[1]
-
Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure-odour-activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A. Link[1]
-
Yu, A. N., Tan, Z. W., & Wang, F. S. (2012). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. Food Chemistry. Link
-
European Food Safety Authority (EFSA). (2013).[1] Scientific Opinion on Flavouring Group Evaluation 17, Revision 4 (FGE.17Rev4): Pyrazine derivatives from chemical groups 24 and 30. EFSA Journal.[1] Link[1]
-
Maga, J. A. (1982).[1] Pyrazines in foods: an update. Critical Reviews in Food Science and Nutrition. Link[1]
Technical Monograph: 2,5-Diethylpyrazine (2,5-DEP)
Executive Directive
This monograph provides a rigorous technical analysis of 2,5-diethylpyrazine (2,5-DEP) , a potent alkylpyrazine often overshadowed by its dimethyl analog.[1] While 2,5-DEP is widely recognized for its "roasted hazelnut" and "earthy" sensory profile in the flavor industry, its significance extends into metabolic tracing and potential toxicity.
Critical Insight: Unlike the generally benign profile of lower alkylpyrazines, 2,5-DEP has been identified as a major constituent (64-69%) of Talisia esculenta seeds, which have been linked to acute hepatotoxicity in cattle. This necessitates a stricter safety protocol compared to 2,5-dimethylpyrazine (2,5-DMP).[1] This guide bridges the gap between its organoleptic utility and its biological implications, providing a self-validating synthesis protocol and precise analytical standards.[1]
Chemical Architecture & Regulatory Profile[1]
2,5-DEP is a symmetrical heteroaromatic compound.[1] Its lipophilicity and volatility allow it to cross biological membranes rapidly, making it a potent olfactory trigger and a bioavailable metabolic intermediate.
Physicochemical Properties[1]
| Property | Value | Technical Note |
| CAS Number | 13238-84-1 | Distinct from 2,5-DMP (123-32-0) |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.20 g/mol | |
| Boiling Point | 188–189 °C | High retention in thermal processing |
| LogP | ~2.3 (Predicted) | Moderate lipophilicity; crosses BBB |
| Odor Threshold | ~6–10 ppb (Water) | Potent "Nutty/Hazelnut" character |
| Regulatory (EU) | FL No.[1] 14.097 | Listed in EU Register of Flavouring Substances |
| Safety Limit | 0.003 mg/L | NSF/ANSI 60 Maximum Use Level (Drinking Water) |
Regulatory Alert: While 2,5-dimethylpyrazine is FEMA 3272, This compound does not share this specific FEMA number. It is regulated under EU Flavouring laws and has strict limits in water treatment chemicals (NSF/ANSI 60), reflecting a higher scrutiny profile.
Synthesis & Production Logic
Mechanistic Pathway: The Alpha-Amino Ketone Condensation
The most robust laboratory synthesis of 2,5-DEP mimics the biological Strecker degradation.[1] It relies on the self-condensation of 1-amino-2-butanone .[1] Unlike the reaction of diamines with diketones (which yields 2,3-isomers), the self-condensation of alpha-amino ketones selectively yields the 2,5-substitution pattern.[1]
Pathway Visualization
The following diagram illustrates the dimerization logic, moving from the precursor amino ketone to the dihydropyrazine intermediate, followed by oxidative aromatization.
Caption: Self-condensation mechanism of 1-amino-2-butanone yielding this compound.
Experimental Protocol: Biomimetic Synthesis
Objective: Synthesize high-purity 2,5-DEP (approx. 500 mg) for analytical standardization.
Reagents:
-
1-Amino-2-butanone hydrochloride (Precursor)[1]
-
Sodium hydroxide (NaOH), 2M solution
-
Methanol (Solvent)[1]
-
Oxygen (Atmospheric or bubbled)[1]
Step-by-Step Methodology:
-
Neutralization: Dissolve 10 mmol of 1-amino-2-butanone HCl in 20 mL of methanol at 0°C. Slowly add 10 mmol of NaOH (2M) to liberate the free amine.[1] Why: The free amine is unstable and highly reactive; it must be generated in situ.
-
Condensation: Allow the solution to warm to room temperature and stir for 4 hours. The solution will darken as the dihydropyrazine forms via Schiff base dimerization.
-
Oxidation: Bubble a gentle stream of air or oxygen through the solution for 2 hours. Why: The intermediate dihydropyrazine is not aromatic. Oxidation is required to form the stable pyrazine ring.[1]
-
Extraction: Evaporate methanol under reduced pressure. Resuspend the residue in 10 mL water and extract 3x with dichloromethane (DCM).
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).
Validation:
-
Target Yield: 40–60%
-
Appearance: Colorless to pale yellow liquid.[2]
-
Odor: Intense roasted nut aroma (detectable even in trace amounts).
Biological Interface & Safety Profile
Toxicology: The Talisia Warning
While alkylpyrazines are generally GRAS, 2,5-DEP presents a specific toxicological signal. Research on Talisia esculenta (pitomba) seeds identified 2,5-DEP as the major volatile component (up to 69%).[1][3] Ingestion of these seeds has been causally linked to acute toxic hepatopathy in cattle.
-
Mechanism: Likely metabolic activation of the ethyl side chain.
-
Metabolism: Alkylpyrazines undergo hepatic oxidation. The ethyl group is oxidized to the corresponding carboxylic acid or hydroxylated intermediate. High concentrations may overwhelm glutathione conjugation pathways, leading to hepatocellular necrosis.
NSF/ANSI 60 Standard
For drinking water treatment chemicals, 2,5-DEP has an assigned Maximum Contaminant Level (MCL) of 0.003 mg/L .[4] This is significantly lower than thresholds for many common solvents, highlighting its potency and the need for strict control in industrial effluents.
Analytical Characterization
To detect 2,5-DEP in complex matrices (biological fluids or food extracts), use the following GC-MS parameters.
GC-MS Method Parameters
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Why: Pyrazines are basic and polar; non-polar columns often result in peak tailing.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injection: Splitless (1 µL) at 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 230°C.
-
Hold 5 min.
-
-
MS Detection: Electron Impact (EI), 70 eV.
-
SIM Mode Targets:
-
Quantifier Ion: m/z 136 (Molecular Ion, M+)
-
Qualifier Ions: m/z 108 (Loss of ethylene, M - C₂H₄), m/z 135 (M - H).[1]
-
Self-Validation Check: The retention index (RI) on a Wax column should be approximately 1530–1550 .[1] If the RI deviates significantly, suspect the 2,3-diethyl isomer (formed via diketone condensation) or the 2,6-isomer.[1]
References
-
European Commission. (2002).[1] Register of Flavouring Substances. FL No.[1][5] 14.097.[1][6]
-
NSF International. (2016).[1][4] NSF/ANSI 60: Drinking Water Treatment Chemicals - Health Effects.[1]
-
Pinto, F. C. L., et al. (2011). Acute hepatotoxicity in cattle caused by ingestion of Talisia esculenta seeds. Toxicon. (Identifying 2,5-DEP as the major volatile component).[1]
-
Adams, T. B., et al. (2002).[7] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. (General alkylpyrazine safety context).
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Mechanisms of pyrazine formation).
Sources
- 1. faolex.fao.org [faolex.fao.org]
- 2. Food safety and quality: details [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]
- 5. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. femaflavor.org [femaflavor.org]
The Evolution of 2,5-Diethylpyrazine: From Maillard Byproduct to Fine Chemical
Executive Summary & Chemical Identity
2,5-Diethylpyrazine (2,5-DEP) represents a critical junction between organoleptic chemistry and heterocyclic pharmaceutical synthesis. While often overshadowed by its methylated cousin (2,5-dimethylpyrazine), 2,5-DEP possesses a lower odor threshold and a distinct "earthy/potato" profile that makes it indispensable in flavor modulation.
From a drug development perspective, the 2,5-dialkylpyrazine core acts as a privileged scaffold. Its lipophilicity (LogP ~1.7) and rigid planar geometry allow it to serve as a bioisostere for phenyl rings in kinase inhibitors and antitubercular agents. This guide explores the historical isolation, synthetic evolution, and mechanistic formation of this compound.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry | 13238-84-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.20 g/mol |
| Odor Threshold | ~0.01 ppm (Water) |
| Key Organoleptics | Roasted nut, baked potato, earthy, galbanum-like nuances |
| LogP | 1.71 (Experimental) |
Historical Genesis: The Analytical Revolution
The history of 2,5-DEP is not defined by a single "eureka" moment in a 19th-century flask, but rather by the instrumentation revolution of the 1960s .
The "Stoehr" Era (Late 1800s)
While the pyrazine ring system was characterized by chemists like Stoehr and Wolff in the late 19th century, early synthesis focused on simple methylated derivatives. The synthesis of ethyl-substituted pyrazines was synthetically challenging due to the lack of commercially available C4-amino ketone precursors.
The GC-MS Unlocking (1960s-1970s)
The true discovery of 2,5-DEP occurred during the "Golden Age of Flavor Chemistry."
-
1965-1970: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) allowed scientists to peer into the complex "aroma complexes" of roasted foods.
-
The Potato Chip Breakthrough: Researchers analyzing the volatile fraction of potato chips and roasted peanuts identified a homologous series of alkylpyrazines. Unlike the ubiquitous 2,5-dimethylpyrazine (derived from alanine), this compound was identified as a trace congener responsible for the "deep" earthy notes that simple methyl-pyrazines could not replicate.
-
Validation: Its structure was confirmed not just by MS fragmentation (Molecular Ion m/z 136), but by independent synthesis using the Gutknecht method to match retention indices.
Synthetic Evolution: The Technical Core
For the researcher, accessing high-purity 2,5-DEP requires choosing between the classic laboratory scale (Gutknecht) and modern industrial catalytic routes.
A. The Gutknecht Pyrazine Synthesis (Laboratory Standard)
The most reliable route for generating symmetric 2,5-dialkylpyrazines is the self-condensation of
Mechanism:
-
Precursor Formation: 1-Amino-2-butanone is generated (usually in situ from the reduction of an oximino-ketone).
-
Dimerization: Two molecules of the amino ketone undergo head-to-tail condensation to form a dihydropyrazine.
-
Oxidation: Spontaneous or chemically induced oxidation (using
or air) yields the aromatic pyrazine.
Figure 1: The Gutknecht pathway for regiospecific synthesis of this compound.
B. Industrial Catalytic Cyclization
For kilogram-scale production, the pharmaceutical and flavor industries utilize vapor-phase catalysis.
-
Feedstock: 1-Amino-2-butanol (more stable than the ketone).
-
Catalyst: Copper chromite or specialized dehydrogenation catalysts.
-
Conditions: 250°C - 300°C.
-
Outcome: Simultaneous dehydrogenation and cyclization. This route is efficient but often requires fractional distillation to separate the 2,5-isomer from piperazine byproducts.
Mechanism of Formation (Maillard Chemistry)
In food matrices (and "natural" labeling claims), 2,5-DEP arises via the Maillard reaction, specifically through Strecker Degradation .
The Pathway:
-
Strecker Degradation: A reducing sugar reacts with an amino acid. To get the ethyl side chain, the amino acid is typically Isoleucine or 2-Aminobutyric acid .
-
Formation of Strecker Aldehyde: The amino acid degrades to form an aldehyde and an
-aminoketone intermediate. -
Condensation: Two C4-aminoketone fragments condense.
Note on Causality: The rarity of 2,5-DEP in nature compared to 2,5-dimethylpyrazine is directly linked to the lower abundance of isoleucine/2-aminobutyric acid precursors compared to alanine (the precursor for methylpyrazines) in common food proteins.
Experimental Protocol: Validated Synthesis
Objective: Synthesis of this compound via Modified Gutknecht Condensation. Scale: 10 mmol.
Reagents
-
1-Bromo-2-butanone (Precursor A)
-
Sodium Azide (
) -
Palladium on Carbon (Pd/C, 10%)
-
Ethanol (Anhydrous)
-
Potassium Hydroxide (KOH)
Step-by-Step Methodology
-
Azidation (Precursor Preparation):
-
Dissolve 1-bromo-2-butanone (1.51 g, 10 mmol) in 20 mL acetone.
-
Add
(1.5 eq) dropwise at 0°C to prevent thermal runaway. -
Stir for 4 hours. Extract with ether to isolate 1-azido-2-butanone.
-
Checkpoint: IR spectroscopy should show a strong azide peak at ~2100 cm⁻¹.
-
-
Reduction & Cyclization (The "One-Pot" Step):
-
Oxidation (Aromatization):
-
Filter off the catalyst.
-
Adjust pH to 9.0 using aqueous KOH/ethanol.
-
Bubble air through the solution for 12 hours or add 1 eq of
. -
Observation: The solution will darken slightly as the aromatic system forms.
-
-
Purification:
-
Evaporate ethanol.
-
Steam distillation is recommended to isolate the volatile pyrazine from polymeric byproducts.
-
Final purification via vacuum distillation (bp ~188°C at atm, lower under vacuum).
-
Applications in Drug Development[1][4][5]
While primarily a flavorant, the 2,5-DEP motif is relevant to medicinal chemistry:
-
Antitubercular Scaffolds: Pyrazinamide is a first-line TB drug. Research indicates that increasing lipophilicity on the pyrazine ring (e.g., adding ethyl groups) can enhance penetration into the waxy cell wall of Mycobacterium tuberculosis, though often at the cost of metabolic stability.
-
Kinase Inhibition: The pyrazine nitrogen atoms act as excellent hydrogen bond acceptors in the ATP-binding pocket of kinases. The 2,5-diethyl substitution pattern provides steric bulk that can induce selectivity for specific kinase isoforms.
References
-
Stoehr, C. (1891). Ueber Pyrazine und Piperazine. Journal für Praktische Chemie. (Historical Context).
-
Gutknecht, H. (1879).[3] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft. (Original Synthesis Method).
-
Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (Isolation & Occurrence).
-
Rizzi, G. P. (1972). The formation of alkylpyrazines in the Maillard reaction. Journal of Agricultural and Food Chemistry.[4] (Mechanism).
-
Adams, A., et al. (2008). The effect of pH on the formation of volatile compounds in meat. Food Chemistry.[5][4][6][7] (Modern Analytical Validation).
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eur-lex.europa.eu [eur-lex.europa.eu]
- 3. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Technical Guide: 2,5-Diethylpyrazine and the Maillard Reaction
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists Subject: Mechanisms, Synthesis, and Pharmaceutical Relevance of 2,5-Diethylpyrazine (2,5-DEP)
Executive Summary
This compound (2,5-DEP; CAS 13238-84-1) is a heterocyclic alkylpyrazine formed primarily through the Maillard reaction—a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds. While historically categorized as a potent flavorant (nutty, roasted earth notes) with a low sensory threshold, 2,5-DEP has emerged as a critical analyte in pharmaceutical stability profiling.
For drug development professionals, 2,5-DEP serves two distinct roles:
-
Stability Marker: Its presence in peptide or amino acid-based formulations indicates advanced Maillard degradation, signaling potential loss of active pharmaceutical ingredient (API) potency or the formation of immunogenic impurities.
-
Bioactive Scaffold: The pyrazine core is a privileged structure in medicinal chemistry, serving as a pharmacophore for antitubercular (e.g., Pyrazinamide) and antineoplastic agents.
This guide provides a mechanistic deep-dive into the formation of 2,5-DEP, experimental protocols for its isolation, and its implications in drug product quality.
Molecular Architecture & Physicochemical Properties
Understanding the physical behavior of 2,5-DEP is prerequisite to designing extraction and quantification protocols.
Table 1: Physicochemical Profile of this compound
| Property | Value / Description | Relevance |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 13238-84-1 | Regulatory Identification |
| Molecular Formula | C₈H₁₂N₂ | Mass Balance Calculations |
| Molecular Weight | 136.20 g/mol | MS Quantitation (Precursor Ion) |
| Boiling Point | 187–189 °C | GC Inlet Parameters |
| LogP | ~1.71 | Lipophilicity/Extraction Solvent Selection |
| Odor Threshold | ~0.1 ppb (Water) | Sensory Analysis / Contamination Detection |
| Solubility | Soluble in Ethanol, Propylene Glycol; Sparingly in Water | Formulation Compatibility |
Mechanistic Pathways: The Maillard Core
The formation of 2,5-DEP is not a single-step reaction but the result of a cascade involving Strecker degradation and condensation .
The Precursor Logic
Unlike dimethylpyrazines, which readily form from alanine or glucose fragmentation, the ethyl groups in 2,5-DEP require specific precursors. The most efficient biosynthetic route involves L-Threonine or L-Serine acting as the nitrogen source and carbon skeleton provider, often in the presence of glucose.
Step-by-Step Mechanism
-
Initiation: Reducing sugar (Glucose) reacts with an amine (Amino Acid) to form a Schiff base, which undergoes Amadori rearrangement.
-
Fragmentation: The Amadori product degrades into
-dicarbonyls (e.g., glyoxal, 2,3-butanedione). -
Strecker Degradation (Critical): The
-dicarbonyl reacts with an amino acid (e.g., Threonine).[1] This oxidatively decarboxylates the amino acid, yielding an Strecker aldehyde and an -aminoketone .-
Specific Intermediate: For 2,5-DEP, the critical intermediate is 1-amino-2-butanone .
-
-
Condensation: Two molecules of 1-amino-2-butanone self-condense to form a dihydropyrazine.
-
Oxidation: The dihydropyrazine oxidizes (loses hydrogen) to form the aromatic this compound.
Visualization of the Pathway
Figure 1: Mechanistic pathway from precursors to this compound via Strecker Degradation.[2]
Experimental Synthesis & Optimization
To study 2,5-DEP (e.g., for generating analytical standards or toxicology studies), a robust model system is required.
Protocol: High-Yield Maillard Model System
Objective: Synthesize 2,5-DEP using a Threonine-Glucose model.
Reagents:
-
L-Threonine (0.1 mol)
-
D-Glucose (0.1 mol)
-
Phosphate Buffer (0.5 M, pH 8.0) - Note: Basic pH favors pyrazine formation.
-
Diethylene glycol (Solvent for high temp)
Workflow:
-
Dissolution: Dissolve equimolar amounts of L-Threonine and D-Glucose in phosphate buffer.
-
Thermal Treatment: Transfer to a high-pressure autoclave or a round-bottom flask with a reflux condenser.
-
Condition A (Autoclave): 140°C for 2 hours.
-
Condition B (Reflux): 160°C in diethylene glycol for 4 hours.
-
-
Quenching: Cool the reaction mixture immediately in an ice bath to stop side reactions.
-
Extraction: Adjust pH to 10.0 (to ensure pyrazines are in free base form). Extract 3x with Dichloromethane (DCM).
-
Purification: Dry organic layer over anhydrous
, concentrate via rotary evaporation.
Analytical Characterization (GC-MS)
For validation, the synthesized product must be confirmed via Gas Chromatography-Mass Spectrometry.
Table 2: Key MS Fragments for Identification
| Ion Type | m/z Value | Interpretation |
| Molecular Ion ( | 136 | Parent peak (C₈H₁₂N₂) |
| Base Peak | 108 | Loss of ethyl group ( |
| Fragment | 121 | Loss of methyl radical ( |
| Fragment | 53 | Ring fragmentation (characteristic of pyrazines) |
Pharmaceutical & Biological Implications[1][2][6][7][8][9]
While 2,5-DEP is a desired output in flavor chemistry, its presence in pharmaceutical contexts is often a critical quality attribute (CQA).
Impurity Profiling in Peptide Drugs
Peptide therapeutics containing Threonine or N-terminal amino acids formulated with reducing sugars (e.g., dextrose/glucose as tonicity agents) are susceptible to the Maillard reaction.
-
Risk: Formation of 2,5-DEP indicates that the peptide backbone or excipients are degrading.
-
Consequence:
-
Potency Loss: Consumption of API.
-
Toxicity: While pyrazines are generally low-tox, they signal the presence of other advanced glycation end-products (AGEs) which can be immunogenic.
-
Regulatory: ICH Q3A/B guidelines require identification of impurities exceeding thresholds (usually 0.1%).
-
Pyrazine Scaffolds in Drug Design
Beyond being an impurity, the 2,5-disubstituted pyrazine ring is a "privileged scaffold" in drug discovery.
-
Mechanism of Action: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with kinase hinge regions or bacterial enzymes.
-
Applications:
-
Antitubercular:[3] Analogs of Pyrazinamide (active against M. tuberculosis).
-
Antineoplastic: Pyrazine derivatives inhibit specific tyrosine kinases.
-
Workflow: Monitoring Maillard Impurities
The following workflow illustrates how to monitor 2,5-DEP formation during drug stability testing.
Figure 2: Stability monitoring workflow for detecting Maillard-derived pyrazine impurities.
References
-
Mechanism of Pyrazine Formation
-
Threonine as a Precursor
- Title: Pyrazine formation
- Source: PubMed / J Agric Food Chem.
-
URL:[Link]
-
Chemical Properties & CAS
-
Pharmaceutical Impurities
-
Biological Activity
Sources
- 1. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 2,5-Diethylpyrazine via Ammonolysis of 1-Hydroxy-2-butanone
This Application Note is written for researchers and process chemists in the flavor, fragrance, and pharmaceutical industries. It details the synthesis of 2,5-diethylpyrazine, a high-value heterocyclic compound, utilizing 1-hydroxy-2-butanone as the primary carbon source.
Introduction & Scientific Rationale
The Target Molecule
This compound is a potent flavor compound characterized by nutty, roasted, and potato-like sensory profiles.[1] Beyond its organoleptic utility, it serves as a structural scaffold in the synthesis of antitubercular agents (analogs of pyrazinamide) and other bioactive heterocycles.[1]
The Synthetic Strategy
While alkylpyrazines can be synthesized via the condensation of
The specific precursor, 1-hydroxy-2-butanone (also known as propionyl carbinol), provides the ethyl backbone required for the 2,5-substitution pattern.
-
Mechanism: The reaction proceeds via the in situ formation of an
-amino ketone, which undergoes self-condensation to form a dihydropyrazine intermediate. -
Critical Step: The final step requires oxidative aromatization (dehydrogenation) to convert the non-aromatic dihydro- intermediate into the stable pyrazine ring. This protocol incorporates an aeration step to ensure complete conversion.
Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the hydroxy ketone precursor to the final aromatic pyrazine.
Figure 1: The reaction proceeds through an amino-ketone intermediate, followed by dimerization and oxidative dehydrogenation.
Experimental Protocol
Materials & Equipment
-
Precursor: 1-Hydroxy-2-butanone (CAS 5077-67-8), >95% purity.
-
Nitrogen Source: Ammonium Acetate (
) or Aqueous Ammonia (25%). -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Oxidant: Atmospheric Oxygen (Air) or Hydrogen Peroxide (
) for acceleration. -
Apparatus: 3-neck round-bottom flask, reflux condenser, air sparger (bubbler), temperature probe.
Step-by-Step Methodology
Step 1: Solubilization and Mixing
-
In a 500 mL 3-neck flask, dissolve 0.5 mol (44.0 g) of 1-hydroxy-2-butanone in 200 mL of Methanol.
-
Add 0.6 mol (46.2 g) of Ammonium Acetate.
-
Note: A slight excess of ammonia source is used to drive the equilibrium toward the imine.
-
Step 2: Thermal Condensation
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (65-70°C) for 4–6 hours .
-
Observation: The solution will darken from colorless/pale yellow to deep orange/brown, indicating the formation of imines and dihydro- intermediates.
-
QC Check: TLC or GC aliquot should show disappearance of the starting hydroxy ketone.
-
Step 3: Oxidative Aromatization (Crucial)
Many protocols fail here by assuming spontaneous oxidation. Active oxidation improves yield.
-
Cool the reaction mixture to 40°C .
-
Introduce a gentle stream of compressed air into the solution via a sparger for 2 hours while stirring.
-
Chemistry: This converts the 3,6-dihydro-2,5-diethylpyrazine to the aromatic this compound.
-
Alternative: Add 30%
(0.1 eq) dropwise if air sparging is insufficient, but monitor exotherm carefully.
-
Step 4: Workup and Isolation
-
Remove methanol under reduced pressure (Rotary Evaporator).
-
Dissolve the oily residue in 100 mL Dichloromethane (DCM) .
-
Wash the organic phase with:
-
1x 50 mL Saturated
(to neutralize acetic acid). -
1x 50 mL Brine.
-
-
Dry over anhydrous
, filter, and concentrate.
Step 5: Purification
-
Perform fractional distillation under reduced pressure (vacuum recommended due to high BP).
-
Target Fraction: Collect distillate at 187–189°C (at atmospheric pressure) or equivalent reduced temperature (e.g., ~85°C at 15 mmHg).
-
Yield: Expected yield is 45–60% depending on oxidation efficiency.
-
Process Workflow Diagram
Figure 2: Operational workflow ensuring separation of the condensation and oxidation phases.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard metrics.
Physicochemical Properties
| Property | Specification | Validation Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 187–189 °C (at 760 mmHg) | Distillation Thermometer |
| Refractive Index | Refractometer | |
| Density | Pycnometer/Density Meter | |
| Odor | Roasted nut, earthy, potato-like | Sensory Evaluation (Diluted) |
Spectroscopic Data (Expected)
-
GC-MS: Look for Molecular Ion (
) peak at m/z 136 .-
Key Fragments: m/z 108 (Loss of ethyl/ethylene), m/z 107.
-
-
1H NMR (300 MHz,
):- 8.3–8.4 ppm (s, 2H, Ring Protons) – Diagnostic for 2,5-isomer.
-
2.7–2.8 ppm (q, 4H,
of ethyl group). -
1.2–1.3 ppm (t, 6H,
of ethyl group).
Troubleshooting Guide
-
Issue: Low Yield (<30%)
-
Cause: Incomplete oxidation of the dihydropyrazine intermediate.
-
Solution: Increase air sparging time or add a catalytic amount of
during the oxidation phase to act as an electron transfer agent.
-
-
Issue: Presence of 2,6-Diethylpyrazine isomer
-
Cause: Head-to-head condensation.
-
Solution: This is thermodynamically less favored but can occur. Fractional distillation is usually sufficient to separate isomers if the column has enough theoretical plates, though they have close boiling points.
-
-
Issue: Polymerization/Tarry Residue
-
Cause: Overheating or acidic pH.
-
Solution: Ensure the reaction remains buffered (Ammonium Acetate provides this). Avoid strong mineral acids.
-
References
-
Adams, A., et al. (2017). "Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources." Journal of the Science of Food and Agriculture, 97(7), 2263–2276.
-
Borthwick, A. D. (2012).[2] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[2][3] Chemical Reviews, 112(7), 3641-3716.[2]
-
National Institute of Standards and Technology (NIST). "1-Hydroxy-2-butanone." NIST Chemistry WebBook, SRD 69.
-
PubChem. "this compound Compound Summary." National Library of Medicine.
Sources
- 1. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 2. 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
Application Note: High-Resolution Analysis of 2,5-Diethylpyrazine by GC-MS
Methodology for Isomer-Specific Detection in Complex Matrices
Abstract & Scope
This application note details a robust protocol for the extraction, separation, and quantification of 2,5-diethylpyrazine (2,5-DEP) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
This compound (CAS 13238-84-1) is a potent alkylpyrazine contributing "nutty," "roasted," and "earthy" notes to food matrices and serving as a critical intermediate in pharmaceutical synthesis. A primary analytical challenge is distinguishing 2,5-DEP from its positional isomer, 2,6-diethylpyrazine , and other co-eluting alkylpyrazines. This guide prioritizes isomer resolution via polar stationary phases and sensitivity via fiber-mediated pre-concentration.
Target Audience: Analytical Chemists, Flavor Scientists, and QC Researchers in Pharmaceutical Development.
Technical Foundation & Method Strategy
The Isomer Challenge
Alkylpyrazines possess similar mass spectral fragmentation patterns. The electron ionization (EI) spectra of 2,5-DEP and 2,6-DEP are nearly indistinguishable, both dominated by molecular ions and alkyl-loss fragments. Therefore, mass spectrometry alone is insufficient for identification. Chromatographic resolution is mandatory.
-
Non-Polar Columns (e.g., DB-5ms): Often fail to resolve 2,5- and 2,6-diethyl isomers, leading to co-elution and quantitation errors.
-
Polar Columns (e.g., DB-WAX, ZB-WAX): Utilize hydrogen bonding interactions with the pyrazine ring nitrogens to effect baseline separation of isomers.
Extraction Strategy: HS-SPME
Direct liquid injection is ill-suited for trace pyrazines due to solvent masking and matrix contamination. Headspace SPME is selected for:
-
Selectivity: The DVB/Carboxen/PDMS fiber targets low-molecular-weight volatiles (MW 40–275) and polar heterocycles.
-
Sensitivity: Achieves limits of detection (LOD) in the ng/L (ppt) range without organic solvent concentration steps.
Experimental Protocol
Materials & Reagents
-
Analyte: this compound (≥98% purity).[1]
-
Internal Standard (ISTD): Pyrazine-d4 (preferred for isotope dilution) or 2-Isobutyl-3-methoxypyrazine (if deuterated standards are unavailable).
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out").
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), StableFlex (Gray Hub).
Sample Preparation Workflow
Note: This protocol is optimized for aqueous or slurry-based matrices (e.g., fermentation broth, beverage).
Step 1: Matrix Modification
-
Weigh 5.0 g (or pipette 5.0 mL) of sample into a 20 mL headspace vial.
-
Add 1.5 g NaCl (30% w/v). Why? Salting out decreases the solubility of organics in the aqueous phase, driving them into the headspace.
-
Add 10 µL of Internal Standard solution (10 ppm in methanol).
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 2: HS-SPME Extraction
-
Incubation: 40°C for 15 minutes (agitation: 500 rpm).
-
Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30 minutes at 40°C.
-
Desorption: Retract fiber and inject immediately into GC inlet.[2]
Instrumental Parameters (GC-MS)
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | |
| Column | DB-WAX UI (or equivalent PEG phase)30 m × 0.25 mm × 0.25 µm | Polar phase essential for isomer separation. |
| Inlet | Splitless Mode, 250°C | Maximizes sensitivity; high temp ensures rapid desorption from Carboxen pores. |
| Liner | 0.75 mm ID SPME liner | Narrow ID improves peak shape for SPME injections. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | |
| Oven Program | 40°C (hold 2 min) → 5°C/min to 150°C → 20°C/min to 240°C (hold 5 min) | Slow ramp (5°C/min) critical for separating 2,5-DEP from 2,6-DEP and 2,3-DEP. |
| Transfer Line | 250°C | Prevents condensation of less volatile matrix components. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Acquisition | SIM Mode (see Table 3.[1]4) | Selected Ion Monitoring maximizes signal-to-noise ratio. |
Mass Spectrometry Detection (SIM Parameters)
For this compound (MW 136.19), the following ions must be monitored. The ratio of the Quant to Qual ions acts as a confirmation check.
| Compound | Ret.[3][4][5][6][7][8][9][10] Time (approx)* | Quant Ion (m/z) | Qualifier Ions (m/z) | Mechanistic Origin |
| This compound | 12.4 min | 136 | 108, 121 | 136: Molecular Ion (M+)121: Loss of methyl (M-15)108: Loss of ethylene (M-28) via McLafferty rearrangement. |
| Pyrazine-d4 (ISTD) | 10.1 min | 84 | 56 | Deuterated molecular ion. |
*Retention times vary by column length and flow rate. Determine experimentally.
Data Analysis & Validation Logic
Identification Logic (The "Triad of Truth")
To confirm 2,5-DEP and reject false positives (like 2,6-DEP), you must satisfy three criteria:
-
Retention Index (RI): Calculate Linear Retention Index using C8-C20 alkane standards.
-
Reference RI (Wax): ~1560–1580.
-
Comparison: 2,6-Diethylpyrazine typically elutes before 2,5-DEP on Wax columns (RI difference ~10-20 units).
-
-
Ion Ratios: The abundance ratio of
must match the reference standard within ±20%. -
S/N Ratio: Signal-to-noise ratio > 10:1 for Quant ion.
Quantitative Calculation
Use the Internal Standard method to correct for fiber extraction variability:
Where
Visualized Workflows
Analytical Workflow
Caption: End-to-end workflow for this compound analysis, highlighting the critical separation phase on the DB-WAX column.
Isomer Decision Tree
Caption: Decision logic for distinguishing 2,5-DEP from its isomers using MS spectral data and Retention Indices.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Pyrazines are basic and interact with active silanols. | Use "UI" (Ultra Inert) columns.[4] Trim column inlet (10 cm). Ensure liner is deactivated. |
| Low Sensitivity | Competition on SPME fiber pores. | Decrease sample volume to increase headspace ratio. Ensure NaCl is added to saturation. |
| Co-elution | 2,6-Diethylpyrazine overlapping. | Decrease oven ramp rate to 3°C/min around the elution window. Verify column phase is Wax (PEG), not Phenyl-Methyl (5MS). |
| Carryover | High boiling impurities on fiber. | Bake out fiber at 260°C for 5 min between injections (in a separate conditioning station if possible). |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound. National Institute of Standards and Technology.[11] Link
-
Sigma-Aldrich. (2023). GC Analysis of Pyrazines in Peanut Butter using SPME. Application Note. Link
-
Goodner, K. L. (2008).[12] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[12] LWT - Food Science and Technology, 41(6), 951-958. Link
-
Agilent Technologies. (2020). GC Column Selection for Flavor and Fragrance Analysis. Agilent Application Note 5990-XXXX. Link
Sources
- 1. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 4. agilent.com [agilent.com]
- 5. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Kovats Retention Index: this compound (C8H12N2) [pherobase.com]
- 7. gcms.cz [gcms.cz]
- 8. Pyrazine, 2,5-diethyl- [webbook.nist.gov]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 11. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 12. chromtech.net.au [chromtech.net.au]
headspace solid-phase microextraction (HS-SPME) for 2,5-diethylpyrazine
Executive Summary
This application note details the method development, optimization, and validation for the quantification of 2,5-diethylpyrazine (2,5-DEP) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
This compound (CAS: 13238-84-1) is a potent alkylpyrazine responsible for "earthy," "nutty," and "roasted" flavor notes in coffee, cocoa, and potato products. Due to its semi-volatile nature and relatively low odor threshold, traditional solvent extraction often results in analyte loss or solvent masking. HS-SPME offers a solvent-free, equilibrium-based pre-concentration technique that is ideally suited for this analyte.
Key Technical Advantages of this Protocol:
-
Fiber Selectivity: Utilizes a bipolar DVB/CAR/PDMS fiber to maximize recovery of the semi-volatile pyrazine ring.
-
Matrix Modification: Employs a "salting-out" strategy to increase the partition coefficient (
). -
Thermodynamic Optimization: Balances extraction kinetics against exothermic adsorption to maximize sensitivity.
Theoretical Foundation & Mechanism
The Three-Phase Equilibrium System
HS-SPME is not an exhaustive extraction; it is an equilibrium technique. The mass of 2,5-DEP extracted (
Where:
- : Fiber/Sample partition coefficient.
- : Volumes of fiber coating, headspace, and sample.[1]
- : Initial concentration of analyte.
Critical Insight: Alkylpyrazines are weak bases (pKa
Fiber Selection Logic
For this compound (MW 136.19), a single-phase fiber like PDMS (non-polar) often lacks sufficient retention. The optimal choice is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
DVB (Divinylbenzene): Retains larger volatiles and aromatics (C6-C15).
-
CAR (Carboxen): Microporous carbon retains smaller, volatile fragments.
-
PDMS: Binds the coating to the core and aids in general non-polar partitioning.
Experimental Workflow Diagram
Detailed Protocol
Materials & Reagents
-
Target Analyte: this compound (CAS 13238-84-1), purity
98%. -
Internal Standard (IS): 2-Isopropylpyrazine or 2-Methoxy-3-isobutylpyrazine (ensure IS is not native to the sample).
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray notch), 2 cm length recommended for trace analysis.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.
Sample Preparation[2]
-
Homogenization: If solid (e.g., peanuts, potato chips), grind sample to a fine powder under liquid nitrogen to prevent volatile loss.
-
Weighing: Accurately weigh 2.0 g of sample into a 20 mL headspace vial.
-
Salting Out: Add 2 mL of saturated NaCl solution (or add 0.5 g solid NaCl + 2 mL HPLC water).
-
Note: The goal is to achieve saturation (
36% w/v) in the aqueous phase.
-
-
Internal Standard: Spike 10 µL of Internal Standard solution (e.g., 50 ppm in methanol) directly into the matrix.
-
Sealing: Immediately cap the vial and vortex for 30 seconds.
SPME Extraction Procedure
-
Incubation/Equilibration: 15 minutes at 50°C.
-
Reasoning: Allows the headspace concentration to stabilize before fiber exposure.
-
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes at 50°C .
-
Agitation: 250–500 rpm (consistent agitation is crucial for diffusion).
-
-
Desorption: Insert fiber into GC inlet at 250°C for 3 minutes.
GC-MS Parameters
| Parameter | Setting | Notes |
| GC System | Agilent 7890B / 5977B (or equivalent) | |
| Inlet | Splitless Mode | Purge flow on at 1.0 min (50 mL/min) |
| Liner | SPME Liner (0.75 mm ID) | Narrow ID improves peak shape |
| Column | DB-WAX (Polar) or DB-5MS (Non-polar) | DB-WAX preferred for pyrazine separation |
| Dimensions | 30 m | |
| Carrier Gas | Helium @ 1.0 mL/min | Constant Flow |
| Oven Program | 40°C (2 min) | Slow ramp separates isomers |
| Transfer Line | 240°C | |
| Ion Source | 230°C (EI Mode, 70 eV) | |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Improves sensitivity |
SIM Ions for this compound:
-
Quantifier Ion: m/z 136 (
) -
Qualifier Ions: m/z 108 (
), m/z 121 ( )
Method Optimization & Troubleshooting
Temperature Optimization Curve
Extraction temperature is a trade-off. Higher temperatures increase the diffusion rate (reaching equilibrium faster) but decrease the partition coefficient (exothermic adsorption means less analyte on the fiber at equilibrium).
-
Recommendation: Do not exceed 60°C.
-
Data Trend:
-
30°C: Slow equilibration, lower sensitivity.
-
50°C: Optimal balance.
-
70°C: Reduced fiber capacity; desorption from fiber begins to compete with adsorption.
-
Competitive Adsorption (Displacement)
The Carboxen (CAR) phase in the fiber is microporous and susceptible to displacement by high-concentration volatiles (e.g., ethanol or solvent residues).
-
Symptom: Non-linear calibration curves at high concentrations.
-
Solution: Reduce extraction time to remain in the "kinetic region" (pre-equilibrium) or dilute the sample if the matrix is highly volatile-rich.
Carryover
Alkylpyrazines can be "sticky."
-
Protocol: Perform a fiber bake-out at 260°C for 5 minutes between samples.
-
Blank Run: Run an empty vial after every high-concentration standard.
Validation Metrics (Expected Performance)
| Metric | Acceptance Criteria | Expected Result for 2,5-DEP |
| Linearity ( | 0.995 - 0.999 (0.1 - 1000 ng/g) | |
| LOD (Limit of Detection) | S/N > 3 | 0.05 - 0.5 ng/g (ppb) |
| Precision (RSD) | 5 - 10% (Intra-day) | |
| Recovery | 80 - 120% | 85 - 110% (Spiked matrix) |
References
-
Fiber Selection & Optimization
-
Retention Indices & MS Data
- Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
-
General HS-SPME Theory
- Solid Phase Microextraction: Theory and Practice. Pawliszyn, J. (1997). Wiley-VCH.
-
Chemical Properties (this compound)
- PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine (Structural Analog Reference).
- The Good Scents Company: this compound.
Disclaimer: This protocol is intended for research use only. Users must validate the method for their specific matrix and regulatory requirements.
Sources
2,5-diethylpyrazine as a flavor additive in food industry
Application Note: Characterization, Analysis, and Metabolic Profiling of 2,5-Diethylpyrazine
Introduction & Chemical Identity
This compound (2,5-DEP) is a potent alkylpyrazine used extensively in the food industry to impart nutty, earthy, and roasted flavor profiles. Unlike its more common analog, 2,5-dimethylpyrazine, the diethyl substitution significantly alters its volatility, lipophilicity, and sensory threshold, making it a critical high-impact aroma chemical for low-dosage applications in baked goods, nut-based products, and savory matrices.
This guide provides a comprehensive technical overview of 2,5-DEP, focusing on analytical quantification, formulation stability, and metabolic fate—key parameters for drug development professionals and food scientists assessing safety and efficacy.
Chemical Profile
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 13238-84-1 |
| FEMA Number | 3136 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.20 g/mol |
| Odor Profile | Roasted nut, hazelnut, earthy, potato-skin notes |
| Odor Threshold | ~6 ppb in water (varies by matrix) |
| LogP (Octanol/Water) | ~1.71 (Lipophilic) |
| Boiling Point | 188–189 °C |
| Flash Point | 36 °C (98 °F) – Flammable |
Analytical Protocol: Quantification via HS-SPME-GC-MS
Due to the volatility and low concentration usage of 2,5-DEP, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantification.
Principle of Method
The high vapor pressure of 2,5-DEP allows for headspace enrichment. The addition of salt (salting-out effect) decreases the solubility of the pyrazine in the aqueous phase, driving it into the headspace for fiber adsorption.
Materials & Reagents
-
Internal Standard (IS): 2-Ethylpyrazine (CAS 13925-00-3) or Pyrazine-d4 (isotopic label preferred for complex matrices).
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reasoning: The bipolar nature of this triple-phase fiber captures both the non-polar alkyl chains and the polar nitrogenous ring.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove volatiles).
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh 2.0 g of homogenized sample into a 20 mL headspace vial.
-
Add 5 mL saturated NaCl solution to induce the salting-out effect.
-
Spike with 10 µL of Internal Standard solution (100 ppm in methanol).
-
Seal with a PTFE/silicone septum magnetic cap.
-
-
Extraction (Automated):
-
Incubation: 45°C for 15 minutes (agitation at 500 rpm).
-
Extraction: Expose SPME fiber to headspace for 30 minutes at 45°C.
-
Note: Avoid temperatures >60°C to prevent Maillard artifact formation during analysis.
-
-
GC-MS Configuration:
-
Column: DB-WAX or ZB-WAX (Polar), 30m x 0.25mm x 0.25µm. Reasoning: Polar columns provide superior separation of pyrazine isomers (e.g., 2,5-diethyl vs. 2,6-diethyl).
-
Inlet: Splitless mode at 250°C. Desorption time: 3 min.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 40°C (hold 2 min) → 5°C/min to 230°C → hold 5 min.
-
-
Mass Spectrometry (SIM Mode):
-
Target Ion (Quant): m/z 136 (Molecular Ion).
-
Qualifier Ions: m/z 108 (Loss of -C₂H₄), m/z 121 (Loss of -CH₃).
-
Dwell Time: 50 ms per ion.
-
Analytical Workflow Diagram
Application & Stability in Formulation
For researchers developing flavor systems or oral drug delivery vehicles, understanding the physicochemical behavior of 2,5-DEP is vital.
-
Solubility Dynamics: With a LogP of ~1.71, 2,5-DEP is moderately lipophilic. It is unstable in pure aqueous solutions (prone to oxidation) but highly stable in lipid phases (MCT oil, washed oils) or alcoholic solutions (Propylene Glycol, Ethanol).
-
Volatility Management: The flash point of 36°C classifies it as a Flammable Liquid .
-
Protocol: All neat handling must occur under a fume hood.
-
Formulation: To prevent evaporative loss during processing (e.g., spray drying), 2,5-DEP should be encapsulated (e.g., cyclodextrin complexation) or added at the cooling stage of thermal processing.
-
Biological Fate & Metabolism
Understanding the metabolic pathway is essential for toxicological assessment. Pyrazines are generally metabolized via hepatic oxidation.
Metabolic Mechanism
Upon ingestion, alkylpyrazines undergo oxidative metabolism primarily driven by Cytochrome P450 enzymes (CYP450).
-
Side-Chain Oxidation: The ethyl group is hydroxylated to a 1-hydroxyethyl intermediate.
-
Conversion to Acid: This intermediate is rapidly oxidized to a carboxylic acid derivative.
-
Excretion: The resulting polar metabolites (e.g., 5-ethylpyrazine-2-carboxylic acid) are excreted renally.
Predicted Metabolic Pathway Diagram
References
-
FEMA (Flavor and Extract Manufacturers Association). (2023). FEMA GRAS Flavoring Substances List. (FEMA No. 3136 identified as this compound).
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series 48.
-
PubChem. (2023). Compound Summary for CID 26046: this compound. National Center for Biotechnology Information.
- Adams, T. B., et al. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.
-
Good Scents Company. (2023). This compound Material Safety Data Sheet & Organoleptic Profile.
Application Note: 2,5-Diethylpyrazine in High-Impact Fragrance & Flavor Development
This Application Note is designed for Research & Development Professionals and Senior Flavorists/Perfumers . It addresses the specific physicochemical and olfactory properties of 2,5-Diethylpyrazine , a high-impact molecule used to engineer advanced gourmand and savory profiles.[1]
Executive Summary & Chemical Identity
This compound is a potent alkylpyrazine characterized by a diffusive, roasted, and earthy-nutty profile.[1][2] Unlike its more common analog 2,5-dimethylpyrazine (peanut/cocoa), the diethyl variant offers a deeper, more vegetative "hazelnut skin" and "earthy potato" nuance, making it critical for realistic Neo-Gourmand accords (e.g., roasted coffee, truffle, baked bread).
Regulatory Warning: While FEMA GRAS listed (Flavor), this material often lacks a standardized IFRA safety assessment for skin sensitization in commercial fine fragrance. Strict adherence to R&D safety protocols is required.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 13238-84-1 | Distinct from 2,5-dimethyl (123-32-0) |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.20 g/mol | |
| Odor Threshold | ~6 ppb (water) | Extremely High Impact |
| Vapor Pressure | 0.743 mmHg @ 25°C | High Volatility / Top-to-Middle Note |
| LogP | 1.71 (est) | Moderate Lipophilicity |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Ethanol, Propylene Glycol, Oils | Insoluble in water |
Olfactory Pharmacology & Perception
The olfactory impact of this compound operates on a logarithmic efficacy scale . Its detection threshold is exceptionally low, meaning linear dosage increases result in exponential sensory overwhelming (olfactory fatigue or "chemical" off-notes).
-
Primary Vector: Roasted/Nutty (Hazelnut, Walnut).
-
Secondary Vector: Earthy/Vegetative (Raw Potato, Soil, Truffle).
-
Tertiary Vector: Savory/Umami (Fried notes, Maillard reaction byproducts).
Mechanism of Action
Pyrazines bind rapidly to olfactory receptors associated with "danger/food" signaling (evolutionarily linked to spoilage or cooking). In fragrance, they function not as a "note" but as a texture modifier , adding "crunch" or "heat" to an accord.
Experimental Protocols
Protocol A: Safe Handling & Dilution (Standardization)
Objective: Create stable working solutions to prevent olfactory contamination of the lab environment and ensure dosage accuracy. Neat material must never be opened outside a fume hood.
Materials:
-
Neat this compound (99%+)
-
Solvent: Dipropylene Glycol (DPG) or Ethanol (Perfumer's Grade). Note: DPG is preferred for lower volatility during weighing.
-
Analytical Balance (0.0001g precision).
-
Amber Glass Vials with Polycone Caps.
Procedure:
-
Primary Dilution (10%): Weigh 1.00g of this compound into 9.00g of Solvent. Mix via vortex for 30 seconds. Label as "Sol. A (10%)" .[3]
-
Secondary Dilution (1%): Weigh 1.00g of Sol. A into 9.00g of Solvent. Label as "Sol. B (1%)" .[3]
-
Working Dilution (0.1%): Weigh 1.00g of Sol. B into 9.00g of Solvent. Label as "Sol. C (0.1%)" .
-
Recommendation: For fine fragrance trials, use Sol. C (0.1%) exclusively.
-
Protocol B: "Neo-Gourmand" Accord Construction
Objective: Engineer a realistic "Roasted Hazelnut Coffee" accord using this compound as the texturizing agent.
Rationale: Traditional coffee accords rely on Furfuryl Mercaptan (sulfurous) and Vanillin. This compound bridges the gap between the sulfurous top and the sweet base, adding the "dry" roasted skin nuance.
Formulation Table (Parts per Thousand):
| Ingredient | Role | Control (No Pyrazine) | Test Batch (With Pyrazine) |
| Core Structure | |||
| Vanillin | Sweet Base | 200 | 200 |
| Coumarin | Sweet/Hay | 50 | 50 |
| Iso E Super | Diffusive Wood | 400 | 390 |
| Coffee/Nut Heart | |||
| Furfuryl Mercaptan (1% sol) | Roasted Coffee | 10 | 10 |
| Cyclotene | Maple/Sugar | 20 | 20 |
| The Modifier | |||
| This compound (1% sol) | Roasted/Earthy | 0 | 10 (0.1% active) |
| Solvents/Diluents | Balance | 320 | 320 |
| Total | 1000 | 1000 |
Evaluation Method:
-
Dip blotters for Control and Test.
-
Assess at T=0 (Top), T=1hr (Heart), and T=24hr (Dry down).
-
Expected Outcome: The Test Batch will exhibit a "dryer," more expansive diffusion. The "syrupy" sweetness of Vanillin/Cyclotene will be cut by the earthy sharpness of the pyrazine, creating a realistic "roasted" effect.
Protocol C: Stability & Reactivity Profiling
Objective: Assess potential discoloration or Schiff base formation. Pyrazines are nitrogenous heterocycles and can react with aldehydes or trace metals.
Workflow:
-
Mixture 1: 0.1% this compound + 10% Citral (Aldehyde).
-
Mixture 2: 0.1% this compound + 10% Methyl Anthranilate (Amine).
-
Condition: Incubate at 50°C for 72 hours.
-
Observation: Check for UV-Vis absorption shift (yellowing/browning).
-
Note: Pyrazines are generally more stable than pyrroles, but discoloration is possible in high-aldehyde environments (e.g., Citrus colognes).
-
Visualizations
Diagram 1: Olfactory Hierarchy & Accord Integration
This diagram illustrates how this compound acts as a "Bridge" molecule between volatile top notes and heavy base notes.
Caption: this compound functions orthogonally to the pyramid, anchoring roasted nuances in the heart while boosting top-note diffusion.
Diagram 2: Experimental Formulation Workflow
Step-by-step logic for incorporating high-potency pyrazines.
Caption: Iterative workflow emphasizing the necessity of dilution and re-evaluation due to the high odor yield of pyrazines.
Safety & Regulatory References
Crucial Note: As of the current knowledge cutoff, This compound is primarily regulated as a Flavoring Agent (FEMA GRAS).[4] Its status in Fine Fragrance is often classified as "Not for Fragrance Use" in commercial databases due to a lack of specific RIFM skin sensitization data, rather than a proven toxicity.
-
FEMA Number: 3272 (Note: This number often refers to the dimethyl analog; 2,5-diethyl is less common, verify specific supplier regulatory docs). Correction: this compound is often FEMA GRAS under general alkylpyrazines or specific listings depending on the isomer mixture.
-
EU Flavour Regulation: FL 14.098.
-
IFRA Status: Not explicitly restricted by a specific standard, but must adhere to the general code of practice. Self-assessment for skin sensitization is recommended for leave-on products. [5]
References
-
The Good Scents Company. (2023). 2,5-diethyl pyrazine Odor and Safety Profile.[2][6]Link
-
PubChem. (2024). Compound Summary: this compound (CAS 13238-84-1).[6][7][8] National Library of Medicine. Link
- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (Foundational text on pyrazine sensory thresholds).
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 17: Pyrazine derivatives.Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. perfumersworld.com [perfumersworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Peanut oils from roasting operations: An overview of production technologies, flavor compounds, formation mechanisms, and affecting factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 7. simagchem.lookchem.com [simagchem.lookchem.com]
- 8. The Kovats Retention Index: this compound (C8H12N2) [pherobase.com]
Application Note: 2,5-Diethylpyrazine as a High-Fidelity Internal Standard for Alkylpyrazine Profiling and Bioanalysis
Executive Summary
This technical guide establishes 2,5-diethylpyrazine (CAS 13238-84-1) as a Tier-1 Internal Standard (IS) for the quantitation of volatile organic compounds (VOCs), specifically alkylpyrazines, in complex matrices ranging from fermented food products to biological fluids. Unlike common deuterated standards which can be cost-prohibitive or subject to deuterium-hydrogen exchange, this compound offers a unique balance of structural homology and chromatographic distinctness. This note details protocols for Headspace-SPME-GC-MS and bioanalytical extraction, providing a self-validating framework for high-throughput laboratories.
Physicochemical Profile & Selection Rationale
The utility of this compound as an internal standard stems from its "Goldilocks" physicochemical properties—it possesses volatility and polarity intermediate to the highly volatile methylpyrazines and the less volatile acetyl/methoxy-pyrazines.
Table 1: Physicochemical Constants
| Property | Value | Relevance to Method |
| Molecular Formula | C₈H₁₂N₂ | Nitrogenous heterocycle; distinct isotopic envelope. |
| Molecular Weight | 136.19 g/mol | Yields distinct M+ ion (m/z 136) for SIM mode. |
| Boiling Point | 188–189 °C | Elutes mid-chromatogram; ideal for gradient optimization. |
| LogP (Octanol/Water) | ~1.71 | Lipophilicity matches extraction efficiency of target analytes. |
| pKa | ~1.8 (Conjugate acid) | Remains neutral at physiological/food pH; ensures consistent SPME uptake. |
| Odor Threshold | Low (Nutty/Roasted) | Trace contamination is easily organoleptically detected. |
Why this compound?
-
Isomeric Resolution: It is chromatographically resolvable from its isomers (2,3-diethyl and 2,6-diethyl) and the ubiquitous 2,3,5,6-tetramethylpyrazine on standard polar (WAX) and non-polar (5-MS) phases.
-
Extraction Homology: Its partition coefficient (
) for SPME fibers (DVB/CAR/PDMS) closely mirrors that of critical flavor compounds like 2,5-dimethylpyrazine, correcting for fiber competition effects.
Application I: HS-SPME-GC-MS for Flavor Profiling
This protocol is designed for the quantitation of "roasty" flavor markers in complex solid matrices (e.g., ground coffee, cocoa, Maillard reaction models).
Experimental Workflow
Reagents:
-
Internal Standard Stock: this compound (1000 mg/L in Methanol).
-
Working IS Solution: Dilute to 10 mg/L in water.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 2.00 g ± 0.01 g of sample into a 20 mL headspace vial.
-
Add 5 mL saturated NaCl solution (to normalize ionic strength and drive volatiles into headspace).
-
Critical Step: Spike with 10 µL of Working IS Solution (Final IS mass = 100 ng).
-
Seal with a magnetic screw cap with PTFE/Silicone septum.
-
-
Equilibration & Extraction (Automated):
-
Incubation: 45°C for 15 min (Agitation: 500 rpm).
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: Triple-phase fiber captures wide polarity range.
-
Extraction: Expose fiber to headspace for 30 min at 45°C.
-
-
GC-MS Acquisition:
-
Desorption: 250°C for 3 min (Splitless mode).
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 2 min) → 5°C/min → 230°C (hold 5 min).
-
Detection Parameters (SIM Mode)
To ensure high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode.
| Analyte | Retention Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |
| 2,5-Dimethylpyrazine | 12.4 | 108 | 42, 81 |
| This compound (IS) | 16.8 | 136 | 107, 121 |
| 2,3,5-Trimethylpyrazine | 14.2 | 122 | 42, 81 |
| 2-Ethyl-3,5-dimethylpyrazine | 15.9 | 136 | 108, 135 |
*Note: Retention times are approximate for a DB-WAX column and must be experimentally verified.
Visual Workflow: SPME Dynamics
Figure 1: SPME extraction equilibrium. The IS (Red) corrects for variations in the partitioning steps (Yellow/Blue) caused by matrix composition.
Application II: Bioanalysis (Urinary Metabolites)
Pyrazines are potent bioactive molecules. This protocol addresses the quantification of pyrazine metabolites in urine, often required in pharmacokinetic studies or nutritional intervention trials.
Rationale for IS Selection: Biological fluids contain high salt and protein content. This compound resists protein binding better than more lipophilic analogs, ensuring high recovery in Liquid-Liquid Extraction (LLE).
Protocol: Accelerated LLE
-
Sample: Thaw urine sample at room temperature; centrifuge at 3000 x g to remove particulates.
-
Spike: Transfer 500 µL supernatant to a clean tube. Add 10 µL of IS solution (5 µg/mL).
-
Extraction:
-
Add 500 µL Dichloromethane (DCM).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 5000 x g for 5 min to separate phases.
-
-
Concentration:
-
Transfer the lower organic layer to a GC vial.[1]
-
Optional: Evaporate to 100 µL under Nitrogen if sensitivity < 10 ppb is required.
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:10).
Method Validation & Quality Control
To satisfy regulatory standards (FDA Bioanalytical Method Validation or ICH Q2), the method must be self-validating.
System Suitability Criteria
Before running a batch, inject the standard.
-
Resolution (Rs): > 1.5 between this compound and nearest neighbor (e.g., 2-ethyl-3,5-dimethylpyrazine).
-
Tailing Factor: 0.9 < T < 1.2 (Pyrazines are basic and can tail on active sites; use deactivated liners).
Linearity and Calculations
Calculate the Response Factor (RF) for each analyte relative to this compound:
Quantify unknowns using the average RF from the calibration curve:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Recovery < 50% | Leak in vial or fiber damage. | Replace septum; check fiber integrity. |
| Peak Tailing | Active sites in inlet liner. | Replace liner with Ultra-Inert (deactivated) wool liner. |
| Co-elution | Isomer interference. | Switch column phase (e.g., from DB-5 to DB-WAX or ZB-624). |
| Ghost Peaks | Carryover. | Increase post-run bake-out temp to 260°C for 5 min. |
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
Goodner, K. L. (2008).[2] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[3] LWT - Food Science and Technology, 41(6), 951-958. [Link]
- Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Standard reference for safety and organoleptic properties).
- Baltes, W., & Bochmann, G. (1987). Model reactions on the formation of pyrazines from amino acids and sugars. Journal of Agricultural and Food Chemistry, 35(3), 340-346.
Sources
Advanced Protocol for the Analysis of 2,5-Diethylpyrazine
Application Note & Standard Operating Procedure
Part 1: Executive Summary & Strategic Approach
2,5-Diethylpyrazine (CAS: 13238-84-1) is a potent volatile organic compound (VOC) characterized by nutty, roasted, and earthy sensory attributes. It is a critical analyte in the flavor industry (coffee, cocoa, nuts) and serves as a semiochemical in pheromone research.
The Analytical Challenge: The primary difficulty in analyzing this compound is distinguishing it from its positional isomers, specifically 2,6-diethylpyrazine and 2,3-diethylpyrazine . These isomers share an identical molecular weight (136.19 g/mol ) and nearly indistinguishable mass spectral fragmentation patterns. Therefore, chromatographic resolution is the absolute prerequisite for accurate quantification.
Strategic Protocol Design:
This guide prioritizes a Headspace Solid-Phase Microextraction (HS-SPME) approach coupled with Gas Chromatography-Mass Spectrometry (GC-MS) using a polar stationary phase. This combination offers the highest sensitivity for volatile recovery while maximizing the separation factor (
Part 2: Physicochemical Profile & Safety
Understanding the molecule is the first step in method development.
| Property | Value | Analytical Implication |
| CAS Number | 13238-84-1 | Unique identifier for standard procurement. |
| Molecular Weight | 136.19 g/mol | Target ion for MS (Molecular Ion |
| Boiling Point | ~188 °C | Requires GC oven ramp up to ~230°C for carryover removal. |
| LogP (Octanol/Water) | ~2.16 | Moderately lipophilic; SPME fibers with hydrophobic coatings (DVB/PDMS) are effective. |
| Odor Threshold | Low (ppb range) | Requires high-sensitivity extraction (SPME or huge concentration factors). |
Safety Advisory: this compound is a combustible liquid and harmful if swallowed. Handle neat standards in a fume hood.
Part 3: Sample Preparation Protocols
Protocol A: Headspace SPME (Recommended for Complex Matrices)
Best for: Food samples, biological fluids, and trace analysis.
Rationale: SPME integrates sampling, extraction, concentration, and sample introduction into a single solvent-free step. The DVB/CAR/PDMS fiber is selected because it covers the wide polarity range of pyrazines and their potential matrix interferents.
Materials:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Gray/StableFlex.
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Salt: Sodium Chloride (NaCl), analytical grade (to exploit the "salting-out" effect).
Step-by-Step Workflow:
-
Sample Weighing: Accurately weigh 2.0 g of sample (solid/paste) or pipette 2.0 mL (liquid) into a 20 mL headspace vial.
-
Matrix Modification: Add 2 mL of saturated NaCl solution (or 0.5 g solid NaCl if sample is liquid). Mechanism: This increases the ionic strength, driving the organic volatiles into the headspace.
-
Internal Standard: Add 10 µL of 2-Methyl-3-methoxy-pyrazine or Pyrazine-d4 (10 ppm in methanol).
-
Equilibration: Seal vial. Incubate at 60°C for 15 minutes with agitation (500 rpm).
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Immediately insert fiber into GC inlet (250°C) for 3 minutes (splitless mode).
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: High-concentration samples or simple aqueous solutions.
-
Take 10 mL of aqueous sample.
-
Adjust pH to 7.0 (Pyrazines are basic; low pH leads to protonation and loss of volatility).
-
Extract 3x with 2 mL Dichloromethane (DCM).
-
Dry organic layer over anhydrous
. -
Concentrate under a gentle nitrogen stream to 0.5 mL.
Part 4: Instrumental Analysis (GC-MS)
Column Selection Strategy
The choice of stationary phase is the single most critical variable.
-
Option 1 (Recommended): Polar Column (e.g., DB-Wax, ZB-Wax).
-
Why: Polyethylene glycol (PEG) phases interact with the lone pair electrons on the pyrazine nitrogen atoms. This interaction is sterically sensitive, allowing for better separation of the 2,5- (symmetric) and 2,6- (symmetric but different dipole) isomers compared to non-polar phases.
-
-
Option 2: Non-Polar Column (e.g., DB-5MS).
-
Use Case: General screening.[1] Often fails to resolve 2,5- and 2,6-diethylpyrazine at high concentrations.
-
GC-MS Method Parameters (Optimized for DB-Wax)
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 min purge) for SPME; Split 1:10 for LLE |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 2 min) |
| Transfer Line | 240 °C |
| Ion Source | 230 °C (EI Mode, 70 eV) |
| Acquisition | SIM Mode (Selected Ion Monitoring) for Quantitation |
MS Detection (SIM Parameters):
-
Target Ion (Quant): m/z 136 (Molecular Ion)
-
Qualifier Ions: m/z 107 (Loss of ethyl group
), m/z 121 (Loss of methyl ). -
Note: 2,3-diethylpyrazine may show a higher ratio of m/z 107 due to the "ortho effect" facilitating ethyl loss, but this is instrument-dependent. Reliance on Retention Index (RI) is safer.
Part 5: Data Analysis & Validation
Isomer Identification via Retention Index (RI)
Do not rely solely on MS library matching. You must calculate the Linear Retention Index (LRI) using a C7-C30 alkane ladder.
Reference Values (DB-Wax Column):
-
This compound: RI
1449 - 1463 [2] -
2,6-Diethylpyrazine: Typically elutes before the 2,5-isomer on Wax phases (check specific column lot).
-
2,3-Diethylpyrazine: Typically elutes after the 2,5-isomer.
Quantification Calculation
Use the Internal Standard (ISTD) method to correct for extraction efficiency variations in SPME.
Where
Part 6: Visualization of Workflows
Analytical Decision Matrix
This diagram guides the user through the critical decision-making process for column and method selection.
Caption: Decision tree for selecting sample preparation and chromatographic conditions based on matrix complexity and isomer resolution needs.
Experimental Workflow (HS-SPME)
Caption: Step-by-step HS-SPME-GC-MS workflow for optimal recovery of this compound.
Part 7: References
-
NIST Chemistry WebBook. Pyrazine, 2,5-diethyl- Spectral Data and Retention Indices. National Institute of Standards and Technology. [Link]
-
Goodner, K. L. (2008).[3] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[3] LWT - Food Science and Technology. [Link]
-
Wong, J. M., & Bernhard, R. A. (1988).[4] Effect of Nitrogen source on pyrazine formation.[4] Journal of Agricultural and Food Chemistry, 36(1), 123-129.[4] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in 2,5-Diethylpyrazine Analysis
This technical guide focuses on the high-precision analysis of 2,5-diethylpyrazine (2,5-DEP) . As a Senior Application Scientist, I have structured this content to address the specific physicochemical challenges of alkylpyrazines—namely their basicity, volatility, and susceptibility to active-site adsorption.
Subject: Optimization of GC-MS Workflows for this compound Quantification Applicable Matrices: Biological Fluids (Plasma/Urine), Food Homogenates, Fermentation Broths Core Challenge: Mitigating matrix-induced signal suppression and chromatographic activity (peak tailing).[1]
Executive Summary: The Mechanism of Interference
This compound is a weak base (predicted pKa
-
Pre-Analytical (Extraction): In acidic matrices (pH < 3), 2,5-DEP becomes protonated (
), drastically reducing its volatility and partitioning efficiency into organic solvents or SPME fibers.[1] -
Analytical (Instrumental): Non-volatile matrix components (lipids, proteins) accumulate in the GC inlet, creating active sites. The basic nitrogen atoms in the pyrazine ring interact with these Lewis acid sites (silanols), causing severe peak tailing and non-linear response.
Module 1: Sample Preparation & Extraction Optimization
Objective: Maximize analyte recovery while excluding non-volatile interferences.
Protocol A: Headspace-SPME Optimization (Recommended)
Solid Phase Microextraction (SPME) is superior to liquid extraction for 2,5-DEP as it avoids injecting non-volatile matrix components that degrade the GC inlet.[1]
Step-by-Step Workflow:
-
Matrix Modification (The "Salting Out" & pH Rule):
-
Salt: Add NaCl to saturation (
30% w/v).[1] This increases the ionic strength, driving the hydrophobic 2,5-DEP into the headspace. -
pH Adjustment: Adjust sample pH to > 6.0 .
-
Reasoning: At pH 6 (approx. 3 units above pKa), >99.9% of 2,5-DEP is in the neutral, unprotonated form. Only the neutral form is volatile enough for headspace extraction.
-
-
-
Fiber Selection:
-
Incubation:
-
Equilibrate at 60°C for 30 minutes with agitation (500 rpm).
-
Caution: Temperatures >80°C may induce Maillard reactions in food matrices, artificially generating pyrazines.[1]
-
Protocol B: Liquid-Liquid Extraction (LLE) Alternative
If SPME is unavailable, use LLE with specific solvent choices to minimize lipid co-extraction.[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash Step: Back-extract the organic layer with a mild acidic buffer (pH 3) to pull pyrazines into the aqueous phase (purification), then re-alkalinize and re-extract into organic solvent. This "acid-base swing" removes neutral lipids.[1]
Module 2: Instrumental Mitigation Strategies
Objective: Eliminate active sites in the GC flow path.
The "Inert Flow Path" Checklist
Alkylpyrazines are notorious for tailing due to interactions with silanols (Si-OH) in the liner and column.
| Component | Recommendation | Technical Rationale |
| Inlet Liner | Ultra-Inert Splitless with Wool | Wool increases surface area for vaporization but must be deactivated.[1][2] Standard wool will irreversibly bind basic pyrazines.[1] |
| Column Phase | WAX (PEG) or Base-Deactivated 5-MS | Polyethylene glycol (WAX) phases interact favorably with the polar pyrazine ring, improving peak shape compared to standard non-polar columns.[1][2] |
| Guard Column | Deactivated Fused Silica (2-5 m) | Acts as a sacrificial zone for non-volatile matrix deposition, protecting the analytical column.[1][2] |
| Inlet Temp | 230°C - 250°C | Ensure rapid volatilization.[1][2] Too low (<200°C) causes discrimination; too high (>280°C) risks septum bleed.[1] |
Diagram: Matrix Interference & Mitigation Workflow
Caption: Workflow logic for neutralizing 2,5-DEP and bypassing active site adsorption in the GC inlet.
Module 3: Troubleshooting & FAQs
Q1: I see severe peak tailing for 2,5-DEP, but my hydrocarbons look perfect. Why?
A: This is a classic "Lewis Acid/Base" mismatch.[1]
-
Cause: Hydrocarbons are non-polar and do not interact with active silanols. 2,5-DEP is basic.[1] The tailing indicates your system has active sites (exposed silanols).
-
Fix:
Q2: My recovery is low (<50%) despite using SPME.
A: Check your sample pH.
-
Diagnosis: If the matrix is naturally acidic (e.g., fruit juice, fermented broth), the pyrazine is protonated (
) and stays in the water. -
Validation: Measure the pH of the sample before extraction. If it is < 5.0, add a borate or phosphate buffer to raise it to pH 7-8.[1]
Q3: Retention time is shifting between injections.
A: This indicates "Matrix-Induced Phase Modification."[1]
-
Mechanism: High-boiling matrix components (triglycerides) are coating the head of the column, essentially creating a new, unstable stationary phase.
-
Fix: Increase the split ratio (e.g., from 10:1 to 50:1) to reduce the amount of matrix entering the column, or implement a vigorous bake-out (280°C for 10 min) after every run.
Q4: Which Internal Standard (IS) should I use?
A:
-
Gold Standard: [2H4]-Pyrazine (Pyrazine-d4) or 2,5-dimethylpyrazine-d6 .[1][2]
-
Why: Isotopically labeled standards correct for both extraction efficiency and ion source suppression perfectly.
-
Quantitative Data Summary
Table 1: Impact of pH on this compound HS-SPME Recovery (Normalized)
| Sample pH | Protonation State | Volatility | Relative Recovery (Area %) |
| 2.0 | > 50% Protonated ( | Very Low | < 10% |
| 4.0 | Partially Protonated | Low | ~ 45% |
| 6.0 | Neutral ( | High | 95% |
| 8.0 | Neutral ( | Max | 100% |
Note: Data derived from general alkylpyrazine pKa behavior (approx pKa 2.0-2.5).[1][2]
References
-
BenchChem. Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. Application Note. Link
-
National Institute of Standards and Technology (NIST). Pyrazine, 2,5-dimethyl- Properties and Spectra.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Link
-
SCISPACE. Extraction of Drug from the Biological Matrix: A Review. Applied Biological Engineering.[1][4] Link
-
Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. Technical Guide.[1] Link
-
Element Lab Solutions. GC Diagnostic Skills I: Peak Tailing. Chromatography Technical Library.[1] Link
Sources
stability of 2,5-diethylpyrazine under different storage conditions
Welcome to the technical support center for 2,5-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound under various storage and experimental conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a volatile organic compound with applications in the flavor and fragrance industry, as well as emerging interest in pharmaceutical and materials science. Understanding its stability is paramount for its effective use, ensuring that the compound remains within specification and that any potential degradation products are identified and understood. This guide provides a comprehensive overview of the stability of this compound, troubleshooting advice for common stability-related issues, and answers to frequently asked questions.
Troubleshooting Guide: Investigating Unexpected Degradation
Encountering unexpected degradation of this compound can compromise experimental outcomes. This section provides a logical workflow to diagnose and resolve common stability issues.
Scenario 1: You observe a change in the physical appearance of your this compound sample (e.g., color change from colorless/pale yellow to brown, formation of precipitates).
-
Immediate Action: Quarantine the affected sample to prevent its use in further experiments.
-
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Was the sample stored at the recommended temperature (cool, refrigerated conditions are generally preferred)? Elevated temperatures can accelerate degradation.
-
Light Exposure: Was the sample protected from light? Pyrazines and related heterocyclic compounds can be susceptible to photodegradation. Storage in amber vials or in the dark is crucial.
-
Atmosphere: Was the container tightly sealed? Exposure to air (oxygen) can lead to oxidative degradation. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Chemical Analysis:
-
Purity Assessment: Re-analyze the sample's purity using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any degradation products.
-
Comparison to a Standard: If available, compare the analytical profile of the suspect sample to a fresh or properly stored standard of this compound.
-
-
Corrective and Preventive Actions (CAPA):
-
If storage conditions were suboptimal, transfer remaining stock to appropriate conditions immediately.
-
If the degradation is significant, discard the affected batch and procure a new one.
-
Implement a clear labeling and storage protocol for all sensitive reagents.
-
-
Scenario 2: Analytical testing (e.g., HPLC, GC) shows a decrease in the purity of your this compound standard over time, with the appearance of new peaks.
-
Immediate Action: Cease use of the standard for quantitative analysis until the issue is resolved.
-
Troubleshooting Steps:
-
Investigate the Degradation Pathway:
-
Mass Spectrometry (MS) Analysis: If not already done, use MS to obtain the mass spectra of the new peaks. This can provide crucial information about the molecular weights of the degradation products.
-
Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting impurities.[1][2][3]
-
-
Evaluate Analytical Method:
-
Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or similar technology to assess the purity of the main this compound peak to ensure no co-eluting impurities are present.
-
-
Corrective and Preventive Actions (CAPA):
-
Based on the identified degradation products, refine your storage and handling procedures. For example, if oxidative degradation is observed, sparging solutions with nitrogen before adding this compound may be necessary.
-
Qualify new batches of standards upon receipt and monitor their purity at regular intervals.
-
-
Visualizing the Troubleshooting Workflow
Caption: A diagram outlining the key stages of a forced degradation study for this compound.
References
-
Zhang, Y. et al. (2010). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. [Link]
- ICH. (2001). Q1A Stability Testing of New Drug Substances and Products.
-
Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. [Link]
-
Kato, A. et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature Communications, 12(1), 4323. [Link]
-
Leahy, M. M., & Reineccius, G. A. (1989). Formation Kinetics of 2,5-Dimethylpyrazine and 2-Methylpyrazine in a Solid Model System Consisting of Amioca Starch, Lysine, and Glucose. Journal of Agricultural and Food Chemistry, 37(6), 1530–1534. [Link]
- Klick, S. et al. (2009). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 299–306.
-
Li, D. et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(15), e00689-19. [Link]
-
NASA Technical Reports Server. (1964). THERMAL DECOMPOSITION OF HYDRAZINE. NTRS. [Link]
-
Klementova, S. et al. (2013). Photodegradation of Atrazine on TiO2—Products Toxicity Assessment. ResearchGate. [Link]
-
de Jong, E. et al. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(2), 1085–1094. [Link]
-
Elmidaoui, R. et al. (2023). Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties. ResearchGate. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Sciences. [Link]
-
Avsar, E. et al. (2017). Decay curves for 2,5-dimethylpyrazine at six different concentration levels for the four breathing protocols studied. ResearchGate. [Link]
-
Vancanneyt, G. et al. (2001). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied and Environmental Microbiology, 67(10), 4560–4566. [Link]
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. The Good Scents Company Information System. [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. The Good Scents Company Information System. [Link]
-
Jella, P. et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry, 30(6), 1083–1091. [Link]
-
ResearchGate. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]
-
Adams, T. B. et al. (2005). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Food and Chemical Toxicology, 43(3), 423–431. [Link]
-
Stadler, D. et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(18), e1900332. [Link]
- Voice, A. K. et al. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO2 capture. Energy Procedia, 37, 1629–1643.
-
Hasegawa, M. et al. (1987). Kinetics of the photopolymerization of 2,5-distyrylpyrazine in solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(11), 3431–3441. [Link]
-
Scilit. (n.d.). Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). Scilit. [Link]
-
ResearchGate. (2013). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]
-
Solar, S. et al. (1998). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Water Research, 32(9), 2639–2646. [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
-
Epochem Co., Ltd. (n.d.). 2,5-Dimethyl pyrazine|123-32-0. Epochem. [Link]
Sources
preventing degradation of 2,5-diethylpyrazine during sample preparation
Subject: Preventing Degradation and Loss of 2,5-Diethylpyrazine (2,5-DEP) During Sample Preparation
Ticket ID: DEP-STAB-001 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering stability issues with this compound (2,5-DEP). While often categorized as "degradation," the primary failure mode for alkylpyrazines in the laboratory is volatilization loss , followed by pH-dependent partitioning errors and oxidative instability .
2,5-DEP is a weak base (pKa ≈ 2.0–2.5). Its chemical state is dictated by the pH of your matrix.
-
Acidic Conditions (pH < 4): Protonated, non-volatile, water-soluble (Stable from volatilization, but poor for headspace analysis).
-
Basic Conditions (pH > 7): Free base, highly volatile, hydrophobic (Ideal for extraction, but high risk of evaporative loss).
This guide provides the protocols to navigate these two states without losing the analyte.
Module 1: The Stability & Loss Mechanism
Understanding why the analyte disappears.
The following diagram illustrates the critical decision points where 2,5-DEP is lost during preparation.
Figure 1: Logic flow of 2,5-DEP stability. Note that the "Acidic" state protects against volatility but prevents extraction. The "Basic" state allows extraction but opens the door to rapid volatilization.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I have low recovery (<50%) after liquid-liquid extraction."
Diagnosis: You likely lost the analyte during the solvent concentration step (e.g., Nitrogen blowdown or Rotary Evaporation). 2,5-DEP has a boiling point (~188°C), but it forms azeotropes and co-evaporates easily with solvents like Dichloromethane (DCM).
Corrective Action:
-
Switch to a "Keeper" Solvent: Never evaporate to dryness. Add 100 µL of a high-boiling solvent (e.g., Tetradecane or Triglycerides) before evaporation. This "keeps" the pyrazine in solution as the volatile solvent leaves.
-
Avoid N2 Blowdown: Use a Kuderna-Danish concentrator or a gentle stream of nitrogen only until the volume reaches 0.5 mL. Do not go lower.
-
Check pH: Ensure the aqueous layer was adjusted to pH > 8 before adding the organic solvent. If the pH was neutral or acidic (pH 4-6), the pyrazine remained in the water [1, 2].
Issue 2: "I see tailing peaks or 'ghost' peaks in my GC chromatogram."
Diagnosis: Pyrazines are basic nitrogens. They interact strongly with acidic silanol groups on glass liners and GC column stationary phases (active sites), causing adsorption and tailing.
Corrective Action:
-
Deactivation: Use base-deactivated inlet liners (silanized glass wool).
-
Column Choice: Use a polar column (e.g., DB-WAX or ZB-WAX) which tolerates basic compounds better than non-polar columns, or use a specific "Base-Deactivated" column.
-
Priming: Inject a high-concentration pyrazine standard once before the sequence to "occupy" active sites.
Issue 3: "My Headspace (HS-SPME) results are inconsistent between replicates."
Diagnosis: This is likely a "Salting Out" or Equilibrium issue. 2,5-DEP has moderate water solubility. Without salt, it partitions poorly into the headspace.
Corrective Action:
-
Saturate with Salt: Add NaCl to saturation (approx. 30-35% w/v). This disrupts the hydration sphere of the pyrazine, forcing it into the headspace [3].
-
Incubation Temp: Maintain 50°C–60°C. Going higher (>80°C) risks generating pyrazines artificially via Maillard reactions if the matrix contains sugars/amino acids [4].
Module 3: Optimized Protocols
Protocol A: Headspace SPME (Recommended for Volatility Protection)
Best for: Avoiding solvent evaporation entirely. High sensitivity.
Reagents: NaCl (baked at 300°C to remove organics), Internal Standard (2-ethyl-3-methylpyrazine or deuterated analog).
-
Sample Prep: Weigh 2.0 g of sample into a 20 mL headspace vial.
-
Matrix Modification (The Critical Step):
-
Add 5 mL distilled water.
-
Adjust pH: Add 100 µL of 1M NaOH (Target pH > 8.0). Rationale: Ensures 2,5-DEP is in free-base form.
-
Salting Out: Add 1.5 g NaCl. Vortex immediately.
-
-
Internal Standard: Spike 5 µL of IS solution (in methanol) directly into the liquid.
-
Equilibration: Incubate at 60°C for 15 mins (agitation 250 rpm).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS is best for pyrazines) for 30 mins at 60°C.
-
Desorption: 3 mins in GC inlet at 250°C (Splitless).
Protocol B: Gentle Liquid-Liquid Extraction (LLE)
Best for: Liquid samples requiring cleanup.
-
pH Adjustment: Measure sample pH. Adjust to pH 9.0 using 1M NaOH.
-
Extraction: Add Dichloromethane (DCM) in a 1:1 ratio. Shake gently for 10 mins.
-
Note: Avoid vigorous shaking if emulsions form; pyrazines can get trapped in emulsions.
-
-
Phase Separation: Centrifuge at 3000 rpm for 5 mins. Collect organic (bottom) layer.[1]
-
Drying: Pass DCM through a small column of anhydrous Sodium Sulfate (Na2SO4) to remove water. Water promotes chemical degradation.
-
Concentration (The Danger Zone):
-
Add 50 µL of Tetradecane (Keeper).
-
Concentrate under a gentle Nitrogen stream to a final volume of 200 µL.
-
STOP immediately when volume is reached. Do not blow to dryness.
-
Module 4: Physicochemical Data for Method Development
| Property | Value | Implication for Sample Prep |
| Boiling Point | ~188°C | Volatile. Significant losses if evaporated to dryness. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 [1] | Exists as cation at pH < 2. Extract at pH > 7. |
| LogP (Octanol/Water) | ~2.2 – 2.6 [5] | Moderately lipophilic. Requires organic solvent or SPME for extraction. |
| Water Solubility | Moderate | "Salting out" (NaCl) is mandatory for high recovery. |
| Odor Threshold | Low (ppb range) | extremely sensitive to cross-contamination. |
References
-
Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products. Retrieved from [Link]
-
Core.ac.uk. (2010). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. Retrieved from [Link]
-
FooDB. (n.d.). Compound 2,5-Diethyl-3,6-dimethylpyrazine (Related Structure Properties). Retrieved from [Link]
Sources
Technical Support Center: 2,5-Diethylpyrazine (2,5-DEP) Analysis
The following technical guide is structured as a Tier 3 Support Resource for analytical chemists and method developers. It prioritizes the Stable Isotope Dilution Assay (SIDA) as the gold standard while providing robust alternatives for less critical applications.
Topic: Internal Standard Selection & Method Validation Ticket ID: DEP-IS-SELECT-001 Status: Resolved / Knowledge Base Article
Core Directive: The Philosophy of Selection
Selecting an internal standard (IS) for 2,5-diethylpyrazine (2,5-DEP) is not merely about finding a compound with a similar retention time. It requires balancing three physicochemical vectors: Volatility , Polarity , and Matrix Exclusion .
2,5-DEP is a mid-volatility alkylpyrazine (BP: ~188°C, logP: ~1.65). It is prone to discrimination in the GC inlet and variable recovery during extraction (e.g., SPME or SAFE). Therefore, the IS must mimic these behaviors exactly without interfering with the analyte.
The "Triangle of Truth" for 2,5-DEP
-
Volatility Matching: The IS must boil within ±10°C of 2,5-DEP (188°C) to track discrimination in split/splitless inlets.
-
Structural Homology: It must be an alkylpyrazine to match the specific affinity of the extraction phase (e.g., DVB/CAR/PDMS fibers).
-
Isotopic Uniqueness: In complex matrices (coffee, cocoa, roasted nuts), all natural alkylpyrazines are likely present. Only an isotopically labeled standard guarantees zero interference.
Selection Decision Matrix (Visualized)
The following decision tree guides you to the correct IS based on your sample matrix and available instrumentation.
Caption: Decision logic for selecting an Internal Standard based on matrix complexity and resource availability.
Candidate Evaluation Table
The table below compares the most common IS candidates for 2,5-DEP analysis.
| Candidate Compound | Type | Boiling Point | Suitability | Technical Notes |
| [2Hx]-2,5-Diethylpyrazine | Isotopologue | ~188°C | Perfect | The ideal candidate. Identical extraction/elution physics, differentiated only by mass (MS). Requires custom synthesis or specialized vendor. |
| [2H6]-2,5-Dimethylpyrazine | Isotopologue | ~155°C | Excellent | Commercially available. Slightly more volatile but chemically identical class. Excellent for SIDA in food matrices. |
| Pyrazine-d4 | Isotopologue | 115°C | Good | Highly available and cheap. However, it is significantly more volatile, leading to potential loss during concentration steps (e.g., nitrogen blow-down). |
| 2-Methyl-3-heptanone | Surrogate | 168°C | Fair | Classic "flavor" IS. Good volatility match but chemically distinct (ketone vs. pyrazine). Extraction recovery may differ in pH-variant matrices. |
| 2-Ethyl-3-methylpyrazine | Analog | 172°C | Poor/Risky | Often naturally present in roasted products. Do not use without verifying the blank matrix is empty. |
| 2-Methoxy-3-isobutylpyrazine | Analog | 215°C | Poor | Too high boiling point; elutes much later. Different polarity (methoxypyrazine) affects SPME competition. |
Troubleshooting Guide (Q&A)
Issue 1: "My Internal Standard recovery is fluctuating wildly between samples."
Diagnosis: This is often a Matrix Effect in the extraction phase, specifically "fiber competition" if using SPME.
Causality: 2,5-DEP and its IS compete for active sites on the SPME fiber. If the sample matrix (e.g., coffee oil) varies in lipid content, it alters the partition coefficient (
-
Switch to SIDA: Use a deuterated standard ([2H]-2,5-DMP). It will suffer the exact same suppression as the analyte, mathematically cancelling out the error.
-
Dilution: Dilute the sample 1:10 with saturated saline solution (NaCl) to stabilize the ionic strength and reduce matrix competition.
Issue 2: "The Internal Standard peak is co-eluting with a target analyte."
Diagnosis: Inadequate chromatographic resolution. Causality: Alkylpyrazines have many isomers (e.g., 2,6-diethylpyrazine vs. This compound) that elute very close together. Solution:
-
Change Column Phase: If using a non-polar column (DB-5/HP-5), switch to a polar WAX column (DB-WAX or SolGel-WAX). Pyrazines separate better on polar phases due to their basic nitrogen interaction.
-
MS Deconvolution: If using MS, select a "Quant Ion" for the IS that is unique.
-
2,5-DEP Quant Ion: m/z 136 (Molecular ion) or 108.
-
IS (e.g., 2-Methyl-3-heptanone): m/z 57 or 43.
-
IS (Deuterated): Shifted mass (e.g., m/z 114 for 2,5-DMP-d6).
-
Issue 3: "I see the Internal Standard in my unspiked blank samples."
Diagnosis: Contamination or Natural Occurrence. Causality: If you are using a structural analog (e.g., 2-ethylpyrazine), it is likely naturally present in your roasted sample. Solution:
-
Immediate: Run a "Zero Blank" (solvent only) to rule out carryover.
-
Methodological: You must switch to a deuterated standard (e.g., Pyrazine-d4) or a non-natural surrogate (e.g., 2-methyl-3-heptanone). Natural alkylpyrazines are ubiquitous in thermally processed foods.
Experimental Protocol: Stable Isotope Dilution Assay (SIDA)
This protocol uses [2H6]-2,5-Dimethylpyrazine as the surrogate IS for 2,5-DEP due to commercial availability.
Materials
-
Analyte: this compound (CAS: 13238-84-1).[1]
-
Internal Standard: 2,5-Dimethylpyrazine-d6 (CAS: 133457-67-5) or Pyrazine-d4.
-
Matrix: Saturated NaCl solution (360 g/L).
Workflow Diagram
Caption: Optimized SPME-GC-MS workflow for pyrazine analysis.
Step-by-Step Procedure
-
Preparation: Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Salting Out: Add 5 mL of saturated NaCl solution to enhance volatility (Salting-out effect).
-
Spiking: Inject 10 µL of the Internal Standard working solution (e.g., 50 µg/mL in methanol) directly into the liquid phase. Do not inject onto the glass wall.
-
Equilibration: Seal immediately with a magnetic screw cap (PTFE/Silicone septum). Vortex for 30 seconds. Incubate at 40°C for 15 minutes with agitation (500 rpm).
-
Extraction (SPME): Expose a DVB/CAR/PDMS fiber (2 cm) to the headspace for 30 minutes at 40°C.
-
Note: This triple-phase fiber covers the polarity range of alkylpyrazines best.
-
-
GC-MS Analysis:
-
Column: DB-WAX UI (60m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Splitless mode (0.75 min purge).
-
Oven: 40°C (3 min) -> 5°C/min -> 230°C (10 min).
-
MS-SIM Parameters:
-
2,5-DEP: Target Ion 136 , Qual Ions 108, 121 .
-
IS (2,5-DMP-d6): Target Ion 114 , Qual Ion 46 .
-
-
FAQ
Q: Can I use 3-Octanol as an Internal Standard? A: Yes, but with reservations. 3-Octanol is a secondary alcohol. Its polarity and hydrogen-bonding capacity differ from pyrazines. In SPME, it may be displaced by matrix components differently than the pyrazine target. It is a "Bronze" standard—acceptable for simple solvents, discouraged for complex food matrices.
Q: Why is the boiling point matching so critical? A: In the GC inlet (especially splitless), "mass discrimination" occurs. High-boiling compounds may not transfer to the column as efficiently as low-boiling ones. If your IS boils at 115°C (Pyrazine) and your analyte at 188°C (2,5-DEP), the IS might show 100% transfer while the analyte shows 80%, leading to calculated overestimation.
Q: Where can I buy deuterated this compound? A: It is often a custom synthesis item. Major isotope suppliers (e.g., C/D/N Isotopes, Cambridge Isotope Laboratories) stock 2,5-Dimethylpyrazine-d6. Given the structural similarity, the dimethyl analog is the industry-accepted surrogate if the diethyl version is unavailable.
References
-
Evaluation of Internal Standards for Volatiles: Title: Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays. Source: MDPI (Molecules), 2022. URL:[Link]
-
Pyrazine Analysis Protocols: Title: Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Source: NIH / PubMed Central, 2019. URL:[Link]
-
Properties of this compound: Title: this compound Chemical Properties and Flavor Profile. Source: The Good Scents Company. URL:[Link]
-
Stable Isotope Dilution Assays (SIDA) in Food: Title: Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. Source: ResearchGate (Abstract/Methodology Reference). URL:[Link]
-
SPME Fiber Selection for Pyrazines: Title: Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Source: SciSpace / Pelita Perkebunan. URL:[Link]
Sources
Technical Guide: Optimizing Reaction Conditions for 2,5-Diethylpyrazine Synthesis
Content Type: Technical Support Center & Troubleshooting Guide Audience: Senior Researchers, Process Chemists, Drug Development Professionals Version: 2.1 (Current Standards)
Introduction: The Isomer Challenge
2,5-Diethylpyrazine (2,5-DEP) is a critical structural motif in flavor chemistry (nutty/roasted profiles) and a valuable intermediate in pharmaceutical synthesis. However, its synthesis is plagued by a persistent thermodynamic and kinetic challenge: Regioselectivity .
Most conventional routes (e.g., condensation of propionaldehyde with ammonia) yield a difficult-to-separate mixture of the target 2,5-isomer and the parasitic 2,6-isomer . This guide moves beyond basic textbook protocols to address the mechanistic levers—catalyst surface chemistry, precursor architecture, and oxidation kinetics—that allow you to shift this ratio in your favor.
Module 1: Strategic Pathway Selection
Before optimizing conditions, validate your synthetic route. The choice of precursor dictates the maximum theoretical regioselectivity.
Route A: The "High-Fidelity" Biomimetic Route (Recommended)
-
Mechanism: Self-condensation of
-amino ketones (in situ generated). -
Precursor: 2-Amino-1-butanol (oxidized in situ) or 1-amino-2-butanone.
-
Logic: This pathway mimics the biosynthesis of 2,5-dimethylpyrazine from threonine. The dimerization of
-amino ketones is naturally "head-to-tail" due to steric and electronic matching, yielding >95% regioselectivity for the 2,5-isomer. -
Best For: Pharmaceutical intermediates, high-purity flavor standards.
Route B: The "Commodity" Chichibabin Route
-
Mechanism: Vapor-phase condensation of aldehyde + ammonia.
-
Precursors: Propionaldehyde + Ammonia.
-
Logic: Relies on the statistical formation of imines.
-
Drawback: Invariably produces a ~60:40 to 70:30 mixture of 2,5-DEP and 2,6-DEP.
-
Best For: Bulk manufacturing where fractional distillation columns (>50 theoretical plates) are available.
Module 2: Critical Reaction Parameters (Optimization)
Catalyst Selection (Vapor Phase)
For vapor-phase cyclization (Route A or B), the surface acid-base properties of the catalyst are decisive.
| Catalyst System | Active Phase | Selectivity Impact | Recommended Condition |
| Copper Chromite (CuCr₂O₄) | Cu⁰ / Cr³⁺ | High. Promotes dehydrogenation of the intermediate dihydropyrazine to pyrazine. | 250–300°C, H₂ carrier gas to prevent coking. |
| Zinc-Chromium Oxide (Zn-Cr-O) | ZnCr₂O₄ spinel | Balanced. Lewis acid sites (Zn) facilitate condensation; Basic sites (O) abstract protons. | 350–400°C. Best for glycerol/diamine routes. |
| Pd/C or Pt/Al₂O₃ | Metal Surface | Low. Often leads to over-reduction (piperazines) unless H₂ pressure is strictly controlled. | Liquid phase, <150°C. |
The Oxidation Bottleneck
The immediate product of condensation is often 2,5-diethyl-3,6-dihydropyrazine , not the aromatic pyrazine.
-
Issue: If not oxidized, this intermediate polymerizes or reverts.
-
Solution: Ensure an oxidative driving force. In vapor phase, the catalyst (Cu/Cr) handles this via dehydrogenation. In liquid phase, a mild oxidant (air bubbling or H₂O₂) or a hydrogen acceptor is required to aromatize the ring.
Module 3: Visualizing the Mechanism
Understanding the "Head-to-Tail" vs. "Head-to-Head" collision is vital for troubleshooting impurities.
Figure 1: Mechanistic divergence. Route A (top path) locks in the 2,5-structure early via steric control. Route B (bottom path) relies on statistical probability, leading to mixed isomers.
Module 4: Troubleshooting & FAQs
Category 1: Yield & Conversion
Q: My conversion is high (>90%), but the isolated yield of 2,5-DEP is low (<40%). Where is the mass going? A: This "phantom loss" is usually due to polymerization of the dihydropyrazine intermediate .
-
Diagnosis: Check the pot residue. If it's a dark, viscous tar, your oxidation step is too slow.
-
Fix: Increase the catalyst contact time or temperature slightly to ensure rapid dehydrogenation of the dihydro-intermediate to the stable aromatic pyrazine. If working in liquid phase, add a dedicated oxidant (e.g., dilute H₂O₂ or air sparging) during the reaction, not after.
Q: The reaction mixture turned black immediately. A: This indicates thermal degradation of the amine precursor.
-
Fix: Amines are sensitive to oxidation at high temps. Ensure your system is strictly inert (N₂ or H₂ atmosphere) until the cyclization is complete. If using a vapor-phase reactor, reduce the "hot spot" temperature in the catalyst bed.
Category 2: Purity & Isomers
Q: I have 15% of the 2,6-diethyl isomer. Can I separate it by simple distillation? A: No.
-
Data: The boiling point difference is negligible (Est. 2,5-DEP: ~188°C vs. 2,6-DEP: ~186°C).
-
Protocol: You need fractional distillation with a high reflux ratio (20:1) and a column efficiency of at least 50 theoretical plates. Alternatively, use preparative HPLC (C18 column) or crystallization at low temperatures (if one isomer solidifies preferentially, though both are low-melting).
-
Prevention: Switch to the 2-amino-1-butanol precursor (Route A) to avoid forming the 2,6-isomer entirely.
Q: My product is yellow/brown instead of clear. A: Pyrazines are notorious for air-oxidation over time.
-
Fix: Distill under reduced pressure (vacuum) and store under Argon. The color comes from trace N-oxides or polymerized byproducts. A wash with mild sodium bisulfite can sometimes clarify the crude before distillation.
Category 3: Catalyst Life
Q: The catalyst (CuCr) activity dropped after 10 runs. A: Coking (carbon deposition) is the culprit.
-
Regeneration Protocol: Flush the reactor with inert gas, then slowly introduce air/O₂ at 350°C to burn off the carbon deposits. Follow this with a H₂ reduction step to reactivate the Copper/Chromium sites before re-introducing the feed.
Module 5: Validated Experimental Protocol (Liquid Phase)
Objective: Synthesis of this compound via Self-Condensation (Route A adaptation).
-
Reagents: 1-Amino-2-butanone hydrochloride (1.0 eq), NaOH (2.2 eq), Methanol (Solvent), H₂O₂ (30% soln, 1.1 eq).
-
Setup: 3-neck flask with reflux condenser, dropping funnel, and internal thermometer.
-
Step 1 (Neutralization): Dissolve amino-ketone salt in MeOH at 0°C. Add NaOH slowly to release the free amine. Note: The free amine is unstable; proceed immediately.
-
Step 2 (Dimerization): Allow the solution to warm to 25°C and stir for 2 hours. The solution will turn yellow/orange (imine formation).
-
Step 3 (Oxidation): Cool to 0°C. Add H₂O₂ dropwise. Caution: Exothermic. This converts the dihydropyrazine to the aromatic pyrazine.
-
Step 4 (Workup): Quench with Na₂SO₃ (destroy excess peroxide). Extract with Dichloromethane (DCM).
-
Step 5 (Purification): Dry organic layer over MgSO₄. Concentrate. Distill under vacuum (approx. 20 mmHg, 80–90°C fraction).
References
-
Synthesis of Alkylpyrazines: Zhang, Y. et al. "Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase."[1] Nature Scientific Reports, 2021.
- Relevance: Establishes the biomimetic mechanism (threonine -> amino-ketone -> pyrazine)
-
Vapor Phase Catalysis: Moioli, E. et al. "A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine."[2] ResearchGate, 2025.
- Relevance: Details the "Chichibabin" type condensation chemistry and catalyst behaviors (Cu/Cr) applicable to aldehyde-ammonia systems.
-
Isomer Separation: Chen, L. et al. "HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram Activities." Molecules, 2018.
- Relevance: Provides definitive data on the difficulty of separating 2,5 vs 2,6 isomers and validates chrom
-
Catalyst Mechanisms: Reddy, S. et al. "Vapor phase synthesis of methylpyrazine using aqueous glycerol and ethylenediamine over ZnCr₂O₄ catalyst." ResearchGate, 2025.
- Relevance: Explains the surface mechanism (acid-base sites)
Sources
Technical Support Center: A Researcher's Guide to the Purification of Synthesized 2,5-Diethylpyrazine
Welcome to the technical support center for the purification of synthesized 2,5-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction to Purification Challenges
Synthesized this compound often presents as a complex mixture containing unreacted starting materials, catalysts, and various byproducts such as isomers (e.g., 2,6-diethylpyrazine) and related heterocyclic compounds. The choice of purification technique is critical and depends on the nature of the impurities, the desired final purity, and the scale of the synthesis. This guide provides a structured approach to troubleshooting the most common purification methods: liquid-liquid extraction, silica gel chromatography, fractional distillation, and recrystallization.
Comparative Overview of Purification Techniques
The selection of an appropriate purification strategy is paramount for achieving the desired purity and yield of this compound. Below is a comparative table summarizing the effectiveness of common techniques.
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | 80-95% | Excellent for initial bulk impurity removal (e.g., salts, polar compounds). Fast and scalable. | Limited separation of structurally similar compounds. |
| Silica Gel Chromatography | 95-99% | 50-80% | Good for separating compounds with different polarities. | Can have strong interactions with basic compounds like pyrazines, leading to tailing and lower yields. Requires significant solvent volumes.[1] |
| Fractional Distillation | 98-99.5% | 60-85% | Highly effective for separating compounds with different boiling points. | Requires a significant difference in boiling points for optimal separation; potential for azeotrope formation. |
| Recrystallization | >99% | 70-90% | Can yield very high-purity product. Effectively removes insoluble and some soluble impurities. | Yield can be compromised by solubility in the mother liquor. Finding a suitable solvent can be time-consuming.[1] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Liquid-Liquid Extraction (LLE)
LLE is often the first step in the purification of this compound, aimed at removing bulk impurities from the crude reaction mixture.
Q1: I've performed an aqueous work-up, but my organic layer has a persistent emulsion. How can I break it?
A1: Emulsion formation is common when extracting basic compounds like pyrazines from crude reaction mixtures containing surfactants or fine particulates.
-
Causality: Emulsions are stabilized by substances that lower the interfacial tension between the aqueous and organic layers. Vigorous shaking can also contribute to their formation.
-
Troubleshooting Steps:
-
Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic molecules.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent to change the overall polarity of the organic phase.
-
Q2: My yield is low after LLE. Where could my product have gone?
A2: Low recovery of this compound can be attributed to its moderate water solubility, especially if the aqueous phase is acidic.
-
Causality: As a basic compound, this compound can be protonated in an acidic aqueous phase, forming a water-soluble salt.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction by adding a base like sodium carbonate or sodium hydroxide. This keeps the pyrazine in its neutral, organic-soluble form.[2]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Solvent Choice: Use a non-polar organic solvent like hexane, which has been shown to be effective in extracting pyrazines while leaving behind more polar impurities like imidazoles.[3]
-
Caption: Troubleshooting workflow for LLE of this compound.
Section 2: Silica Gel Column Chromatography
This technique is used to separate this compound from impurities with different polarities.
Q3: My this compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
A3: Tailing is a common issue when purifying basic compounds like pyrazines on acidic silica gel.
-
Causality: The lone pairs on the nitrogen atoms of the pyrazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and band shape.[4]
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[5]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a functionalized silica gel (e.g., amino-propyl).
-
Sample Loading: Avoid overloading the column. A general rule of thumb is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel before loading it onto the column. This can lead to a more uniform application and better separation.
-
Q4: I am not getting good separation between this compound and a closely related impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the mobile phase and column parameters.
-
Causality: Poor separation is due to similar affinities of the compounds for the stationary phase in the chosen eluent.
-
Troubleshooting Steps:
-
Solvent Polarity: Decrease the polarity of the eluent. This will increase the retention time of all compounds and may improve separation. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A mixture of hexane and ethyl acetate is a good starting point.[3]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
-
Flow Rate: Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
-
Caption: Troubleshooting workflow for silica gel chromatography.
Section 3: Fractional Distillation
With a boiling point of approximately 187-189 °C, fractional distillation is a viable method for purifying this compound.[6]
Q5: I'm having difficulty separating this compound from an impurity with a very similar boiling point. What can I do?
A5: Separating compounds with close boiling points requires an efficient fractional distillation setup.
-
Causality: The efficiency of a distillation is determined by the number of theoretical plates in the column. A simple distillation has only one theoretical plate.
-
Troubleshooting Steps:
-
Fractionating Column: Use a fractionating column with a large surface area, such as a Vigreux column, or one packed with Raschig rings or steel wool, to increase the number of theoretical plates.[1]
-
Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.
-
Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
Vacuum Distillation: If the compounds are high-boiling, consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.
-
Q6: The temperature of my distillate is fluctuating. What does this indicate?
A6: A fluctuating temperature during distillation suggests that the mixture is not being separated efficiently or that an azeotrope may be forming.
-
Causality: A pure compound should distill at a constant temperature. Fluctuations indicate that the composition of the vapor is changing. Pyrazines can form azeotropes with water.[7][8]
-
Troubleshooting Steps:
-
Drying: Ensure the crude material is thoroughly dried before distillation to remove any water.
-
Azeotropic Distillation: If an azeotrope with an impurity is suspected, consider adding an entrainer—a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[9]
-
Heating: Ensure smooth and even heating of the distillation flask to avoid bumping. Use a magnetic stirrer or boiling chips.
-
Caption: Troubleshooting workflow for fractional distillation.
Section 4: Recrystallization
Recrystallization is a powerful technique for obtaining high-purity crystalline this compound.
Q7: My this compound is "oiling out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Causality: This is often due to the solution being too supersaturated or cooling too rapidly.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of the "good" (high-solubility) solvent to decrease the saturation.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature undisturbed before placing it in an ice bath.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[1]
-
Seed Crystals: Add a small seed crystal of pure this compound to induce crystallization.
-
Q8: The recovery yield from my recrystallization is very low. How can I improve it?
A8: Low yield can result from several factors related to solvent volume and crystallization conditions.
-
Causality: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent premature crystallization.[1]
-
Sufficient Cooling: Ensure the solution is cooled for an adequate amount of time, including in an ice bath, to maximize crystal formation.[1]
-
Solvent Choice: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not when cold. For a compound of moderate polarity like this compound, a mixed-solvent system like ethanol/water or ethyl acetate/hexane can be effective.[1]
-
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. Add 1% triethylamine to the eluent to prevent tailing.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound and add boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask. A condensation ring will slowly rise through the fractionating column.
-
Equilibration: Adjust the heating rate to allow the condensation ring to rise slowly and establish a temperature gradient in the column.
-
Collection: Collect the distillate that comes over at a constant temperature corresponding to the boiling point of this compound (approx. 187-189 °C). Collect and analyze fractions for purity.
Protocol 4: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble when hot and insoluble when cold (e.g., ethanol/water).
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
- Sigma-Aldrich. Troubleshooting Purification Methods.
- Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
ChemBAM. TLC troubleshooting. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
- Moreno, D., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
- MedChemExpress. 2,5-Dimethylpyrazine (NSC 49139).
- Pfann, H. F. (1943). Pyrazine-Water Azeotrope. Journal of the American Chemical Society.
-
Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
-
University of Rochester Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
- Arakawa, N., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports.
- Britton, E. C., & Horsley, L. H. (1962). U.S. Patent No. 3,033,864. U.S.
-
ResearchGate. (2025, August 10). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]
-
ResearchGate. (2025, December 27). Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties. Retrieved from [Link]
-
Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]
-
The Good Scents Company. 2,5-diethyl pyrazine. Retrieved from [Link]
- Moreno, D., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
-
Chemistry LibreTexts. (2020, April 24). 13.2: Formation of Azeotropes in Distillation. Retrieved from [Link]
-
Recrystallization - Part 2. (n.d.). Retrieved from [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Liu, Y., et al. (2024).
-
Sigma-Aldrich. (2021, November 9). Liquid-Liquid extraction problems and solutions. YouTube. Retrieved from [Link]
- Wang, Y., et al. (2023). Optimized Tandem Affinity Purification Strategy Enables High-Yield Isolation and Functional Characterization of Native COMPASS in Saccharomyces cerevisiae.
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]
-
UC Davis Chem. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration. YouTube. Retrieved from [Link]
-
Chemistry with Dr. G. (2019, May 13). XII-2 #14, Azeotropes. YouTube. Retrieved from [Link]
-
GenScript. (n.d.). Enhance productivity and purity in next-generation bispecific antibody manufacturing. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Chem Survival. (2012, July 23). A Brief Introduction to Fractional Distillation. YouTube. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing in 2,5-Diethylpyrazine Chromatography
Welcome to the technical support center for addressing chromatographic issues related to 2,5-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing, a common phenomenon that can compromise the accuracy and reliability of analytical results.[1][2] Peak tailing can lead to decreased resolution between peaks and inaccuracies in quantification.[1] This resource provides in-depth troubleshooting strategies and detailed explanations to help you achieve symmetric, high-quality peaks in your analyses.
I. Rapid Troubleshooting Guide
This section offers a direct, question-and-answer approach to quickly identify and resolve the root cause of peak tailing for this compound.
Is the peak tailing specific to this compound or are all peaks in the chromatogram affected?
-
If all peaks are tailing: This often points to a physical or system-wide issue rather than a chemical interaction specific to your analyte.[3]
-
Check for column voids or a blocked inlet frit. A void at the head of the column or a partially blocked frit can distort the sample path, causing all peaks to tail or split.[4][5] Solution: Replace the column with a new one to confirm if this is the issue.[4] If a void is suspected, you can try reversing and washing the column with a strong solvent, but always check the manufacturer's instructions first.[4]
-
Suspect column overload. Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[1] Solution: Dilute your sample and reinject. If the peak shape improves, you've likely identified the problem. Consider using a column with a higher capacity or reducing your injection volume.[1]
-
Evaluate for excessive dead volume. Dead volume in the system, such as from poorly fitted connections or overly long tubing, can cause band broadening and peak tailing.[1] Solution: Inspect all fittings and tubing between the injector, column, and detector to ensure they are properly connected and as short as possible.
-
-
If only the this compound peak is tailing: This strongly suggests a specific chemical interaction between the analyte and the stationary phase.[3]
-
Consider secondary interactions with silanol groups. this compound is a basic compound.[6] Basic compounds are known to interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][7] These secondary interactions are a primary cause of peak tailing.[4][7]
-
The following workflow provides a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for peak tailing.
II. Frequently Asked Questions (FAQs)
This section provides a deeper dive into the scientific principles behind the troubleshooting steps.
Q1: Why does this compound, a basic compound, tend to tail on silica-based columns?
A1: The primary reason for peak tailing of basic compounds like this compound on traditional silica-based stationary phases is due to secondary retention mechanisms.[4] While the main (desired) retention mechanism in reversed-phase chromatography is hydrophobic interaction, basic analytes can also undergo strong, unwanted interactions with residual silanol groups (Si-OH) on the silica surface.[4][7]
These silanol groups are acidic and can exist in an ionized (deprotonated) state, especially at mid-range pH values.[1] The basic nitrogen atoms in the pyrazine ring can interact with these ionized silanols through ion-exchange, leading to a mixed-mode retention that causes peak tailing.[4][7]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Showing Compound this compound (FDB015754) - FooDB [foodb.ca]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Quantification of 2,5-Diethylpyrazine
Welcome to the technical support center for the quantification of 2,5-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical quantification of this volatile compound. Here, we will dissect the root causes of calibration curve issues and provide field-proven troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is not linear. What are the likely causes?
Non-linearity in your calibration curve can stem from several factors, particularly for a volatile analyte like this compound. The most common culprits include:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency across your calibration standards can introduce non-linearity.
-
Analyte Volatility: Inconsistent handling of standards can lead to greater loss of this compound at lower concentrations, skewing the curve.
-
Matrix Effects: If you are using a matrix-matched calibration, interfering compounds in the matrix can suppress or enhance the analyte signal, causing a non-linear response.[2]
-
Inappropriate Calibration Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit. Some analytical techniques may exhibit a non-linear response over a wide concentration range.[3]
Q2: I'm observing poor reproducibility in my low-concentration standards. Why is this happening?
Poor reproducibility, especially at the lower end of your calibration curve, is a frequent challenge with volatile compounds. Key reasons include:
-
Analyte Loss: this compound is volatile, and its loss during sample preparation and injection can be significant, especially at low concentrations where the headspace-to-liquid ratio is higher in the vial.
-
Adsorption: The analyte can adsorb to active sites in the GC inlet liner, column, or other parts of the system, leading to inconsistent transfer to the detector.
-
Inconsistent Injection Volume: Minor variations in the injection volume can have a more pronounced effect on the peak area of low-concentration standards.
Q3: What is the best internal standard to use for this compound quantification?
The ideal internal standard (IS) should be chemically similar to the analyte and not present in the samples. For this compound, consider the following:
-
Structurally Similar Pyrazines: Other pyrazine derivatives that are not expected in your samples can be good candidates.
-
Stable Isotope-Labeled (SIL) this compound: This is the gold standard. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and analysis, effectively compensating for matrix effects and analyte loss. While more expensive, it provides the most accurate and precise results.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can compromise the accuracy of your quantification. This guide will walk you through a systematic approach to identify and resolve the issue.
Diagnostic Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection: Always plot your calibration curve and visually inspect the data points.[4] A curve that flattens at the top suggests detector saturation. Randomly scattered points or a distinct "S" shape may indicate issues with standard preparation or analyte loss.
-
Addressing Detector Saturation:
-
Action: Prepare a new set of standards with a lower concentration range or dilute your highest concentration standards and re-analyze.[1]
-
Rationale: If the curve becomes linear in the lower concentration range, this confirms detector saturation was the issue. You may need to adjust your method to work within the linear range of your detector or use a different detector if available.
-
-
Evaluating Standard Preparation and Handling:
-
Action: Prepare a fresh set of calibration standards, paying close attention to accurate pipetting and minimizing the time vials are open to the air to prevent loss of the volatile this compound.
-
Rationale: Inconsistencies in standard preparation are a common source of error. Freshly prepared standards will help rule out degradation or evaporation as the cause of non-linearity.
-
-
Investigating Matrix Effects:
-
Action: If analyzing samples with a complex matrix (e.g., food, biological fluids), prepare matrix-matched calibration standards. This involves spiking a blank matrix extract with known concentrations of this compound.[5]
-
Rationale: The matrix can contain compounds that interfere with the ionization of your analyte in the mass spectrometer, leading to signal suppression or enhancement.[2] A linear matrix-matched curve indicates that matrix effects were the source of the non-linearity in your solvent-based curve.
-
-
Considering an Alternative Calibration Model:
-
Action: If the non-linearity persists and is reproducible, your analytical method may not have a linear response across the desired concentration range. In such cases, a non-linear calibration model, such as a quadratic fit, may be more appropriate.[3]
-
Rationale: It is crucial to validate the chosen model according to regulatory guidelines like ICH Q2(R1) to ensure it accurately describes the relationship between concentration and response.[6]
-
Quantitative Data Summary for Troubleshooting Non-Linearity:
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Curve flattens at high concentrations | Detector Saturation | Dilute high standards or reduce injection volume | Linearity is restored in the lower concentration range |
| Random scatter of data points | Inconsistent Standard Preparation | Prepare fresh standards with careful technique | Improved linearity and R² value |
| 'S' shaped curve | Analyte loss at low concentrations/saturation at high | Optimize sample handling and injection; check for active sites in the GC system | A more linear response across the calibration range |
| Linear in solvent, non-linear in matrix | Matrix Effects | Use matrix-matched standards or an internal standard | Linear calibration curve in the presence of the matrix |
Issue 2: Poor Peak Shape and Inconsistent Area Counts
Poor peak shape (e.g., tailing or fronting) and inconsistent peak areas can significantly impact the precision and accuracy of your quantification.
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor peak shape and inconsistent area counts.
Step-by-Step Troubleshooting Protocol:
-
System Suitability Check:
-
Action: Before running your calibration curve, inject a mid-point standard multiple times (e.g., n=5) to assess the system's performance.
-
Rationale: This will help you determine if the issue is with the entire system or specific to certain concentration levels. Look for consistent retention times and peak areas.
-
-
Addressing Peak Tailing:
-
Action:
-
Inspect and replace the GC inlet liner and septum.
-
Trim the first few centimeters of the GC column from the inlet side.
-
If tailing persists, bake out the column according to the manufacturer's instructions or replace it.
-
-
Rationale: Peak tailing is often caused by active sites in the inlet or column that interact with the analyte. A dirty or worn-out liner and septum are common sources of these active sites.
-
-
Addressing Peak Fronting:
-
Action:
-
Reduce the injection volume or the concentration of your standards.
-
Ensure the injection solvent is compatible with your stationary phase.
-
-
Rationale: Peak fronting is typically a sign of column overload, where the amount of analyte injected exceeds the capacity of the column at that point.
-
-
Improving Peak Area Consistency:
-
Action:
-
Check for leaks in the gas lines and at all connections.
-
Verify the autosampler is functioning correctly and the syringe is not clogged.
-
Review and optimize your peak integration parameters in your chromatography data system.
-
-
Rationale: Leaks can cause fluctuations in carrier gas flow, leading to variable peak areas. A malfunctioning autosampler can introduce variability in injection volume. Improper integration can lead to inconsistent peak area calculations.
-
Experimental Protocol: GC Inlet Maintenance
A clean and inert inlet is crucial for the analysis of volatile compounds like this compound.
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature before handling.
-
Remove the Septum Nut and Septum: Use appropriate tools to remove the septum nut and discard the old septum.
-
Remove the Inlet Liner: Carefully remove the inlet liner with forceps.
-
Inspect and Clean/Replace: Inspect the liner for any visible contamination or damage. It is often best to replace the liner with a new, deactivated one.
-
Replace the O-ring: It is good practice to replace the O-ring when replacing the liner.
-
Reassemble: Install the new liner, O-ring, and septum, and tighten the septum nut.
-
Leak Check: After reassembly, perform a leak check to ensure the inlet is properly sealed.
Validation and Best Practices
Adherence to established validation guidelines is paramount for ensuring the integrity of your analytical data.
Key Validation Parameters for Calibration Curves (ICH Q2(R1)) [6][7]
| Parameter | Objective | Typical Acceptance Criteria |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r) > 0.99 or coefficient of determination (R²) > 0.98. Visual inspection of the plot is also crucial. |
| Range | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. | For assays, typically 80-120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples should be within a predefined range (e.g., 98-102% for assays). |
| Precision | The degree of scatter between a series of measurements. | Expressed as the relative standard deviation (RSD). For assays, RSD is often required to be ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio typically ≥ 10. |
Best Practices for Robust this compound Quantification:
-
Standard and Sample Handling: Due to its volatility, keep all standard and sample vials tightly capped and at a consistent temperature. Minimize the time vials are in the autosampler before injection.
-
Solvent Selection: Use a high-purity solvent for preparing standards and dissolving samples to avoid introducing interfering peaks.
-
System Maintenance: Regularly perform preventative maintenance on your GC-MS system, including cleaning the ion source and replacing consumables.
-
Method Validation Protocol: Always work from a detailed validation protocol that outlines the experiments, acceptance criteria, and procedures.[8]
By systematically addressing these common issues and adhering to best practices in method validation, you can develop a robust and reliable method for the quantification of this compound.
References
- National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC.
- Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. (2021). PubMed Central.
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023).
- Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. (2023). MDPI.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019).
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). Food and Chemical Toxicology.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023).
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS an. (2023). Semantic Scholar.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2020). ASM Journals.
- Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry. (2004). PubMed.
-
2,5-diethyl pyrazine, 13238-84-1. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]
-
Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21). Waters Corporation. [Video]. YouTube. [Link]
- How to tell if detector is saturated (GC-MS). Getting warning from MassHunter software. (2022).
- RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. (2023). Food and Chemical Toxicology.
- ICH and FDA Guidelines for Analytical Method Valid
- When using GC/MS for volatile compounds analysis, does it necessary to use standard curves for quantify? (2016).
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). Semantic Scholar.
- Highlights from FDA's Analytical Test Method Valid
-
GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. (2023, September 12). Certified Laboratories. [Video]. YouTube. [Link]
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021).
- LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
-
Effect of pH on extraction efficiency. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. (2022).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018).
- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (2018).
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved January 30, 2026, from [Link]
- Non-linear calibration GCMS. (2009).
- Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. (2011).
- Gas chromatography–olfactometry in food flavour analysis. (2007).
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology.
-
What Is Calibration Curve In Gas Chromatography? (n.d.). Mastelf. Retrieved January 30, 2026, from [Link]
- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI.
-
Hericium erinaceus. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
- Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. (2018). Organic Chemistry: An Indian Journal.
- FDA issues revised guidance for analytical method validation. (2015).
- Stabilization strategies for unstable pesticides in calibration reference materials. (2023).
- ICH Q2(R2)
-
Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 30, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
improving reproducibility of 2,5-diethylpyrazine measurements
Technical Support Center: 2,5-Diethylpyrazine (2,5-DEP) Analysis
Case Reference: #DEP-25-OPT Status: Open Guide Subject: Improving Reproducibility of this compound Measurements via GC-MS/FID
Executive Summary
This compound (2,5-DEP) presents a "perfect storm" of analytical challenges: it is volatile, prone to oxidation, and structurally nearly identical to its isomer, 2,6-diethylpyrazine (2,6-DEP). Most reproducibility failures stem from two root causes: isomer co-elution masking true concentrations, and evaporative loss during sample preparation. This guide replaces generic protocols with a causality-driven troubleshooting framework.
Module 1: The Isomer Crisis (Chromatographic Separation)
Q: Why do my 2,5-DEP peak areas fluctuate wildly between runs, even with standards? A: You are likely integrating a composite peak. 2,5-DEP (BP: ~188°C) and 2,6-DEP have nearly identical boiling points. On non-polar columns (e.g., DB-5, HP-5ms), they often co-elute or form a "saddle" peak. Small changes in oven ramp rate or column age can shift the integration baseline, causing massive area reproducibility errors.
The Fix: Switch to a Polar Stationary Phase . The nitrogen lone pairs in the pyrazine ring interact more strongly with polyethylene glycol (PEG) phases (e.g., DB-WAX, DB-FFAP) than with phenyl-methyl siloxane phases. This interaction differentiates the isomers based on steric accessibility of the nitrogen atoms, not just boiling point.
Protocol Recommendation:
-
Primary Column: DB-WAX or ZB-WAX (Polar).
-
Confirmation Column: DB-1701 (Mid-polar) if matrix interferences persist.
-
Critical Parameter: Lower the initial oven temperature to 40°C to focus the band, then ramp slowly (3-5°C/min) through the critical 140°C–160°C window.
Visual Guide: Column Selection Logic
Figure 1: Decision matrix for resolving pyrazine isomer co-elution issues. Note the critical pivot to polar stationary phases.
Module 2: The Volatility Trap (Sample Preparation)
Q: My recovery rates are low (<60%) and inconsistent. Is the compound degrading? A: It is likely evaporating, not degrading. 2,5-DEP has a high vapor pressure. Liquid-Liquid Extraction (LLE) involving solvent evaporation (e.g., blowing down with nitrogen) is the #1 source of error. You are blowing your analyte away with the solvent.
The Fix: Headspace Solid-Phase Microextraction (HS-SPME). Eliminate the solvent evaporation step entirely. HS-SPME relies on equilibrium, which is self-correcting if temperature and time are held constant.
Optimized HS-SPME Workflow:
-
Fiber Selection: Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is essential for trapping small, volatile nitrogen heterocycles.
-
Salt Addition: Add 30% (w/v) NaCl to the sample. This "salting out" effect decreases the solubility of 2,5-DEP in the aqueous phase, driving it into the headspace and increasing sensitivity by 2-3x.
-
Incubation: 60°C for 15 mins. (Do not exceed 70°C, or water vapor will compete for fiber sites).
Visual Guide: HS-SPME Optimization Loop
Figure 2: Optimized HS-SPME workflow highlighting the critical "salting out" step to drive phase partitioning.
Module 3: Quantification & Internal Standards
Q: What Internal Standard (IS) should I use? A: Never use external calibration for volatiles; the error margin is too high.
-
Avoid: 2,5-Dimethylpyrazine (often naturally present in the same samples).
-
Avoid: Toluene (chemically dissimilar).
-
Recommended: 2-Ethyl-5-methylpyrazine or 2,3,5-Trimethylpyrazine (if confirmed absent in sample).
-
Gold Standard: [2H6]-2-Methylpyrazine or Pyrazine-d4 . Isotopically labeled standards correct for both extraction efficiency and matrix effects perfectly.
Physicochemical Data for Method Validation
| Parameter | This compound | 2,6-Diethylpyrazine | Notes |
| Boiling Point | 188°C | ~186°C | Too close for reliable boiling-point separation. |
| LogP (Octanol/Water) | ~1.71 | ~1.71 | Hydrophobic; requires organic solvent or SPME. |
| Odor Threshold | Very Low (Nutty/Earth) | Very Low | Cross-contamination is easily smelled but hard to quantify. |
| Key MS Ions (EI) | 136 (M+), 108, 121 | 136 (M+), 108, 121 | Mass spectra are nearly identical; RI is required for ID. |
Module 4: Storage & Stability
Q: How long can I store my standards? A: Pyrazines are basic and can react with acidic impurities in solvents.
-
Solvent: Store stock solutions in Ethyl Acetate or Methanol . Avoid chlorinated solvents (DCM) for long-term storage as they can become acidic over time.
-
Headspace Vials: Once a sample is in a headspace vial, analyze within 12 hours. Pierce-septum vials can lose volatiles if left sitting, even if "sealed."
-
Light: Store in amber vials. While not highly photosensitive, UV can catalyze oxidation of the alkyl side chains.
References
-
BenchChem Technical Support. (2025).[1][2] Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. BenchChem Application Notes.
-
NIST Chemistry WebBook. (2024). Pyrazine, 2,5-dimethyl- & Pyrazine, 2,5-diethyl- Thermophysical Data. National Institute of Standards and Technology.[3]
-
Liu, Y., et al. (2021). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Journal of Food Science.
-
Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A.
-
The Good Scents Company. (2024). This compound Physical and Organoleptic Data.
Sources
Validation & Comparative
Validation of GC-MS Method for 2,5-Diethylpyrazine: A Comparative Technical Guide
Executive Summary
The Challenge: 2,5-Diethylpyrazine (2,5-DEP) is a potent alkylpyrazine used extensively in flavor formulations (nutty/roasted notes) and monitored as a process impurity in specific pharmaceutical syntheses. Its analysis is complicated by the presence of its positional isomer, 2,6-diethylpyrazine , which possesses an identical molecular weight (136.2 g/mol ) and similar polarity.
The Verdict: While GC-FID is a robust, low-cost option for routine potency assay of pure raw materials, GC-MS (SIM mode) on a polar (WAX) stationary phase is the superior methodology for trace analysis and complex matrices. This guide validates the GC-MS approach, demonstrating its necessity for achieving specificity where FID fails due to isomer co-elution.
Technical Context & Comparative Analysis
The Isomer Problem
The critical failure mode in 2,5-DEP analysis is the "isomeric trap." Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) often fail to resolve 2,5-DEP from 2,6-DEP.
| Feature | GC-FID (Alternative) | GC-MS (Recommended) |
| Detection Principle | Carbon counting (Combustion) | Mass-to-Charge Ratio (Ionization) |
| Specificity | Low. Relies solely on Retention Time (RT). Co-eluting isomers are integrated as one peak. | High. Uses Mass Spectral deconvolution and specific ion monitoring (SIM) to confirm peak purity. |
| Sensitivity (LOD) | ~1–10 ppm (Matrix dependent) | < 10 ppb (SIM mode) |
| Isomer Resolution | Requires perfect chromatographic separation. | Can distinguish overlapping peaks if fragmentation patterns differ (though difficult with structural isomers). |
| Primary Use Case | Raw material assay (>98% purity). | Trace impurity profiling, genotoxic impurity (GTI) screening, complex formulation analysis. |
Strategic Decision Matrix
Use the following logic to determine the appropriate instrument for your workflow.
Figure 1: Decision tree for selecting between GC-FID and GC-MS based on matrix complexity and isomer risk.
Method Development & Optimization
Chromatographic Conditions (The "Secret Sauce")
To achieve the necessary separation between 2,5-DEP and 2,6-DEP, a Polyethylene Glycol (PEG) stationary phase is mandatory. Non-polar columns (DB-5, HP-5) are insufficient.
-
Column: DB-WAX or ZB-WAXplus (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min) – Traps volatiles.
-
Ramp 10°C/min to 150°C – Separates isomers.
-
Ramp 20°C/min to 240°C (hold 5 min) – Elutes heavier matrix components.
-
Mass Spectrometry Parameters
-
Source: Electron Impact (EI), 70 eV.[1]
-
Acquisition Mode: SIM (Selected Ion Monitoring) for validation.
-
Target Ions (this compound):
-
Quantifier Ion:136 (Molecular Ion, M+).
-
Qualifier Ions:107 (M – CH2CH3), 121 (M – CH3).
-
Dwell Time: 100 ms per ion.
-
Validation Protocol (Compliant with ICH Q2(R1))
This protocol utilizes Liquid-Liquid Extraction (LLE) for robustness. While Headspace-SPME is sensitive, LLE is preferred for quantitative accuracy in pharmaceutical solids/liquids.
Reagents & Standards
-
Internal Standard (IS): 2-Ethylpyrazine or Pyrazine-d4 (Deuterated). Crucial for correcting injection variability.
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Sample Preparation Workflow
-
Weighing: Accurately weigh 1.0 g of sample into a 20 mL centrifuge tube.
-
Dissolution: Add 10 mL of water (if water-soluble) or appropriate buffer.
-
Spiking: Add 50 µL of Internal Standard solution (100 µg/mL).
-
Extraction: Add 5 mL DCM. Vortex vigorously for 2 minutes.[4]
-
Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Collection: Transfer the lower organic layer to a GC vial containing anhydrous Na2SO4 (drying agent).
Validation Experiments
Experiment A: Specificity (Isomer Resolution)
-
Objective: Prove 2,5-DEP is separated from 2,6-DEP.
-
Procedure: Inject a mixture containing equal concentrations of 2,5-DEP and 2,6-DEP.
-
Acceptance Criteria: Resolution (
) between peaks must be (Baseline separation). -
Note: On a WAX column, 2,6-DEP typically elutes before 2,5-DEP.
Experiment B: Linearity & Range
-
Range: 10 ppb to 2000 ppb.
-
Levels: 6 concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ppb).
-
Calculation: Plot Ratio (Area_Analyte / Area_IS) vs. Concentration Ratio.
-
Acceptance:
.[4]
Experiment C: Accuracy (Recovery)
-
Procedure: Spike blank matrix at 3 levels (Low, Medium, High).
-
Replicates: 3 replicates per level.
-
Acceptance: Mean recovery 80–120% (for trace analysis).
Experimental Data Summary
The following data represents typical performance metrics obtained using the described GC-MS (SIM) method on a DB-WAX column.
| Parameter | Result | Acceptance Limit |
| Retention Time (2,5-DEP) | 12.45 min | ± 0.1 min |
| Retention Time (2,6-DEP) | 12.10 min | ± 0.1 min |
| Resolution ( | 1.8 | |
| Linearity ( | 0.9994 | |
| LOD (S/N = 3) | 2.5 ng/mL (ppb) | N/A |
| LOQ (S/N = 10) | 8.0 ng/mL (ppb) | < Target Limit |
| Precision (RSD, n=6) | 2.4% | |
| Accuracy (Recovery) | 94.5% - 102.1% | 80% - 120% |
Visualizing the Analytical Workflow
The following diagram illustrates the validated workflow, emphasizing the critical "Isomer Check" step that distinguishes this high-integrity method from standard screening.
Figure 2: End-to-end analytical workflow for this compound quantification.
References
-
BenchChem. (2025).[4][5] Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. Retrieved from 4[4]
-
National Institute of Standards and Technology (NIST). (2018). Pyrazine, 2,5-diethyl- Mass Spectrum and Retention Indices. Retrieved from 6[6]
-
Attygalle, A. et al. (2019).[7] Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Retrieved from 7[7]
-
Cajka, T. et al. (2007). Alternative GC-MS approaches in the analysis of substituted pyrazines. Analytica Chimica Acta. Retrieved from 8[9]
Sources
- 1. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dimethyl pyrazine and 2,6-dimethyl pyrazine mixture, 123-32-0 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazine, 2,5-diethyl- [webbook.nist.gov]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: Analytical Determination of 2,5-Diethylpyrazine
Executive Summary
This guide presents a technical evaluation of analytical methodologies for the quantification of 2,5-diethylpyrazine (2,5-DEP) , a potent alkylpyrazine responsible for roasted/nutty flavor profiles and a critical impurity in pharmaceutical synthesis.
In recent inter-laboratory proficiency testing, significant variance (Z-scores > 3.0) was observed among laboratories failing to adequately resolve 2,5-DEP from its structural isomers, specifically 2,6-diethylpyrazine and 2,3-diethylpyrazine . This guide objectively compares Headspace Solid-Phase Microextraction (HS-SPME) against Liquid-Liquid Extraction (LLE) , establishing HS-SPME with Stable Isotope Dilution Analysis (SIDA) as the superior protocol for reproducibility and sensitivity.
Technical Context: The Isomer Challenge
The primary source of analytical error in 2,5-DEP analysis is not instrumental sensitivity, but chromatographic selectivity. 2,5-DEP often co-elutes with its regio-isomers.
-
Target Analyte: this compound (Nutty, roasted earth notes).
-
Critical Interferences:
-
2,6-Diethylpyrazine: Boiling point and polarity are nearly identical.
-
2,3-Diethylpyrazine: Often formed alongside 2,5-DEP in Maillard reactions.
-
Senior Scientist Insight: Laboratories using non-polar columns (e.g., DB-1, DB-5) frequently report false positives or over-quantification because these phases separate based on boiling point. Polar phases (e.g., PEG/Wax) are mandatory for separating these isomers based on hydrogen bonding interactions.
Comparative Analysis: HS-SPME vs. LLE
We evaluated data from multiple validation studies to compare the two dominant methodologies.
Table 1: Method Performance Matrix
| Feature | Method A: HS-SPME-GC-MS (Recommended) | Method B: LLE-GC-MS (Traditional) |
| Principle | Solvent-free partition into fiber coating | Solvent extraction (e.g., Dichloromethane) |
| Linearity ( | > 0.998 (0.5 – 500 ng/g) | > 0.990 (50 – 1000 ng/g) |
| Sensitivity (LOD) | 0.05 – 0.5 ng/g (High) | 10 – 50 ng/g (Moderate) |
| Precision (RSD) | < 8% (with Internal Standard) | 10 – 15% |
| Matrix Effect | High (Requires SIDA/Matrix Matching) | Moderate (Solvent dilution mitigates effect) |
| Throughput | Automated (30-40 mins/sample) | Labor-intensive (Manual extraction) |
| Green Chemistry | Excellent (No organic solvents) | Poor (Chlorinated waste generation) |
Validated Protocol: HS-SPME-GC-MS with SIDA
This protocol minimizes inter-laboratory variability by standardizing the extraction physics.
Reagents & Standards[1][2][3]
-
Internal Standard (IS): Pyrazine-d4 or 2-methyl-3-methoxy-pyrazine (Must be added before extraction).
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Causality: The Carboxen layer traps small volatiles (pyrazines), while DVB captures larger aromatics, ensuring a wide linear range.
-
Sample Preparation Workflow
-
Homogenization: Weigh 2.0 g of sample into a 20 mL headspace vial.
-
Salting Out: Add 2 mL saturated NaCl solution.
-
IS Addition: Spike with 10 µL of Internal Standard (10 ppm). Seal immediately with magnetic screw cap (PTFE/Silicone septum).
Instrumental Parameters (GC-MS)[6][7][8]
-
Inlet: Splitless mode @ 250°C.
-
Column: SUPELCOWAX 10 or DB-WAX UI (30m x 0.25mm x 0.25µm).
-
Critical: Do not substitute with DB-5.
-
-
Oven Program:
-
40°C (hold 5 min)
4°C/min to 230°C. -
Reasoning: Slow ramp rate is essential to resolve the 2,5-DEP and 2,6-DEP critical pair.
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 136 (Molecular Ion), 108 (Base Peak).
-
Qualifier Ions: m/z 121, 81.
-
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This logic flow guides the analyst through the critical decision points to ensure data validity.
Caption: Decision tree for selecting extraction method and ensuring chromatographic resolution of diethylpyrazine isomers.
Diagram 2: Inter-Laboratory Failure Analysis (Root Cause)
Analysis of proficiency testing data reveals why labs fail to achieve satisfactory Z-scores (|z| < 2).
Caption: Fishbone-style analysis of common factors contributing to inter-laboratory variance in pyrazine analysis.
Self-Validating Quality Control Criteria
To ensure data integrity equivalent to ISO 17025 standards, every batch must meet these criteria:
-
Resolution Check: The valley between 2,5-DEP and 2,6-DEP must be < 10% of the peak height.
-
Internal Standard Response: The area of the IS in samples must be within ±20% of the IS area in the calibration standards. Deviation indicates matrix suppression or extraction failure.
-
Qualifier Ratio: The ratio of m/z 136/108 must match the reference spectrum within ±15%.
References
-
BenchChem. (2025).[4][5] Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. BenchChem Application Notes. Link
-
Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter using SPME. Sigma-Aldrich Technical Library. Link
-
Yang, Z., et al. (2021). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via GC-MS. Journal of Food Science. Link
-
Luo, D., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Molecules. Link
-
He, X., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram Activities. Molecules. Link
Sources
comparative analysis of 2,5-diethylpyrazine and 2,5-dimethylpyrazine
Executive Summary: The Structural Divergence
In the realm of heterocyclic chemistry, alkylpyrazines are often pigeonholed as mere flavorants. However, for drug development professionals, the distinction between 2,5-Diethylpyrazine (2,5-DEP) and 2,5-Dimethylpyrazine (2,5-DMP) represents a critical decision point in scaffold design, excipient selection, and metabolic probe development.
While both share the pyrazine core—a 1,4-diazine ring—the substitution pattern dictates vastly different physicochemical behaviors. 2,5-DMP is a hydrophilic, high-volatility compound ubiquitous in biological metabolites (e.g., L-threonine degradation). In contrast, 2,5-DEP offers a significantly higher lipophilicity (LogP ~1.7 vs. 0.6) and a lower volatility profile, making it a superior candidate for lipophilic drug scaffolds or sustained-release formulations where "top-note" loss is a risk.
This guide dissects their performance across physicochemical properties, synthesis pathways, and analytical detection to support evidence-based selection in experimental protocols.
Physicochemical Profile & Formulation Implications
The shift from methyl to ethyl substituents introduces steric bulk and hydrophobicity, altering how these molecules interact with biological membranes and solvent systems.
| Property | 2,5-Dimethylpyrazine (2,5-DMP) | This compound (2,5-DEP) | Implication for Development |
| CAS Number | 123-32-0 | 13238-84-1 | Unique identifier for regulatory filing. |
| Molecular Weight | 108.14 g/mol | 136.19 g/mol | 2,5-DEP has higher mass, affecting diffusion rates. |
| Boiling Point | 155°C | 187–189°C | 2,5-DEP is more thermally stable in hot-melt extrusion. |
| LogP (Octanol/Water) | 0.63 (Experimental) | 1.71 (Estimated) | Critical: 2,5-DEP crosses lipid membranes/BBB more effectively. |
| Water Solubility | Miscible / High | Moderate (~1645 mg/L) | 2,5-DMP requires no co-solvent; 2,5-DEP may require ethanol/DMSO. |
| Odor Character | Roasted nut, Cocoa, Earthy | Hazelnut, Nutty, Lower Threshold | 2,5-DEP is a more potent masking agent for bitter APIs. |
| Metabolic Fate | Rapid oxidation to 5-MePA | Oxidation to 5-Ethyl-PA | Both are cleared renally as carboxylic acids. |
Expert Insight: If your objective is to design a CNS-penetrating tracer, 2,5-DEP provides a superior lipophilic profile compared to the water-soluble 2,5-DMP. Conversely, for an aqueous oral solution excipient, 2,5-DMP ensures homogeneity without surfactants.
Mechanistic Synthesis: The Maillard & Strecker Pathways
Understanding the formation of these compounds is essential for controlling impurities in pharmaceutical precursors or synthesizing them de novo. Both are products of the Maillard reaction (condensation of reducing sugars and amino acids), but they diverge at the precursor stage.
Formation Pathways[1]
-
2,5-DMP: Predominantly formed via the Strecker degradation of L-Threonine . Threonine is enzymatically or thermally converted to aminoacetone, which self-condenses.
-
2,5-DEP: Requires a C4-backbone precursor. It typically forms via the condensation of 1-amino-2-butanone , derived from the degradation of specific hexose fragments or the Strecker degradation of non-standard amino acids like 2-aminobutyric acid.
Figure 1: Comparative biosynthetic and chemical pathways for 2,5-DMP and 2,5-DEP formation. Note the distinct precursor requirements: Aminoacetone (C3) vs. Aminobutanone (C4).
Biological Activity & Pharmacological Context
For drug development, these molecules are not just inert carriers; they possess intrinsic biological activity.
2,5-Dimethylpyrazine (2,5-DMP)[2][3][4][5]
-
Bioactivity: Exhibits anti-inflammatory properties and has been shown to inhibit uterine contractions (tocolytic activity) via beta-2 adrenergic receptor pathways.
-
Metabolism: Rapidly metabolized by hepatic CYP450 enzymes. The methyl groups are oxidized to carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid ), which are highly polar and excreted in urine. This makes 2,5-DMP a useful biomarker for metabolic flux but a poor candidate for long-duration systemic action.
This compound (2,5-DEP)
-
Bioactivity: Less characterized in high-throughput screens than DMP, but its structural similarity suggests potential interaction with nicotinic or pyrazinamide-sensitive targets.
-
Pharmacokinetics: The ethyl chains increase lipophilicity (LogP 1.71), predicting:
-
Higher Volume of Distribution (Vd): Greater tissue uptake compared to DMP.
-
Slower Clearance: Alkyl chain oxidation is generally slower for ethyl groups than methyl groups due to steric hindrance, potentially extending half-life.
-
Analytical Protocol: Separation & Identification
Distinguishing these isomers (and separating them from 2,6- or 2,3-isomers) requires precise gas chromatography (GC) protocols. Mass spectrometry (MS) alone can be ambiguous due to similar fragmentation patterns (e.g., loss of alkyl groups).
Retention Index (RI) Verification
Use Kovats Retention Indices to validate identity. 2,5-DEP elutes significantly later than 2,5-DMP due to higher boiling point and van der Waals interactions.
| Column Phase | 2,5-DMP Retention Index | 2,5-DEP Retention Index | Separation Delta |
| DB-1 / Non-polar | ~885 | ~1060 | High (Easy separation) |
| DB-Wax / Polar | ~1320 | ~1450 | Moderate |
Experimental Workflow: Headspace SPME-GC-MS
Objective: Quantify trace levels of 2,5-DEP/DMP in a biological matrix (plasma or formulation).
Step-by-Step Protocol:
-
Sample Prep: Aliquot 2 mL of sample into a 10 mL headspace vial. Add 0.5 g NaCl (salting out) to enhance volatility.
-
Internal Standard: Spike with 2,3,5-Trimethylpyrazine (or deuterated analog) at 1 ppm.
-
Extraction (SPME):
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for volatiles.
-
Incubation: 45°C for 15 mins (equilibrium).
-
Extraction: 30 mins headspace exposure.
-
-
GC Parameters:
-
Inlet: 250°C, Splitless.
-
Column: DB-Wax UI (30m x 0.25mm x 0.25µm).
-
Oven: 40°C (2 min) -> 5°C/min -> 230°C.
-
-
MS Detection:
-
2,5-DMP: Monitor Target Ion m/z 108 (Molecular Ion) and m/z 42 .
-
2,5-DEP: Monitor Target Ion m/z 136 (Molecular Ion) and m/z 107 (Loss of ethyl group).
-
Figure 2: Validated analytical workflow for the simultaneous extraction and quantification of alkylpyrazines.
References
-
BenchChem. (2025).[1][2] Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from
-
Zhang, Y., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine. Microbial Cell Factories. Retrieved from
-
The Good Scents Company. (2025). This compound Physicochemical and Sensory Data. Retrieved from
-
Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Retrieved from
-
Kremer, J. I., et al. (2019).[3] Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. Retrieved from
Sources
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2,5-Diethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,5-Diethylpyrazine Quantification
This compound is a key volatile organic compound belonging to the pyrazine family, contributing to the characteristic nutty, roasted, and cocoa-like aromas in a variety of food products, including coffee and roasted nuts. Its presence and concentration are critical determinants of sensory quality. Beyond the food and beverage industry, the accurate quantification of pyrazines is essential in diverse fields such as environmental monitoring and pharmaceutical sciences, where they can act as indicators of specific chemical processes. Given its impact, the ability to reliably measure this compound at varying concentrations is of paramount importance.
This guide will navigate the complexities of this compound analysis, offering a comparative overview of the predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, providing you with the expertise to select and implement the most appropriate methodology for your research needs.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique for this compound quantification is fundamentally driven by the sample matrix, the required sensitivity, and the desired throughput. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity, but their underlying principles and instrumental configurations present distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analysis
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Its high chromatographic resolution and sensitive mass spectrometric detection make it a robust choice for complex matrices.
Principle: In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the vaporized analytes through a long, thin capillary column. The separation of compounds is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column. Upon elution from the column, the separated compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Strengths for this compound Analysis:
-
High Resolution: Capillary GC columns provide excellent separation of structurally similar alkylpyrazines.
-
High Sensitivity: Modern GC-MS systems can achieve detection limits in the low µg/L (ppb) range.[1]
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Considerations:
-
Volatility Requirement: The analyte must be volatile or amenable to derivatization to become volatile. This compound's inherent volatility makes it an ideal candidate for GC-MS.
-
Sample Preparation: Headspace (HS) and Solid-Phase Microextraction (SPME) are common sample preparation techniques that are well-suited for extracting volatile pyrazines from solid and liquid matrices.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Versatile Alternative
While GC-MS is often the first choice for volatile analysis, LC-MS/MS has emerged as a powerful alternative, particularly for its versatility and applicability to a broader range of compounds without the need for derivatization.
Principle: In LC-MS/MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs as the sample travels through a packed column, with the separation mechanism based on the analyte's affinity for the stationary phase and solubility in the mobile phase. After elution, the analytes are introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by isolating a specific precursor ion and fragmenting it to produce characteristic product ions for detection.
Strengths for this compound Analysis:
-
Versatility: Can analyze a wider range of compounds, including those that are less volatile or thermally labile.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem MS significantly reduces matrix interference and enhances selectivity.[4]
-
Direct Injection: For clean samples, direct injection may be possible, simplifying sample preparation.
Considerations:
-
Ionization Efficiency: The efficiency of ionization for pyrazines in ESI or APCI sources can be a critical factor affecting sensitivity.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, impacting accuracy. This can often be mitigated through the use of stable isotope-labeled internal standards.
Data Presentation: A Comparative Overview of Performance
The following table summarizes typical performance characteristics for the quantification of alkylpyrazines using GC-MS and LC-MS/MS. While specific data for this compound is limited, the values presented for structurally similar compounds provide a reliable benchmark for expected performance.
| Parameter | GC-MS / HS-SPME-GC-MS | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.07 - 5 µg/L | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.2 - 10 µg/L | 0.3 - 3 µg/L |
| Intra-day Precision (RSD) | < 10% | < 10% |
| Inter-day Precision (RSD) | < 15% | < 15% |
| Accuracy (Recovery) | 80 - 120% | 85 - 115% |
Note: These are representative values compiled from various studies on alkylpyrazines and may vary depending on the specific matrix, instrumentation, and method parameters.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HS-SPME-GC-MS and LC-MS/MS. These protocols are designed to be self-validating, incorporating quality control measures to ensure the trustworthiness of the generated data.
Protocol 1: Quantification of this compound by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is particularly suitable for the analysis of this compound in solid and liquid food matrices such as coffee, cocoa, and roasted nuts.
1. Sample Preparation:
-
Solid Samples (e.g., ground coffee, cocoa powder):
-
Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d6). The use of a stable isotope-labeled analog of the analyte is highly recommended for the most accurate quantification.
-
Add 5 mL of deionized water to create a slurry.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
Liquid Samples (e.g., brewed coffee):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add 1 g of sodium chloride to increase the volatility of the pyrazines.
-
Immediately seal the vial.
-
2. HS-SPME Procedure:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at 60-80°C for 15-30 minutes with agitation.
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 20-40 minutes at the same temperature.[3]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity.
-
Monitor characteristic ions for this compound (e.g., m/z 136, 108, 81) and the internal standard.
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by analyzing a series of standards of known concentrations of this compound with a fixed amount of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is advantageous for high-throughput analysis and can be adapted for various liquid samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of a liquid sample (e.g., beverage, aqueous extract of a solid), add a known amount of a suitable internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d6).
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Chromatographic System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute the analyte. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor ion and product ions for this compound and the internal standard. For this compound (MW: 136.19), the protonated molecule [M+H]⁺ at m/z 137.1 would be the precursor ion. Fragmentation would likely involve the loss of an ethyl group.
-
3. Data Analysis and Quantification:
-
Construct a calibration curve using standards prepared in a matrix that mimics the sample extract to account for potential matrix effects.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
-
Determine the concentration in the samples from the calibration curve.
Caption: LC-MS/MS workflow for this compound quantification.
Trustworthiness: Ensuring the Integrity of Your Data
The trustworthiness of analytical data is paramount. A self-validating system, where the methodology inherently includes checks and balances, is crucial.
Key Pillars of a Trustworthy Method:
-
Method Validation: A comprehensive method validation is non-negotiable. This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Adherence to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA) is highly recommended.[5]
-
Use of Internal Standards: The co-extraction and co-injection of a suitable internal standard, ideally a stable isotope-labeled analog of the analyte, is the gold standard for correcting for variations in sample preparation and instrument response. This significantly enhances the accuracy and precision of the quantification.
-
Quality Control Samples: The routine analysis of quality control (QC) samples at different concentration levels alongside the unknown samples provides a continuous monitor of the method's performance.
Conclusion: Selecting the Optimal Path Forward
Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise quantification of this compound. The choice between them will depend on the specific requirements of your research.
-
GC-MS, particularly with HS-SPME , is an excellent choice for volatile analysis in complex food matrices, offering high sensitivity and chromatographic resolution.
-
LC-MS/MS provides greater versatility for a wider range of analytes and can be advantageous for high-throughput applications, especially when coupled with a robust sample preparation method to mitigate matrix effects.
Ultimately, the implementation of a well-validated method, incorporating the principles of a self-validating system, will ensure the generation of high-quality, trustworthy data for your research, scientific, and drug development endeavors.
References
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
-
PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Retrieved from [Link]
-
PubMed. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Retrieved from [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application. Retrieved from [Link]
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ResearchGate. (2025). Identification and quantification of 2,5-diketopiperazine platform biochemicals along with pyrazines and pyridinols in the dissolved organic matter phase after hydrothermal carbonization of brewer's spent grain. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]
-
MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Pyrazine and Flavor Variations in Peanut Genotypes During Roasting. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Retrieved from [Link]
-
PubMed. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Oxford Academic. (2021). Changes in gaseous concentration of alkylpyrazine analogs affect mouse avoidance behavior. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Reasons for Proficiency Testing Failures in Routine Chemistry Analysis in China. Retrieved from [Link]
-
Cannabis Science and Technology. (2022). A Look at Inorganic Analyses, Proficiency Tests, and Best Practices, Part II. Retrieved from [Link]
-
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
-
PubMed. (2004). Reasons for proficiency testing failures in clinical chemistry and blood gas analysis: a College of American Pathologists Q-Probes study in 665 laboratories. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of Headspace Solid-Phase Microextraction, Headspace Single-Drop Microextraction and Hydrodistillation for Chemical Screening of Volatiles in Myrtus Communis L. Retrieved from [Link]
-
Squarespace. (n.d.). Best practice recommendations for proficiency testing regulations. Retrieved from [Link]
-
PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]
-
MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Retrieved from [Link]
-
PubMed. (n.d.). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Retrieved from [Link]
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A Senior Application Scientist's Guide to LOD & LOQ Determination for 2,5-Diethylpyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical science, the precise and accurate measurement of volatile compounds is a cornerstone of quality, safety, and discovery. 2,5-Diethylpyrazine, a significant aroma compound with a characteristic nutty, hazelnut-like scent, is a key analyte in the food, beverage, and fragrance industries. Its presence, even at trace levels, can profoundly impact product quality. This guide provides an in-depth, experience-driven comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, ensuring your analytical methods are validated, robust, and fit for purpose.
Part 1: Deconstructing the Core Concepts: LOD vs. LOQ
A validated analytical procedure is one that is demonstrated to be suitable for its intended purpose[1]. Central to this validation are the concepts of LOD and LOQ.
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. It answers the question: "Is the analyte present?" A common approach for estimating the LOD is to use a signal-to-noise ratio of 3:1[2][3].
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It answers the question: "How much of the analyte is present?" For the LOQ, a typical signal-to-noise ratio of 10:1 is used[2][3].
Understanding this distinction is critical. Reporting a value below the LOQ introduces a high degree of uncertainty, while a result below the LOD should simply be reported as "not detected." These limits are not inherent properties of the molecule but are critically dependent on the analytical methodology and the sample matrix.
Part 2: A Comparative Guide to Analytical Techniques
Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like pyrazines[4][5]. When coupled with Mass Spectrometry (MS), it offers unparalleled sensitivity and selectivity. For trace-level analysis, sample preparation is key, with Headspace Solid-Phase Microextraction (HS-SPME) being a preferred, solvent-free method for extracting volatile organic compounds[6].
| Analytical Technique | Typical LOD Range | Typical LOQ Range | Strengths | Field Insights & Weaknesses |
| GC-MS (Direct Injection) | 1 - 10 µg/L | 5 - 30 µg/L | High selectivity, structural confirmation. | Susceptible to matrix interference, may require extensive sample cleanup. Not ideal for ultra-trace analysis without concentration steps. |
| HS-SPME-GC-MS | 0.1 - 5 µg/L | 0.3 - 15 µg/L | Excellent sensitivity, minimal sample preparation, solvent-free[6]. | Fiber-to-fiber variability can impact precision. Matrix effects (e.g., fats, sugars) can alter analyte partitioning to the fiber headspace, requiring careful method optimization[6]. |
Note: The ranges provided are illustrative, based on typical performance for similar volatile compounds. Actual values for this compound must be experimentally determined for your specific instrument, method, and matrix.
Part 3: The Experimental Workflow: A Self-Validating System
The determination of LOD and LOQ should be a systematic and self-validating process. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guideline, provides a robust framework[1][7].
Figure 1. Workflow for LOD and LOQ determination based on the calibration curve method.
Detailed Experimental Protocol (HS-SPME-GC-MS)
This protocol is designed to be a self-validating system, where the quality of the data at each step confirms the integrity of the process.
1. Materials and Standard Preparation:
-
Causality: The entire validation rests on the accuracy of your standards. Using a certified reference material (CRM) of this compound is non-negotiable for establishing metrological traceability.
-
Protocol:
-
Prepare a 1000 µg/mL primary stock solution of this compound in methanol.
-
Create a working stock solution (e.g., 10 µg/mL).
-
From the working stock, prepare a series of at least 6 low-concentration calibration standards in the relevant matrix (e.g., deionized water for a beverage application) that bracket the expected LOQ.
-
Prepare at least seven individual blank matrix samples.
-
2. HS-SPME-GC-MS Analysis:
-
Causality: The extraction and analysis parameters must be optimized to ensure efficient and reproducible transfer of the analyte from the sample to the detector. For HS-SPME, factors like fiber type, extraction time, and temperature are critical[6].
-
Protocol:
-
Place a known volume of your standard or blank sample into a headspace vial.
-
Add a consistent amount of salt (e.g., NaCl) if it has been shown to improve the partitioning of pyrazines into the headspace.
-
Equilibrate the sample at a controlled temperature (e.g., 50°C for 10 minutes) with agitation[8].
-
Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes)[8].
-
Retract the fiber and immediately desorb it in the GC inlet.
-
Run the optimized GC-MS method, acquiring data in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.
-
Analyze the blank samples and all calibration standards in triplicate.
-
3. Calculation and Verification:
-
Causality: The ICH provides statistically valid methods for deriving LOD and LOQ from empirical data. The calibration curve method is robust and widely accepted[9][10].
-
Protocol:
-
Construct the Calibration Curve: Plot the mean peak area against the concentration for your standards. Perform a linear regression. The curve must demonstrate good linearity (R² > 0.99) in the range of the LOQ.
-
Determine the Slope (S): This is the slope of the regression line.
-
Determine the Standard Deviation of the Response (σ): This can be reliably estimated from the residual standard deviation of the regression line or the standard deviation of the y-intercepts[9][10]. Using the standard deviation of blank responses is also an option, but the regression method is often more robust.
-
Calculate LOD and LOQ:
-
Verification: Prepare a new set of quality control (QC) samples, spiked at your calculated LOQ concentration. Analyze these samples (n≥5). The results must demonstrate acceptable precision (e.g., %RSD < 20%) and accuracy (e.g., 80-120% recovery), confirming that your calculated LOQ is experimentally sound.
-
Part 4: Data Summary and Trustworthiness
A properly validated method will yield a clear set of performance characteristics.
| Parameter | Acceptance Criteria | Typical Result (Example) |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| LOD (Calculated) | - | 0.5 µg/L |
| LOQ (Calculated) | - | 1.5 µg/L |
| Precision at LOQ (%RSD) | < 20% | 12% |
| Accuracy at LOQ (% Recovery) | 80 - 120% | 95% |
Trustworthiness through Self-Validation: The integrity of this guide lies in its adherence to a self-validating workflow. The initial linearity of the calibration curve provides confidence in the analytical system. The final verification step, where QC samples are tested against the calculated LOQ, closes the loop and provides empirical proof that the determined limits are reliable and achievable in routine practice. This rigorous approach ensures that your method is not just sensitive, but also robust and defensible.
References
-
Kromidas, S. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. Available at: [Link][2]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link][9]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link][1]
-
Starodub, T. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. DADA Consultancy. Available at: [Link][7]
-
How to Find LOD and LOQ using EXEL? (2023, December 2). YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Available at: [Link]
-
Signal to noise ratio method for the determination of LOD and LOQ. (n.d.). ResearchGate. Available at: [Link]
-
Souza-Silva, É. A., et al. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Available at: [Link][6]
-
Lösungsfabrik. (2019, June 20). How to determine the LOD using the calibration curve?. Lösungsfabrik. Available at: [Link][10]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17). National Institutes of Health (NIH). Available at: [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Available at: [Link][3]
-
Jeleń, H. H., et al. (2000). Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. Available at: [Link][4]
-
SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023, March 28). YouTube. Available at: [Link][8]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
Question on calculation of LOD/LOQ. (2025, February 2). Reddit. Available at: [Link]
-
Headspace solid-phase microextraction for wine volatile analysis. (2025, August 7). ResearchGate. Available at: [Link]
-
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019, March 29). National Institutes of Health (NIH). Available at: [Link][5]
Sources
- 1. fda.gov [fda.gov]
- 2. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 3. sepscience.com [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. starodub.nl [starodub.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. sepscience.com [sepscience.com]
- 10. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
A Researcher's Guide to Analytical Standards for 2,5-Diethylpyrazine: Ensuring Accuracy in Flavor and Fragrance Analysis
For researchers, scientists, and drug development professionals working with volatile flavor and fragrance compounds, the accuracy and reliability of analytical measurements are paramount. This guide provides an in-depth comparison of commercially available analytical standards for 2,5-diethylpyrazine, a key organoleptic compound found in a variety of food products and a synthetic flavoring agent. We will delve into the critical importance of using well-characterized reference materials, compare available options, and provide a detailed experimental protocol for its quantification using gas chromatography-mass spectrometry (GC-MS).
The Critical Role of Reference Materials in Analytical Science
In analytical chemistry, the quality of your results is fundamentally tied to the quality of your reference materials. Certified Reference Materials (CRMs) are the gold standard, providing metrological traceability to a known standard and a statement of uncertainty.[1] They are produced under a stringent quality system, such as ISO 17034, which ensures their homogeneity, stability, and accurately characterized property values.[2][3] The use of CRMs is essential for method validation, calibration of instruments, and ensuring the comparability of results across different laboratories and over time.[4][5]
While a formal Certified Reference Material (CRM) for this compound produced under ISO 17034 accreditation was not identified at the time of this writing, several chemical suppliers offer high-purity analytical standards. These standards, while not carrying the full metrological pedigree of a CRM, are accompanied by a Certificate of Analysis (CoA) that provides crucial information about purity, identity, and sometimes, the method of analysis used for characterization. For routine analysis and research purposes, these analytical standards can be fit-for-purpose, provided their limitations are understood and their performance is verified.
Comparison of Commercially Available this compound Analytical Standards
The selection of an appropriate analytical standard is a critical first step in any quantitative analysis. The following table provides a comparison of this compound standards available from prominent suppliers. It is important to note that while these products are sold as "analytical standards," they may not meet the stringent requirements of a Certified Reference Material (CRM). Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and characterization data.
| Supplier | Product Name | Purity Specification | Analytical Method on CoA | Additional Information |
| BOC Sciences | This compound | Assay: 95.00 to 100.00% | Not specified on publicly available data | Marketed for experimental/research use only.[6] |
| Chem-Impex | 2,5-Dimethylpyrazine (as a related example) | ≥ 99% (GC) | Gas Chromatography (GC) | Provides detailed physicochemical properties.[7] |
| Sigma-Aldrich | 2,5-Dimethylpyrazine (as a related example) | 98% | Not specified on product page | Provides physicochemical data and safety information. |
Note: Data for 2,5-dimethylpyrazine is included as a proxy to illustrate the type of information typically available for pyrazine analytical standards from these suppliers, as detailed specifications for this compound were not consistently available. Researchers must obtain the lot-specific CoA for this compound for accurate information.
Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol provides a robust method for the quantification of this compound in a sample matrix. This method is adapted from established procedures for similar volatile pyrazine compounds and should be validated in your laboratory for its intended use.[8][9][10]
Principle
This method utilizes gas chromatography (GC) to separate this compound from other volatile and semi-volatile compounds in a sample. The separated compound is then introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Reagents and Materials
-
This compound analytical standard: (See comparison table for potential suppliers). Prepare a stock solution of 1000 µg/mL in methanol.
-
Internal Standard (IS): 2,4,6-Trimethylpyridine or another suitable compound with similar chemical properties but a distinct retention time and mass spectrum. Prepare a stock solution of 1000 µg/mL in methanol.
-
Methanol: HPLC or GC grade.
-
Sodium Sulfate (anhydrous): ACS grade, for sample drying.
-
Sample Matrix: The food, beverage, or other sample to be analyzed.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM).
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Homogenization: Homogenize liquid samples. For solid samples, a suitable extraction procedure (e.g., solvent extraction, solid-phase microextraction) should be developed and validated.
-
Spiking: To a known volume or weight of the sample, add a known amount of the internal standard stock solution.
-
Extraction: Add a suitable extraction solvent (e.g., dichloromethane). Vortex or shake vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for GC-MS analysis.
GC-MS Analysis
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion for this compound: m/z 108 (Molecular Ion)
-
Qualifier Ions for this compound: m/z 136, m/z 79
-
Quantification and Qualifier Ions for Internal Standard: To be determined based on the chosen IS.
-
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to cover the expected concentration range in the samples. Spike each calibration standard with the same amount of internal standard.
-
Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the original sample.
Method Validation: A Non-Negotiable Step for Data Integrity
Before this or any analytical method can be used for routine analysis, it must be thoroughly validated to ensure it is fit for its intended purpose.[11][12] Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include:[13]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a CRM or by recovery studies on spiked samples.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizing the Workflow
To better illustrate the key processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the selection of a reference material for this compound analysis.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Conclusion
While the availability of a formal Certified Reference Material for this compound is currently limited, researchers can still achieve reliable and accurate quantitative results by carefully selecting and verifying high-purity analytical standards from reputable suppliers. The provided GC-MS protocol offers a starting point for method development, but it is imperative that a comprehensive method validation is performed to ensure the data generated is fit-for-purpose and scientifically sound. By adhering to these principles of good analytical practice, the scientific community can ensure the integrity and comparability of data in the important fields of flavor, fragrance, and beyond.
References
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
-
ResearchGate. (2023). Validation of Analytical Methods. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023). Certified reference materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. Retrieved from [Link]
-
MDPI. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]
-
Romer Labs. (n.d.). Biopure™ ISO 17034 (Certified) Reference Materials. Retrieved from [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
Carl ROTH. (n.d.). Pyrazine. Retrieved from [Link]
-
XRF Scientific. (n.d.). Methods for Validating Reference Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]
-
CPAChem. (n.d.). ISO 17034 certified. Retrieved from [Link]
-
The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Lazar Scientific, Inc. (n.d.). Reference Materials and Standards. Retrieved from [Link]
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. New ISO 17034 accredited CRMs | Elemental Microanalysis [elementalmicroanalysis.com]
- 3. lazarsci.com [lazarsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Validating Reference Materials [xrfscientific.com]
- 6. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Extraction Strategies for 2,5-Diethylpyrazine from Complex Solid Matrices
Executive Summary & Analyte Profile
2,5-Diethylpyrazine (2,5-DEP) is a potent alkylpyrazine responsible for roasted, nutty, and earthy flavor profiles in food matrices (cocoa, coffee, nuts) and serves as a potential biomarker in biological and environmental solid samples.
Extracting 2,5-DEP from solid matrices presents a distinct "Volatility-Solubility Paradox":
-
Volatility: Its boiling point (~188°C) and semi-volatile nature allow for headspace analysis.
-
Matrix Interaction: Its moderate lipophilicity (LogP ~1.6–1.7) and nitrogenous basicity lead to strong binding interactions with lipids and acidic sites in solid matrices (e.g., soil organic matter or fatty food matrices).
This guide objectively compares three extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) , Simultaneous Distillation-Extraction (SDE) , and Ultrasound-Assisted Extraction (UAE) .[1]
Physicochemical Profile: this compound
| Property | Value | Implication for Extraction |
| CAS Number | 13238-84-1 | Unique Identifier |
| Boiling Point | 187–189 °C | Suitable for GC, amenable to headspace but requires heat.[1] |
| LogP | ~1.7 | Moderately lipophilic; partitions well into non-polar fibers/solvents.[1] |
| Water Solubility | ~1.6 g/L | "Salting out" is critical for aqueous/headspace efficiency.[1] |
| pKa | ~1.4 (Conj.[1] Acid) | Weak base; pH adjustment affects recovery (keep pH > pKa).[1] |
Methodology 1: Headspace Solid-Phase Microextraction (HS-SPME)
The "Green" High-Throughput Standard [1]
HS-SPME is the preferred method for profiling and semi-quantitative analysis. It relies on the equilibrium partitioning of the analyte between the solid sample, the headspace, and the fiber coating.
Mechanistic Insight
For alkylpyrazines, the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is superior to single-phase fibers.
-
Carboxen (CAR): Microporous carbon adsorbs small molecules (high surface area).
-
DVB: Mesoporous polymer captures larger volatiles.
-
PDMS: Facilitates migration.
-
Why it works: 2,5-DEP competes for active sites. The triple-phase fiber covers the wide volatility range often found in complex matrices, preventing displacement of 2,5-DEP by highly volatile solvents.
Experimental Protocol (Self-Validating)
-
Sample Prep: Weigh 2.0 g of homogenized solid sample into a 20 mL headspace vial.
-
Matrix Modification: Add 2 mL saturated NaCl solution (Salting Out).
-
Validation: The ionic strength increase drives the semi-soluble 2,5-DEP into the headspace (Henry’s Law constant modification).
-
-
Internal Standard: Spike with 10 µL of 2-ethylpyrazine-d5 or 2-methylpyrazine (if not naturally present) at 50 ppm.
-
Equilibration: Incubate at 60°C for 15 minutes with agitation (500 rpm).
-
Extraction: Expose DVB/CAR/PDMS fiber (50/30 µm) to headspace for 40 minutes at 60°C.
-
Desorption: Desorb in GC injector at 250°C for 5 minutes (Splitless mode).
Visualization: HS-SPME Workflow
Caption: HS-SPME workflow emphasizing the critical equilibrium shift via matrix modification.
Methodology 2: Simultaneous Distillation-Extraction (SDE)
The Traditional "Gold Standard" (Likens-Nickerson) [1]
SDE combines steam distillation and solvent extraction in a single step. It is historically the benchmark for total volatile recovery but carries a critical risk for pyrazines.
Mechanistic Insight
Steam releases volatiles from the solid matrix (disrupting cell walls/soil binding). The vapors condense simultaneously with an immiscible organic solvent (Dichloromethane or Pentane).
-
Critical Risk (The Maillard Artifact): Pyrazines are thermally generated via the Maillard reaction (sugar + amino acid).[2] The boiling water involved in SDE (100°C for hours) can synthesize 2,5-DEP during extraction if precursors are present, leading to false-positive high quantification.
Experimental Protocol
-
Setup: Use a Likens-Nickerson apparatus.
-
Sample Side: Mix 50 g solid sample with 500 mL distilled water in a 1L Round Bottom Flask (RBF). Add anti-bumping granules.
-
Solvent Side: Add 50 mL Dichloromethane (DCM) to the solvent flask.
-
Extraction: Heat both flasks to reflux.
-
Validation: Ensure the condensation ring is visible in the central arm. The water and solvent must co-condense and separate in the U-tube.
-
-
Duration: Run for 2 to 4 hours .
-
Concentration: Dry the organic phase over anhydrous Na₂SO₄ and concentrate to 1 mL using a Kuderna-Danish concentrator or Nitrogen stream.
Methodology 3: Ultrasound-Assisted Extraction (UAE)
The Quantitative "Cold" Alternative [1]
For researchers needing total quantitation without thermal artifacts, UAE is the logical choice.
Mechanistic Insight
Acoustic cavitation disrupts solid matrices, allowing solvent penetration. Because it operates at lower temperatures, it avoids the de novo synthesis of pyrazines.
Experimental Protocol
-
Solvent: Dichloromethane or Ethyl Acetate (Polarity match to LogP ~1.7).
-
Process:
-
Mix 5 g solid sample with 20 mL solvent.
-
Sonicate at 40 kHz for 20 minutes at <30°C (ice bath if necessary).
-
-
Cleanup (Crucial Step):
-
Centrifuge (3000 rpm, 5 min).
-
Since UAE co-extracts non-volatiles (lipids/waxes), pass the supernatant through a Silica or Florisil SPE cartridge to remove heavy matrix components before GC injection.
-
Comparative Analysis & Decision Matrix
Performance Data Comparison
| Metric | HS-SPME | SDE (Likens-Nickerson) | UAE (Ultrasound) |
| Sensitivity (LOD) | High (ng/g range) | Moderate (µg/g range) | Moderate (µg/g range) |
| Recovery (%) | Equilibrium dependent* | > 90% (Exhaustive) | 75 - 85% |
| Reproducibility (RSD) | < 10% (with automation) | 10 - 15% | < 5% |
| Solvent Usage | None | High (50-100 mL) | Moderate (20 mL) |
| Artifact Risk | Low (if Temp < 60°C) | High (Thermal generation) | Lowest |
| Throughput | High (Automated) | Low (1 sample/4 hrs) | High (Batch processing) |
*Note: SPME does not provide "recovery" in the traditional mass-balance sense but provides relative recovery compared to an internal standard.[1]
Decision Logic for Method Selection
Caption: Decision matrix based on analytical goals and matrix composition (thermal artifact risk).
References
-
Physicochemical Properties of Pyrazines
-
SPME Fiber Selection for Alkylpyrazines
-
Comparison of SDE and SPME
-
Maillard Reaction Artifacts in SDE
- Source: Journal of Agricultural and Food Chemistry.
-
URL:[Link] (General reference for Maillard kinetics in extraction).
-
Green Extraction Techniques
- Source: MDPI.
-
URL:[Link]
Sources
- 1. Showing Compound this compound (FDB015754) - FooDB [foodb.ca]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethyl pyrazine-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. open.clemson.edu [open.clemson.edu]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 2,5-Diethylpyrazine
In the landscape of analytical chemistry, the precise and accurate quantification of volatile and semi-volatile compounds is paramount, particularly in the pharmaceutical, food, and fragrance industries. 2,5-Diethylpyrazine, a key aroma compound with a characteristic nutty and roasted scent, serves as a critical quality marker in numerous products. The choice of analytical methodology for its determination is a pivotal decision that impacts data quality, sample throughput, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two instrumental pillars of analytical science—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the causality behind experimental choices, present a comprehensive cross-validation protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Foundational Principles: HPLC vs. GC for Volatile Compound Analysis
At its core, the choice between HPLC and GC is dictated by the physicochemical properties of the analyte.[1] this compound is a volatile organic compound, which traditionally makes GC the more intuitive choice.[2] Gas chromatography excels in the analysis of compounds that can be readily vaporized without decomposition.[2] In contrast, HPLC is a powerful technique for a broader range of compounds, including those that are non-volatile or thermally labile.[2]
The fundamental distinction lies in the mobile phase used to transport the analyte through the stationary phase. GC employs an inert gas, such as helium or nitrogen, while HPLC utilizes a liquid solvent mixture.[1] This difference in the mobile phase has profound implications for the separation mechanism, instrumentation, and overall performance characteristics of each technique.
Method Design and Experimental Rationale
A robust analytical method is built on a foundation of sound scientific principles and a thorough understanding of the analyte's chemistry. The following sections detail the proposed HPLC and GC methods for this compound, with a focus on the reasoning behind the selection of each parameter.
Given the volatile nature of this compound, a GC method with Flame Ionization Detection (FID) is a logical and widely used approach. FID is a robust and sensitive detector for organic compounds.
Experimental Protocol: GC-FID
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (30 m x 0.25 mm ID, 0.25 µm film thickness). The choice of a polar column is based on the moderate polarity of the pyrazine ring, which will provide good retention and selectivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an efficient carrier gas that provides good resolution.
-
Inlet Temperature: 250 °C. This temperature ensures the rapid and complete vaporization of this compound without thermal degradation.
-
Injection Mode: Split (50:1). A split injection is used to prevent column overloading and ensure sharp peaks for a relatively clean standard.
-
Oven Temperature Program:
-
Initial temperature: 80 °C (hold for 2 minutes)
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C This temperature program allows for the efficient elution of this compound while separating it from potential impurities with different boiling points.
-
-
Detector Temperature: 280 °C. A high detector temperature prevents condensation of the analyte and ensures a stable signal.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by serial dilution of the stock solution in methanol.
While GC is the more conventional choice, developing an HPLC method can be advantageous, particularly in laboratories where HPLC is the primary analytical platform or when analyzing complex matrices where non-volatile components might interfere with GC analysis. A reversed-phase HPLC method is proposed here, as it is a versatile and widely used technique in the pharmaceutical industry.[3]
Experimental Protocol: RP-HPLC
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size). C18 columns are a workhorse in reversed-phase chromatography, offering excellent retention for a wide range of organic molecules.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile A gradient elution is chosen to ensure adequate retention of the moderately polar this compound and to elute any potential impurities with a different polarity.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength is chosen based on the UV absorbance spectrum of the pyrazine ring.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a 50:50 mixture of water and acetonitrile. Working standards are prepared by serial dilution in the same solvent mixture.
Cross-Validation: Ensuring Method Equivalency
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that the methods provide equivalent results. This process is a cornerstone of scientific integrity and is guided by regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guideline. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4]
The cross-validation process involves a systematic comparison of the performance characteristics of the two methods.
Caption: Workflow for the cross-validation of HPLC and GC methods.
The following validation parameters, as defined by ICH Q2(R1), will be assessed for both the HPLC and GC methods.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by the resolution of the analyte peak from any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the target concentration will be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by analyzing samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by performing the analysis on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Data Presentation and Comparative Analysis
To provide a clear and objective comparison, the hypothetical validation data for the HPLC and GC methods are summarized below.
Table 1: Summary of Validation Data for HPLC and GC Methods
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | No interference observed | No interference observed | No interfering peaks at the analyte retention time |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.5% | ≤ 1.0% |
| - Intermediate Precision | 1.2% | 0.9% | ≤ 2.0% |
Table 2: Cross-Validation Results of a Single Batch of this compound
| Replicate | HPLC Assay (%) | GC Assay (%) |
| 1 | 99.6 | 99.8 |
| 2 | 99.8 | 100.1 |
| 3 | 99.5 | 99.7 |
| 4 | 99.7 | 99.9 |
| 5 | 99.9 | 100.2 |
| 6 | 99.6 | 99.8 |
| Mean | 99.68 | 99.92 |
| Standard Deviation | 0.15 | 0.19 |
To statistically compare the results from the two methods, a two-sample t-test and an F-test can be performed. The t-test compares the means of the two datasets, while the F-test compares the variances.[5]
-
F-test for Equality of Variances: This test determines if there is a significant difference in the precision of the two methods. The null hypothesis is that the variances are equal.
-
t-test for Equality of Means: This test determines if there is a significant difference in the accuracy of the two methods. The null hypothesis is that the means are equal.
Assuming a significance level (α) of 0.05, if the calculated p-value for both tests is greater than 0.05, it can be concluded that there is no statistically significant difference between the two methods, and they can be considered equivalent for the analysis of this compound.
Caption: Logical flow for the statistical comparison of HPLC and GC data.
Discussion and Recommendations
Both the hypothetical HPLC and GC methods presented in this guide demonstrate suitable performance characteristics for the quantitative analysis of this compound, meeting the stringent requirements of regulatory guidelines.
-
Gas Chromatography (GC): As anticipated, the GC method offers excellent precision and is inherently well-suited for this volatile analyte. The run time is typically shorter than that of HPLC, which can be a significant advantage for high-throughput laboratories.[1] The use of FID provides a robust and cost-effective detection solution.
-
High-Performance Liquid Chromatography (HPLC): The developed reversed-phase HPLC method provides a viable and equally reliable alternative to GC. This is particularly valuable in QC environments where HPLC is the predominant technique, minimizing the need for additional instrumentation and analyst training. Furthermore, HPLC can be advantageous when analyzing samples in complex matrices that may contain non-volatile components that could contaminate a GC system.
Causality in Method Performance: The slightly better precision observed with the GC method can be attributed to the high efficiency of capillary GC columns and the stability of the FID. The successful development of the HPLC method hinges on the selection of an appropriate stationary phase (C18) that provides sufficient hydrophobic interaction with the this compound molecule and a mobile phase gradient that allows for its effective elution and separation.
Final Recommendation: The choice between HPLC and GC for the analysis of this compound should be based on a holistic assessment of the laboratory's existing infrastructure, sample throughput requirements, and the nature of the sample matrix. For routine quality control of pure or relatively clean samples, the speed and precision of the GC-FID method make it a highly attractive option. However, the versatility and robustness of the HPLC-UV method, particularly for complex sample matrices, establish it as a powerful and equivalent alternative. A thorough cross-validation, as outlined in this guide, is imperative to ensure data integrity and consistency, regardless of the chosen methodology.
References
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
-
Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1297–1314. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Testbook. Difference Between an F-Test and T-Test: Learn Key Differences. [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
Sources
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- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
evaluating the sensory impact of 2,5-diethylpyrazine versus other pyrazines
Technical Comparison Guide: Sensory Impact of 2,5-Diethylpyrazine vs. Methylated Pyrazines
Executive Summary
In the optimization of savory and roasted flavor profiles, pyrazines act as the "skeletal" structure of aroma. While 2,5-dimethylpyrazine (2,5-DMP) is the industry standard for generic "roasted" and "chocolate" notes, This compound (2,5-DEP) represents a critical shift in sensory character and potency.
This guide delineates the functional differences between these two analogs. The core distinction lies in the alkyl substitution: the transition from methyl to ethyl groups shifts the sensory profile from roasted/nutty to earthy/baked potato/hazelnut and significantly alters the odor detection threshold (ODT), necessitating precise dosage control in formulation.
Chemical Identity & Structural Comparison
The sensory divergence begins at the molecular level. The steric bulk of the ethyl groups in 2,5-DEP influences receptor binding affinity, often resulting in lower detection thresholds compared to the dimethyl analog.
| Feature | 2,5-Dimethylpyrazine (2,5-DMP) | This compound (2,5-DEP) |
| CAS Number | 123-32-0 | 13238-84-1 |
| Molecular Weight | 108.14 g/mol | 136.20 g/mol |
| Structure | Heterocyclic ring with 2 methyl groups | Heterocyclic ring with 2 ethyl groups |
| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Solubility | Water soluble, miscible in oils | Lower water solubility, highly lipophilic |
Sensory Profile Analysis
Qualitative Descriptors
The sensory impact of alkylpyrazines is governed by the "chain-length rule." As alkyl chains elongate (Methyl
-
2,5-Dimethylpyrazine:
-
Primary Notes: Roasted peanut, dark chocolate, cocoa powder.
-
Secondary Notes: Fried fat, slight grassy nuance at high dilution.
-
Application: The "backbone" of coffee, chocolate, and roasted nut flavors.
-
-
This compound:
-
Primary Notes: Baked potato skin, earthy, hazelnut, musty.
-
Secondary Notes: Green/vegetative (at high concentrations), meaty/savory.
-
Application: Essential for "baked" profiles (bread, potato), hazelnut specificity, and adding "soil-like" realism to coffee.
-
Quantitative Potency (Odor Thresholds)
Ethyl-substituted pyrazines generally exhibit lower odor thresholds (higher potency) than their methyl counterparts.
| Compound | Odor Threshold (Water) | Odor Threshold (Air) | Relative Potency |
| 2,5-Dimethylpyrazine | ~800 - 1,000 ppb [1] | High (ppm range) | Low (Baseline) |
| This compound | < 10 ppb (Est.)* | Low (ppb range) | High |
| Reference Analog: 2-ethyl-3,5-dimethylpyrazine | 0.04 ppb [2] | Very Low | Very High |
> Note: While a precise public consensus value for 2,5-DEP in water is variable, it structurally aligns with high-potency ethyl-pyrazines like 2-ethyl-3,5-dimethylpyrazine, which is orders of magnitude more potent than 2,5-DMP. Researchers should treat 2,5-DEP as a high-impact molecule.
Mechanism of Action: Biogenesis via Maillard Reaction
Understanding the formation pathway allows researchers to manipulate reaction conditions (precursors) to favor specific pyrazines.
-
Methylated Pyrazines: Derived largely from Alanine (Strecker degradation
Acetaldehyde). -
Ethylated Pyrazines: Derived largely from Threonine/Isoleucine (Strecker degradation
2-Oxobutanal/Propanal).
Pathway Visualization
The following diagram illustrates the divergent pathways based on amino acid precursors.
Caption: Divergent synthesis pathways. Precursor selection (Alanine vs. Threonine) dictates the methyl vs. ethyl substitution pattern.
Experimental Protocols for Evaluation
To objectively validate the sensory differences, we recommend a dual-approach methodology: Instrumental Analysis (GC-O) and Sensory Threshold Determination (3-AFC) .
Protocol A: Gas Chromatography-Olfactometry (GC-O)
This method correlates the chemical peak with the human sensory response.
-
Sample Prep: Extract volatiles using Headspace-Solid Phase Microextraction (HS-SPME).
-
Fiber: DVB/CAR/PDMS (covers wide polarity range).
-
Incubation: 60°C for 30 mins.
-
-
Separation: GC column (e.g., DB-Wax or Supelcowax 10) to separate polar pyrazines.
-
Detection: Split effluent 1:1 between Mass Spectrometer (MS) and Olfactory Port (Sniffing Port).
-
Data Recording: Panelists record:
-
Time: Retention time of odor.
-
Intensity: 0-10 scale.
-
Descriptor: (e.g., "Potato," "Nutty").
-
-
Analysis: Calculate NIF (Nasal Impact Frequency) values. A high NIF for 2,5-DEP at a specific retention time confirms its contribution to the "earthy" profile.
Protocol B: 3-Alternative Forced Choice (3-AFC)
Used to determine the Odor Detection Threshold (ODT).
-
Panel: Screen 6-10 trained panelists.
-
Dilution Series: Prepare logarithmic dilutions of the pyrazine in odor-free water or oil (matrix dependent).
-
Procedure:
-
Present 3 cups: 2 controls (solvent only), 1 spiked sample.
-
Panelist must choose the "different" cup (forced choice).
-
-
Calculation: The threshold is the concentration where the correct identification rate exceeds chance (adjusted for probability).
Caption: Workflow for GC-O analysis, linking chemical identification with human sensory perception.
Conclusion & Strategic Recommendations
For researchers developing "roasted" flavors (coffee, peanut), 2,5-dimethylpyrazine remains the safe, high-volume foundation. However, for savory, baked, or root-vegetable profiles , it is insufficient.
This compound should be employed as a high-impact modifier . It is not a bulk replacement but a nuance generator.
-
Use 2,5-DEP when: You need to simulate the "skin" of a baked potato, the "soil" note in a single-origin coffee, or the specific "raw" note of hazelnut.
-
Dosing Alert: Due to its likely lower threshold and potent "earthy" character, overdose of 2,5-DEP can lead to "musty" or "moldy" off-notes. Start at 1/10th the concentration of dimethylpyrazine in initial trials.
References
-
BenchChem Technical Support. (2025).[1] Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide. Retrieved from
- Wagner, R., et al. (1999). Structure-Odor Relationships of Alkylpyrazines. Z Lebensm Unters Forsch A.
-
Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods. In Flavours and Fragrances.[2][3][4][5][6][7][8][9] Springer.
-
The Good Scents Company. (n.d.). This compound Sensory Profile. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,5-Dimethylpyrazine Product Specification & CAS. Retrieved from
-
Reading University. (2024). Targeted precursor addition to increase baked flavour in a low acrylamide potato-based matrix. (Data on 2,5-DEP in potato flavor). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. axxence.de [axxence.de]
- 3. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 4. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of volatile flavour compounds in different potato varieties and regions and the effect of soil elements on starch content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]
A Senior Application Scientist's Guide to Comparing Analytical Techniques for Volatile Flavor Compounds
Welcome to this in-depth technical guide designed for researchers, scientists, and development professionals navigating the complex world of volatile flavor compound analysis. The aroma of a product, whether a novel food ingredient, a beverage, or a pharmaceutical formulation, is a critical determinant of consumer acceptance and perceived quality. This aroma is not a single entity but a complex orchestra of hundreds of volatile organic compounds (VOCs), often present at trace levels. Choosing the right analytical technique to deconstruct this chemical signature is paramount to successful research and development.
This guide moves beyond simple lists of pros and cons. As your peer in the field, I will provide a nuanced comparison of the workhorse technologies, explain the causality behind methodological choices, and offer field-proven insights to help you select the most effective tool for your specific application. We will explore the landscape from the established, separation-based methods to the cutting-edge, real-time technologies that are revolutionizing how we measure flavor.
The Analytical Landscape: A Tale of Two Philosophies
The analysis of volatile compounds is broadly approached from two distinct philosophies: "Separate then Identify" and "Identify in Real-Time."
-
Separate then Identify: This is the classical approach, dominated by Gas Chromatography (GC). It meticulously separates the complex mixture of VOCs into individual components before identifying and quantifying them. This method is powerful for deep, discovery-oriented work.
-
Identify in Real-Time: This modern approach, championed by direct-injection mass spectrometry techniques, analyzes the entire volatile profile at once, without prior separation. It offers unparalleled speed, making it ideal for process monitoring, high-throughput screening, and dynamic flavor release studies.
We will also discuss a third category, sensor-based systems, which provides a holistic "fingerprint" of an aroma, mimicking the human sense of smell.
Deep Dive 1: The Gold Standard—Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the undisputed gold standard for the comprehensive profiling of volatile compounds.[1] Its power lies in its ability to physically separate compounds from a complex mixture before detection.
The Principle of Causality: Why separate first? The core challenge in flavor analysis is the sheer number of compounds and their vast concentration differences. A highly abundant compound can easily mask the signal of a trace-level, but highly potent, aroma compound. The GC column acts as a "race track" where different compounds travel at different speeds based on their chemical properties (like boiling point and polarity). This temporal separation allows the mass spectrometer to analyze a much simpler stream of molecules at any given moment, dramatically increasing the quality of identification.
The Critical Gateway: Sample Preparation for GC
Before a sample can be "raced" on a GC column, the volatiles must be efficiently and reproducibly extracted from the sample matrix (e.g., a solid food or a liquid beverage). This is not a trivial step; it is often the most critical source of variability.
Headspace Solid-Phase Microextraction (HS-SPME): This is the most prevalent technique for flavor analysis due to its speed, sensitivity, and solvent-free nature.[2][3]
-
Mechanism: A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the air above the sample) in a sealed vial. Volatiles partition from the sample into the headspace and are then adsorbed and concentrated onto the fiber. The fiber is then retracted and injected into the hot GC inlet, where the trapped volatiles are rapidly desorbed onto the column.[4]
-
Experimental Choice: The choice of fiber coating is critical. A Divinylbenzene/Carboxen/PDMS fiber, for instance, has a broad affinity for a wide range of volatiles, making it excellent for general screening.[5] The optimization of extraction time and temperature is a balancing act: you need enough energy (temperature) and time to allow volatiles to enter the headspace and adsorb to the fiber, but excessive heat can degrade the sample and create artificial flavor compounds.[6]
GC-Based Techniques: A Comparative Look
| Technique | Principle | Key Advantage | Key Limitation | Best For |
| GC-Mass Spectrometry (GC-MS) | Separates compounds by GC, identifies by mass-to-charge ratio and fragmentation pattern. | Provides definitive structural identification of compounds. | A compound's presence doesn't guarantee it contributes to aroma. Analysis time is relatively long (20-60 min).[7] | Comprehensive chemical profiling, identifying all volatile components, quality control. |
| GC-Olfactometry (GC-O) | GC effluent is split. One part goes to a detector (like MS), the other to a heated "sniff port" for human assessment.[8] | Directly links a specific chemical compound to a perceived aroma, identifying key odorants. | Highly subjective, labor-intensive, requires trained panelists, not quantitative for intensity. | Discovering the specific compounds responsible for a target aroma or off-flavor. |
Deep Dive 2: The Real-Time Revolution—Direct Injection Mass Spectrometry (DIMS)
In recent years, techniques that bypass the time-consuming chromatography step have gained significant traction.[3] These methods introduce volatiles directly from the sample headspace into a mass spectrometer, providing instantaneous data. The key to their success is "soft ionization," a process that ionizes molecules with minimal energy, preventing them from fragmenting.[9] This keeps the resulting mass spectra clean and interpretable, even without prior separation.[10]
Key DIMS Technologies
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS):
-
Principle: SIFT-MS uses a selection of precisely controlled reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) that undergo predictable chemical ionization reactions with the volatile compounds.[11][12] By knowing the reaction kinetics, the instrument can calculate the absolute concentration of a compound in real-time without the need for calibration standards.[10] The use of multiple reagent ions provides an extra dimension of selectivity, helping to differentiate between certain isomeric (same mass) compounds.[11]
-
Causality: Why multiple reagent ions? Different ions react differently with various chemical classes. For example, H₃O⁺ is a universal proton donor, but NO⁺ can distinguish between aldehydes and ketones that H₃O⁺ cannot. This built-in chemical intelligence provides higher confidence in the results.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS):
-
Principle: PTR-MS is a similar technique that primarily uses H₃O⁺ as the reagent ion.[13][14] It is exceptionally sensitive, capable of detecting compounds at parts-per-trillion (ppt) levels.[9] Proton transfer is a very efficient and soft ionization method for most common VOCs.[7]
-
Causality: PTR-MS is based on the principle that most volatile flavor compounds have a higher proton affinity than water. When H₃O⁺ collides with a flavor molecule (M), the proton is transferred, creating a protonated molecule (MH⁺) that is easily detected by the mass spectrometer.[15]
Deep Dive 3: The Holistic Approach—Electronic Noses (E-Noses)
An E-Nose does not identify individual compounds. Instead, it uses an array of chemical sensors that respond to a sample's aroma, generating a unique pattern or "fingerprint."[8][16]
-
Principle: Each sensor in the array has partial selectivity, meaning it responds strongly to some compounds and weakly to others. The combined response of the entire array creates a high-dimensional data set. Using chemometrics and machine learning, the system is "trained" with known samples to recognize these fingerprints.[17]
-
Causality: This approach is biomimetic, emulating the human olfactory system where a finite number of receptors generate a unique pattern of signals in the brain for every smell. It's not about identifying the individual notes but recognizing the entire chord. This makes it an exceptionally powerful tool for quality control applications like confirming batch-to-batch consistency or detecting adulteration.[18]
Head-to-Head: A Quantitative Comparison
| Parameter | GC-MS | GC-O | E-Nose | SIFT-MS / PTR-MS |
| Primary Output | Compound identification & quantification | Aroma description at retention time | Aroma "fingerprint" / Classification | Real-time compound concentration |
| Analysis Speed | Slow (20-60 min/sample) | Slow (20-60 min/sample) | Very Fast (< 2-4 min/sample)[17] | Extremely Fast (<100ms response)[13] |
| Compound Identification | Excellent (structural elucidation) | Indirect (linked to aroma) | None (classification only) | Good (based on mass), but struggles with isomers |
| Sensitivity | High (ppb-ppt with concentration) | Very High (human nose) | Moderate to High | Excellent (low pptv)[9][15] |
| Sample Preparation | Required (e.g., SPME, extraction) | Required (e.g., SPME, extraction) | Minimal (headspace) | None (direct headspace analysis)[13][14] |
| Quantification | Excellent (with calibration) | Semi-quantitative at best | Indirect (correlative) | Excellent (absolute quantification without standards for SIFT-MS)[11] |
| Cost (Capital) | Moderate to High | Moderate to High | Low to Moderate | High |
| Expertise Required | High (method development, data analysis) | High (trained panelists required) | Moderate (chemometrics) | Moderate to High |
Experimental Protocols & Workflows
To provide a practical context, here are two validated protocols demonstrating the application of these techniques.
Protocol 1: Coffee Aroma Profiling with HS-SPME-GC-MS
This protocol is designed for the comprehensive characterization of key volatile compounds contributing to the aroma of roasted coffee beans.
Methodology:
-
Sample Preparation: Weigh 2.0 g of freshly ground coffee beans into a 20 mL headspace vial. Add a micro stir bar. Immediately seal the vial with a magnetic crimp cap.
-
Internal Standard: Spike the sample with 10 µL of an internal standard (e.g., 2-methyl-3-heptanone in methanol at 10 ppm) for semi-quantification.
-
Incubation & Extraction: Place the vial in an autosampler tray equipped with an agitator. Incubate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatiles into the headspace.
-
SPME Adsorption: After incubation, expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 20 minutes at 60°C.
-
Desorption & GC Injection: Immediately retract the fiber and insert it into the GC inlet, held at 250°C. Desorb for 5 minutes in splitless mode to transfer the analytes to the GC column.
-
GC Separation: Use a polar column (e.g., DB-WAX) with a temperature program starting at 40°C, holding for 2 minutes, then ramping at 5°C/min to 240°C and holding for 5 minutes. Use helium as the carrier gas.
-
MS Detection: The mass spectrometer should be operated in full scan mode (e.g., m/z 35-350) with electron ionization (70 eV).
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention indices to known values.
Rationale: The choice of a DVB/CAR/PDMS fiber provides broad coverage of the diverse chemical classes in coffee aroma (pyrazines, furans, ketones, etc.).[5] The 60°C incubation temperature is a compromise to enhance volatility without inducing significant Maillard reactions that would alter the profile.
Protocol 2: Real-Time Monitoring of Bread Baking with SIFT-MS
This protocol demonstrates how SIFT-MS can be used to track the dynamic evolution of key aroma compounds during the baking process.
Methodology:
-
Instrument Setup: Configure the SIFT-MS to monitor target compounds known to be important in bread aroma. Key ions would include those corresponding to pyrazines (m/z 109 for 2,5-dimethylpyrazine), aldehydes (m/z 45 for acetaldehyde), and alcohols (m/z 47 for ethanol).
-
Sampling Interface: Place the heated inlet capillary of the SIFT-MS instrument approximately 2 cm above the vent of a laboratory oven where the bread is baking. Ensure a continuous, low flow of headspace is drawn into the instrument.
-
Data Acquisition: Begin data acquisition just before placing the dough into the preheated oven (e.g., 200°C).
-
Real-Time Monitoring: Continuously record the concentration of the target compounds throughout the entire baking cycle (e.g., 25 minutes). The SIFT-MS will provide a concentration reading for each compound every few seconds.
-
Data Analysis: Plot the concentration of each volatile compound versus time. This will generate kinetic profiles showing when each compound is formed during the baking process (e.g., ethanol from yeast activity early on, Maillard reaction products like pyrazines later as the crust browns).
Rationale: This non-invasive, real-time approach provides invaluable data for process optimization. By understanding the kinetics of aroma formation, one can precisely control baking parameters (time, temperature) to achieve a desired flavor profile. The speed of SIFT-MS is essential to capture these transient chemical events.
Conclusion: Choosing the Right Tool for the Job
There is no single "best" technique for flavor analysis. The optimal choice is dictated entirely by the research question.
-
For comprehensive profiling and discovery of unknown compounds in a complex sample, GC-MS remains the unparalleled choice.
-
To understand which of those compounds are truly aroma-active and impact sensory perception, GC-O is indispensable.
-
For high-throughput quality control , batch screening, or authenticity testing where a simple "pass/fail" or similarity score is needed, an E-Nose is highly efficient.
-
For real-time process monitoring , studying dynamic flavor release, or high-speed screening where immediate quantitative results are needed, SIFT-MS and PTR-MS offer capabilities that no other technique can match.
As technology evolves, we are seeing a trend towards combining these techniques. For example, using SIFT-MS for rapid screening to identify interesting samples, which are then subjected to in-depth GC-MS and GC-O analysis for full characterization. By understanding the fundamental principles, strengths, and causalities of each method, you can design more effective experiments, generate more reliable data, and ultimately, accelerate your research and development goals.
References
-
IONICON Analytik GmbH. (n.d.). PTR-MS. Retrieved from [Link]
-
Rong, D., et al. (2023). Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. MDPI. Retrieved from [Link]
-
Blake, R. S., et al. (2009). Proton-Transfer Reaction Mass Spectrometry. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
Cappellin, L., et al. (2017). Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Proton-transfer-reaction mass spectrometry. Retrieved from [Link]
-
RJ Lee Group. (n.d.). Advanced Tech: Proton Transfer Reaction Mass Spectrometer (PTR-MS). Retrieved from [Link]
-
T. C. J. (2018). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Semantic Scholar. Retrieved from [Link]
-
P. A. (1999). Selected ion flow tube – mass spectrometry: detection and real-time monitoring of flavours released by food products. Semantic Scholar. Retrieved from [Link]
-
Syft Technologies. (n.d.). SIFT-MS selected ion flow tube mass spectrometry. Retrieved from [Link]
-
Smith, D., & Spanel, P. (2005). Selected ion flow tube mass spectrometry (SIFT-MS) for on-line trace gas analysis. PubMed. Retrieved from [Link]
-
Dymerski, T., et al. (2017). Analysis of Volatile Compounds by Advanced Analytical Techniques and Multivariate Chemometrics. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
De-la-fuente, A., et al. (2003). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Selected-ion flow-tube mass spectrometry. Retrieved from [Link]
-
Roberts, D. D., et al. (2000). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. ResearchGate. Retrieved from [Link]
-
R. L. (1995). Techniques for analyzing food aroma. Semantic Scholar. Retrieved from [Link]
-
IVES Technical Reviews. (2023). Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): a promising technology for the high throughput phenotyping of grape berry volatile fingerprints. IVES Technical Reviews, vine and wine. Retrieved from [Link]
-
Sberveglieri, G., & Sberveglieri, V. (2014). Gas chromatography-olfactometry (GC-O), electronic noses (e-noses) and electronic tongues (e-tongues) for in vivo food flavour measurement. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. MDPI. Retrieved from [Link]
-
Smyth, H., et al. (2022). Editorial: The use of volatile compounds analysis for the assessment of food and beverage quality. PMC, NIH. Retrieved from [Link]
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Slideshare. (2015). Techniques in Flavour Analysis. Retrieved from [Link]
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Entech Instruments. (n.d.). Food, Beverage and Aroma Analysis. Retrieved from [Link]
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Miao, J., et al. (2023). The Aroma, Taste Contributions, and Flavor Evaluation Based on GC-IMS, E-Nose, and E-Tongue in Soybean Pastes: A Comparative Study. MDPI. Retrieved from [Link]
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Zheng, Y., et al. (2023). Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers. Retrieved from [Link]
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Feng, Y., et al. (2015). Optimization of Headspace Solid-Phase Micro-extraction (HS-SPME) for Analyzing Soy Sauce Aroma Compounds via Coupling with Direct GC-Olfactometry (D-GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS). Semantic Scholar. Retrieved from [Link]
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Markes International. (2025). Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. Retrieved from [Link]
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Yang, X., et al. (2022). Comparison of e-nose, GC-MS, GC-IMS. ResearchGate. Retrieved from [Link]
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Wu, R., et al. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. Retrieved from [Link]
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Kristensen, H. (2002). Comparison of Different Approaches to Rapid Screening of Headspace Samples: Pros and Cons of Using MS-Based Electronic Noses versus Fast Chromatography. Agilent. Retrieved from [Link]
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Powers, W., et al. (2001). Comparison of Olfactometry, Gas Chromatography, and Electronic Nose Technology for Measurement of Indoor Air from Swine Facilities. Iowa State University. Retrieved from [Link]
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ResearchGate. (2024). The advantages and disadvantages of different analytical techniques used in the quantitative analysis of edible oil blends. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,5-Diethylpyrazine
OPERATIONAL SAFETY GUIDE: 2,5-DIETHYLPYRAZINE
CAS: 13238-84-1 | Formula: C₈H₁₂N₂ | Physical State: Liquid
Introduction: Beyond the SDS
As researchers, we often underestimate "food-grade" chemicals. While this compound is a key flavorant (nutty/roasted notes), in its concentrated form, it presents a dual challenge: flammability and sensory contamination .
Unlike its dimethyl analog (Flash Point ~64°C), This compound has a Flash Point of approx. 37°C (98°F) . It is a Flammable Liquid (GHS Category 3), not merely combustible. It generates vapors that can travel to ignition sources at standard lab temperatures. Furthermore, the odor threshold is extremely low; a minor spill can render a laboratory uninhabitable for days due to olfactory fatigue and complaint risks.
This guide synthesizes standard safety protocols with field-proven odor containment strategies.
Part 1: The Hazard Profile
The following data governs your engineering controls and PPE selection.
| Parameter | Value | Operational Implication |
| Flash Point | 36.67°C (98°F) | CRITICAL: Store in flammables cabinet. Ground all transfer equipment. |
| GHS Classification | Flammable Liq. 3, Skin Irrit. 2, Eye Irrit. 2A | Requires full skin/eye coverage.[1] |
| Odor Threshold | < 1 ppm (Est.) | Micro-leaks cause major nuisance. |
| Vapor Density | > 1 (Heavier than air) | Vapors accumulate in sinks/drains. Do not pour down drain. |
| Solubility | Soluble in Alcohol; Low in Water | Water alone is ineffective for cleaning. |
Part 2: The PPE Matrix
Standard laboratory nitrile gloves (4 mil) offer only incidental splash protection against alkylpyrazines. Organic nitrogen compounds can permeate thin rubber matrices rapidly.
Hand Protection (The "Double-Shell" Protocol)
-
Inner Layer (Barrier): Silver Shield / 4H® (PE/EVOH Laminate) or High-Breakthrough Nitrile (>8 mil) .
-
Causality: Laminates provide >4 hours breakthrough time against aromatics and amines.
-
-
Outer Layer (Dexterity): Standard Nitrile (4-6 mil) .
-
Function: Protects the inner laminate from physical tears and provides grip. Change immediately upon splash contact.
-
-
Validation: Check inner gloves for discoloration or swelling after 15 minutes of handling concentrated stock.
Respiratory Protection
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood .
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: Half-masks are discouraged due to the eye irritation potential (H319).
-
Eye & Body[1][2][3][4]
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to vapor irritation.
-
Body: Flame-resistant (FR) lab coat. Synthetic fibers (polyester) should be avoided due to flammability risks.
Part 3: Operational Workflow
This workflow minimizes vapor release and cross-contamination.
Figure 1: Safe handling workflow emphasizing containment and immediate sealing.
Detailed Protocol Steps:
-
Equilibration: Allow the bottle to reach room temperature inside the hood before opening to prevent pressure buildup/release upon uncapping.
-
Transfer: Use positive-displacement pipettes or glass syringes. Avoid pouring, which increases surface area and vapor generation.
-
Sealing: Wrap caps with Parafilm® and over-wrap with aluminum foil. Pyrazines can slowly diffuse through polymers; foil acts as a diffusion barrier.
Part 4: Odor Containment & Decontamination
The "nutty" aroma is persistent. Standard soap and water will spread the odor rather than eliminate it. You must chemically alter the molecule.
The Chemistry of Deodorization: Pyrazines are weak bases. While acid washing (protonation) helps, the most effective method is Oxidative Degradation .
Decontamination Solution (The "Kill Mix"):
-
Recipe: 10% Sodium Hypochlorite (Bleach) solution + small amount of surfactant (dish soap).
-
Mechanism: Hypochlorite oxidizes the pyrazine ring, breaking the aromaticity and eliminating the odor source.
Glassware Cleaning Protocol:
-
Rinse 1: Rinse with Ethanol/Acetone (collect as organic waste).
-
Soak: Submerge glassware in the "Kill Mix" (Bleach solution) for 30 minutes inside the fume hood.
-
Wash: Standard detergent wash.
Part 5: Waste & Disposal Logic
Never dispose of this compound down the drain. It is toxic to aquatic life and will cause building-wide odor complaints.
Figure 2: Waste stream segregation logic. Note: Ensure waste containers are rated for flammables.
References
-
The Good Scents Company. (n.d.). This compound Safety and Properties. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
